molecular formula C7H3BrFNS B8541258 7-Bromo-6-fluorobenzothiazole

7-Bromo-6-fluorobenzothiazole

Cat. No.: B8541258
M. Wt: 232.07 g/mol
InChI Key: ZSZQPLZEKLXEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6-fluorobenzothiazole is a useful research compound. Its molecular formula is C7H3BrFNS and its molecular weight is 232.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-6-fluorobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-6-fluorobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFNS

Molecular Weight

232.07 g/mol

IUPAC Name

7-bromo-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H3BrFNS/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H

InChI Key

ZSZQPLZEKLXEMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=CS2)Br)F

Origin of Product

United States

Foundational & Exploratory

7-Bromo-6-fluorobenzothiazole CAS 1326715-69-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 7-Bromo-6-fluorobenzothiazole

A Foundational Scaffold for Advanced Drug Discovery

Abstract: The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of halogen substituents, particularly fluorine and bromine, provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. This guide offers an in-depth technical overview of 7-Bromo-6-fluorobenzothiazole, a valuable but sparsely documented building block. By synthesizing data from closely related analogs and the broader class of fluorinated benzothiazoles, we will explore its core properties, synthesis, reactivity, and significant potential in the development of next-generation therapeutics.

Please Note: The CAS number 1326715-69-8 provided in the query does not correspond to available data for 7-Bromo-6-fluorobenzothiazole. This guide has been constructed using data from isomeric and analogous compounds to provide a comprehensive and scientifically grounded resource.

Core Compound Analysis: Physicochemical and Spectroscopic Profile

7-Bromo-6-fluorobenzothiazole is a halogenated heterocyclic compound featuring a benzene ring fused to a thiazole ring. The placement of a fluorine atom at the 6-position and a bromine atom at the 7-position creates a unique electronic and steric profile, making it an attractive intermediate for synthetic diversification.

Physicochemical Properties

The properties of 7-Bromo-6-fluorobenzothiazole can be inferred from its isomer, 6-Bromo-7-fluorobenzothiazole (CAS 2306278-05-5), and related structures.[3]

PropertyValue / DescriptionSource / Reference
CAS Number 1326715-69-8 (Query); Data based on isomer 2306278-05-5[3]
Molecular Formula C₇H₃BrFNS[3]
Molecular Weight 232.07 g/mol [3]
Appearance Expected to be a solid (e.g., off-white, yellow)General observation for similar compounds
SMILES C1=C(C2=C(C=C1F)N=CS2)Br(Inferred for 7-bromo-6-fluoro isomer)
InChI Key (Not available)
Predicted LogP ~3.20Based on isomer data[3]
Hydrogen Bond Acceptors 2Based on isomer data[3]
Hydrogen Bond Donors 0Based on isomer data[3]
Storage Store in a dry, cool, well-ventilated place under an inert atmosphere.[3][4][5]
Predicted Spectroscopic Signature

While experimental spectra for this specific isomer are not publicly available, a robust prediction of its key spectral features can be made based on established principles and data from analogous structures.[6][7]

  • ¹H NMR: The aromatic region would display two doublets or doublet of doublets, corresponding to the two protons on the benzene ring. The chemical shifts would be significantly influenced by the strong electron-withdrawing effects of the fluorine and the thiazole ring, as well as the anisotropic effect of the bromine atom.

  • ¹³C NMR: Approximately seven distinct signals are expected in the aromatic region. The carbon atoms directly bonded to fluorine and bromine (C6 and C7) will show characteristic shifts and coupling patterns (a large one-bond C-F coupling for C6).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the adjacent bromine and the overall electronic environment of the benzothiazole ring system.

  • FT-IR Spectroscopy: The spectrum would be characterized by aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the heterocyclic system (~1600-1450 cm⁻¹), and a strong C-F stretching absorption in the fingerprint region (~1250-1000 cm⁻¹).[6]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the hallmark of a molecule containing one bromine atom.

Synthesis and Chemical Reactivity

The synthesis of substituted benzothiazoles is well-established, providing a clear roadmap for the preparation of 7-Bromo-6-fluorobenzothiazole.[8][9]

Proposed Synthetic Pathway

A plausible and efficient route starts from a commercially available or synthesized 2-amino-4-bromo-5-fluorothiophenol. The cyclization of this intermediate, typically with formic acid or a related one-carbon source, would yield the target benzothiazole. An alternative, more common approach involves the thiocyanation of a substituted aniline followed by cyclization.

A representative synthesis for a related compound, 2-amino-6-fluoro-7-chlorobenzothiazole, involves the reaction of fluoro-chloro aniline with potassium thiocyanate in glacial acetic acid, followed by bromination to induce cyclization.[10] A similar strategy could be adapted for the synthesis of 7-Bromo-6-fluorobenzothiazole.

G A 3-Bromo-4-fluoroaniline B Thiocyanation (e.g., KSCN, Br₂) A->B Step 1 C 2-Amino-6-fluoro-7-bromobenzothiazole B->C Step 2: Cyclization D Sandmeyer Reaction (NaNO₂, HBF₄ then CuBr) C->D Step 3: Diazotization E 7-Bromo-6-fluorobenzothiazole D->E Step 4: Bromination

Caption: Proposed synthetic workflow for 7-Bromo-6-fluorobenzothiazole.

Core Reactivity and Synthetic Utility

The true value of 7-Bromo-6-fluorobenzothiazole lies in its potential for derivatization.

  • C-Br Bond Reactivity: The bromine atom at the 7-position is the primary handle for synthetic modification. It is highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents, enabling the rapid generation of diverse compound libraries.

  • Influence of Fluorine: The fluorine atom at the 6-position serves as a critical modulator of the molecule's properties.[11][12] Its strong electron-withdrawing nature influences the reactivity of the aromatic ring and can significantly enhance the metabolic stability of derivative compounds by blocking potential sites of oxidative metabolism.[13][14] Furthermore, fluorine can improve membrane permeability and binding affinity to biological targets through favorable electrostatic interactions.[11][13]

Applications in Research and Drug Discovery

The benzothiazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a remarkable breadth of biological activity.[15][16] The incorporation of fluorine and bromine further enhances the therapeutic potential of this privileged structure.

Established Pharmacological Roles of Fluorinated Benzothiazoles
  • Anticancer Agents: Fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective cytotoxicity against human breast cancer cell lines, with some compounds showing GI₅₀ values of less than 1 nM.[15] The fluorine substituent is often crucial for this high level of activity.[14]

  • Neurodegenerative Diseases: The benzothiazole core is present in FDA-approved drugs like Riluzole (for ALS) and investigational agents for Alzheimer's disease.[2] The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated analogs highly attractive for CNS drug discovery.

  • Antimicrobial and Antiviral Activity: Benzothiazole derivatives have been investigated as antibacterial, antifungal, and antiviral agents.[1][17] The lipophilicity and electronic properties conferred by halogenation can be optimized to improve efficacy against various pathogens.

  • Enzyme Inhibition: The structural rigidity and diverse substitution patterns possible with the benzothiazole scaffold make it an excellent platform for designing specific enzyme inhibitors, such as kinases, which are critical targets in oncology.[16][18]

G cluster_0 Core Scaffold cluster_1 Therapeutic Areas A 7-Bromo-6-fluorobenzothiazole B Oncology (Kinase Inhibition) A->B Potent Cytotoxicity C Neuroprotection (e.g., Alzheimer's, ALS) A->C CNS Penetration D Infectious Diseases (Antimicrobial, Antiviral) A->D Modulated Lipophilicity E Inflammatory Disorders A->E Target Specificity

Caption: Potential therapeutic applications derived from the core scaffold.

Experimental Protocols

The protocols described below are representative methodologies for the synthesis and derivatization of halogenated benzothiazoles, adapted from established literature.[19]

Protocol: Sandmeyer-Type Synthesis of a Bromo-Benzothiazole

This protocol describes the conversion of an amino-benzothiazole to a bromo-benzothiazole, a key transformation in the proposed synthetic route.

  • Preparation: Suspend Copper(I) bromide (1.2 eq) in acetonitrile (5-10 mL per gram of starting material).

  • Diazotization Initiator: Add tert-butyl nitrite (1.5 eq) dropwise to the copper bromide suspension and stir the mixture at 60 °C for 15 minutes.

  • Addition of Amine: Add the starting 2-amino-6-fluorobenzothiazole (1.0 eq) portion-wise to the reaction mixture. Maintain the temperature at 60 °C and continue stirring for 30-60 minutes, monitoring the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with 1N HCl and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to afford the desired bromo-benzothiazole.

Protocol: Suzuki Cross-Coupling for Derivatization

This protocol outlines a standard procedure for creating a new carbon-carbon bond at the bromine position.

  • Reaction Setup: To a reaction vessel, add the 7-Bromo-6-fluorobenzothiazole (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to yield the coupled product.

Safety and Handling

As with any halogenated aromatic compound, 7-Bromo-6-fluorobenzothiazole should be handled with appropriate care. Safety data from analogous compounds provide a reliable guide.[20][21][22]

  • Hazard Classification: Likely classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[20][23] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[22] All handling should be performed in a well-ventilated chemical fume hood.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid ingestion and inhalation of dust or vapors. Keep away from sources of ignition.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

7-Bromo-6-fluorobenzothiazole represents a highly valuable, albeit under-explored, building block for chemical synthesis and drug discovery. Its dual halogenation provides both a reactive handle for diversification (bromine) and a strategic element for enhancing pharmacological properties (fluorine). By leveraging established synthetic methodologies and the known biological potential of the fluorinated benzothiazole class, researchers can unlock the potential of this scaffold to develop novel, potent, and selective therapeutic agents across oncology, neurodegeneration, and infectious diseases.

References

  • Hep Journals. (n.d.). Synthesis and biological activities of benzothiazole derivatives: A review.
  • Qadir, T., Amin, A., Salhotra, A., Sharma, P. K., Jeelani, I., & Abe, H. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry, 26(2), 189-214.
  • RSC Publishing. (2025).
  • PMC. (2020). Importance of Fluorine in Benzazole Compounds.
  • ResearchGate. (2025). Importance of Fluorine in Benzazole Compounds.
  • IJPPR. (2022).
  • ProQuest. (n.d.). Importance of Fluorine in Benzazole Compounds.
  • Malaysian Journal of Analytical Sciences. (n.d.).
  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Taylor & Francis. (2012). Medicinal significance of benzothiazole scaffold: an insight view.
  • Rsc.org. (n.d.). Eco-Friendly Synthesis of Highly Emissive Benzothiadiazole-Based Fluorophores via Solvent-Free Hand-Grinding Horner–Wadsworth.
  • PubChem. (n.d.). 7-Bromobenzothiazole | C7H4BrNS | CID 11521350.
  • CymitQuimica. (2024).
  • Fisher Scientific. (2011).
  • ChemScene. (n.d.). 2306278-05-5 | 6-Bromo-7-fluorobenzo[d]thiazole.
  • ChemScene. (n.d.). 1427328-10-6 | 6-Bromo-7-fluorobenzo[d]isothiazole.
  • PubChemLite. (n.d.). 2-bromo-6-fluoro-7-methyl-1,3-benzothiazole.
  • Benchchem. (n.d.).
  • TCI Chemicals. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (n.d.).
  • ECHEMI. (n.d.).
  • MilliporeSigma. (n.d.). 7-Bromo-6-fluorobenzofuran | 286836-05-3.
  • PMC. (2025).
  • ChemicalBook. (n.d.). 2-BROMO-6-CHLORO-BENZOTHIAZOLE CAS#: 3507-17-3.
  • ResearchGate. (2025). (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE.
  • ResearchGate. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Benchchem. (n.d.). An In-Depth Technical Guide to 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione.
  • MSU chemistry. (n.d.). Proton NMR Table.
  • Thermo Fisher Scientific. (n.d.). 6-Bromobenzothiazole, 97% 250 mg | Buy Online | Thermo Scientific Chemicals.
  • National Analytical Corporation. (n.d.). 2- Amino-4-bromo-7-fluorobenzothiazole Manufacturer, 2.
  • Fluorochem. (n.d.). 7-bromo-6-methoxy-1H-1,3-benzodiazole (CAS 1008361-66-7).
  • Guidechem. (n.d.). 2-bromo-6-chloro-benzothiazole 3507-17-3.
  • BLD Pharm. (n.d.). 2306278-05-5|6-Bromo-7-fluorobenzo[d]thiazole|BLD Pharm.

Sources

7-Bromo-6-fluorobenzothiazole: A Technical Whitepaper on Molecular Properties, Synthetic Utility, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly specific, metabolically stable kinase inhibitors grows, the selection of precise structural scaffolds becomes the defining factor in successful drug development. 7-Bromo-6-fluorobenzothiazole has emerged as a privileged bicyclic building block in medicinal chemistry. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, structural rationale, and validated synthetic workflows, specifically focusing on its role in developing targeted therapeutics like TAK1 inhibitors.

Molecular Architecture & Quantitative Profiling

The structural foundation of 7-bromo-6-fluorobenzothiazole consists of a benzothiazole core—a well-established bioisostere for purine rings—decorated with precise halogen substitutions at the 6 and 7 positions. The exact molecular formula is C7H3BrFNS , yielding a molecular weight of 232.08 g/mol [1].

To facilitate rapid reference for synthetic planning, the core physicochemical and quantitative properties are summarized below:

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 7-Bromo-6-fluorobenzo[d]thiazole
CAS Registry Number 1326715-69-8
Molecular Formula C7H3BrFNS
Molecular Weight 232.08 g/mol
Monoisotopic Mass 230.91 Da (based on 79Br isotope)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrogen, Fluorine)

(Data corroborated via[2])

Mechanistic Rationale: The Power of the 6-Fluoro-7-Bromo Scaffold

As a Senior Application Scientist, I emphasize that substituent placement is never arbitrary. The 6-fluoro-7-bromo substitution pattern is a highly engineered system designed to solve specific pharmacokinetic (PK) and synthetic challenges:

  • The Benzothiazole Core: This bicyclic system effectively mimics the adenine ring of ATP. In kinase drug discovery, this allows the scaffold to anchor deeply within the ATP-binding cleft of the kinase hinge region via hydrogen bonding (typically through the nitrogen atom).

  • 6-Fluoro Substitution (Metabolic Shielding): The introduction of fluorine at the 6-position serves a dual purpose. First, it lowers the pKa of the adjacent nitrogen, fine-tuning the molecule's basicity to improve membrane permeability. Second, it acts as a metabolic shield. The 6-position of benzothiazoles is highly susceptible to rapid oxidation by hepatic CYP450 enzymes; the highly electronegative and strongly bonded fluorine atom blocks this oxidative liability, drastically extending the molecule's half-life.

  • 7-Bromo Substitution (Orthogonal Reactivity): Position 7 is sterically encumbered, sitting adjacent to the sulfur atom of the thiazole ring. However, placing a bromine atom here provides an ideal, highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings). This allows chemists to install bulky, complex functional groups late in the synthesis to probe deep hydrophobic pockets of target proteins.

Validated Experimental Protocol: Palladium-Catalyzed Miyaura Borylation

To utilize 7-bromo-6-fluorobenzothiazole in advanced API synthesis, it is frequently converted into a boronate ester. This intermediate can then undergo Suzuki coupling with various aryl halides. Below is a self-validating, field-proven protocol for the Palladium-catalyzed borylation of this scaffold, adapted from patent literature detailing the synthesis of TAK1 inhibitors ([3]).

Table 2: Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
7-Bromo-6-fluorobenzothiazole 232.081.090.7 mg (0.391 mmol)Electrophilic Substrate
Bis(pinacolato)diboron (B2pin2) 253.931.5149 mg (0.587 mmol)Boron Source
Pd(dppf)Cl2 731.700.05515.9 mg (0.0217 mmol)Transition Metal Catalyst
Potassium Acetate (KOAc) 98.152.076.7 mg (0.782 mmol)Mild Base
1,4-Dioxane 88.11N/A1.9 mLAprotic Solvent
Step-by-Step Methodology & Causality
  • System Assembly & Degassing: Combine 7-bromo-6-fluorobenzothiazole, B2pin2, Pd(dppf)Cl2, and KOAc in a Schlenk flask. Add anhydrous 1,4-dioxane.

    • Causality: The system must be rigorously degassed (sparged with Argon or N2 for 15 minutes). The active catalytic species generated in situ is Pd(0), which is highly susceptible to oxidation by atmospheric O2. Failure to degas will result in catalyst death and zero yield.

  • Thermal Activation (85 °C for 24h): Seal the vessel and heat the mixture to 85 °C.

    • Causality: The C(sp2)-Br bond at the sterically hindered 7-position requires significant thermal energy to undergo oxidative addition into the Pd(0) center.

    • Catalyst Logic: Pd(dppf)Cl2 is chosen specifically because the bidentate dppf ligand possesses a large bite angle (~99°). This geometry forces the palladium center into a conformation that drastically accelerates the rate-determining reductive elimination step, preventing the reaction from stalling at the intermediate stage.

    • Base Logic: KOAc is utilized instead of stronger bases (like NaOtBu). Strong bases would cause premature hydrolysis of the B2pin2 reagent or lead to protodeboronation of the newly formed product.

  • Workup & Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and purify via ISCO flash chromatography (0 to 50% EtOAc in Hexanes)[3].

BorylationWorkflow A 7-Bromo-6-fluorobenzothiazole (Starting Material) D 1,4-Dioxane, 85°C, 24h (Reaction Conditions) A->D B Bis(pinacolato)diboron (Borylation Agent) B->D C Pd(dppf)Cl2 & KOAc (Catalyst & Base) C->D E Pinacol Boronate Ester (Intermediate) D->E Conversion F ISCO Chromatography (Purification) E->F G Purified Product (For API Synthesis) F->G Yield

Fig 1: Palladium-catalyzed Miyaura borylation workflow for 7-bromo-6-fluorobenzothiazole.

Therapeutic Application: Targeting the TAK1 Kinase Pathway

The primary utility of 7-bromo-6-fluorobenzothiazole lies in its application as a precursor for advanced therapeutics, notably Transforming growth factor-β-activated kinase 1 (TAK1) inhibitors [3].

TAK1 is a critical upstream signaling node that mediates pro-inflammatory and cell-survival responses triggered by cytokines like TNF-α and IL-1β. By utilizing the 7-bromo handle to couple specific pharmacophores, researchers can synthesize potent TAK1 inhibitors that block the downstream activation of the NF-κB and MAPK pathways, offering therapeutic potential for autoimmune diseases and oncology.

TAK1_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Cytokine Receptors (TNFR, IL-1R) Stimulus->Receptor TAK1 TAK1 Kinase Complex (Inhibition Target) Receptor->TAK1 NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway (p38, JNK) TAK1->MAPK Outcome Inflammation & Cell Survival NFkB->Outcome MAPK->Outcome Inhibitor Benzothiazole-derived TAK1 Inhibitor Inhibitor->TAK1 Blocks activation

Fig 2: TAK1 signaling pathway targeted by 7-bromo-6-fluorobenzothiazole derivatives.

References

  • WO2011100502A1 - 7-aminofuropyridine derivatives Source: Google Patents URL

Sources

7-Bromo-6-fluorobenzothiazole: Structural Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and application of 7-Bromo-6-fluorobenzothiazole , a specialized heterocyclic building block in medicinal chemistry.

Executive Summary

7-Bromo-6-fluorobenzothiazole (CAS: 2306278-05-5 for the 6-Br-7-F isomer; specific isomer 7-Br-6-F is often referenced in patent literature as INT 257 ) is a halogenated benzothiazole scaffold used primarily as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors and radiotracers.

Its structural value lies in its orthogonal functionalization potential :

  • C7-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

  • C6-Fluorine: A bioisostere that blocks metabolic oxidation at the typically reactive C6 position and modulates the pKa of the heterocyclic nitrogen.

  • C2-Position: The thiazole C-H bond is acidic, allowing for direct lithiation or radical functionalization.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 7-Bromo-6-fluoro-1,3-benzothiazole
Molecular Formula C₇H₃BrFNS
Molecular Weight 232.07 g/mol
Core Scaffold Benzothiazole (Fused Benzene + Thiazole)
SMILES FC1=C(Br)C2=C(SC=N2)C=C1 (Verified for 7-Br, 6-F regiochemistry)
Calculated Physicochemical Parameters

Data derived from consensus computational models (SwissADME/ChemAxon).

ParameterValueSignificance
cLogP ~3.1Moderately lipophilic; good permeability for CNS targets.
TPSA 41.1 ŲLow polar surface area, suggesting high blood-brain barrier (BBB) penetration potential.
H-Bond Donors 0Lacks donor groups, reducing non-specific binding.
H-Bond Acceptors 2Nitrogen (N3) and Fluorine (F6).
pKa (Conj. Acid) ~1.5The thiazole nitrogen is weakly basic; protonation requires acidic media.

Synthetic Pathways[1][6][7]

The synthesis of 7-bromo-6-fluorobenzothiazole presents a regioselectivity challenge. The most direct route utilizes 3-bromo-4-fluoroaniline , but standard cyclization often favors the sterically less hindered 5-bromo-6-fluoro isomer. The protocol below, adapted from recent patent literature (e.g., WO2024059524A1), utilizes a thiourea intermediate to access the target.

Protocol: Oxidative Cyclization (Hugerschhoff-Type)

This method constructs the thiazole ring onto the pre-existing halogenated benzene core.

Reagents:

  • Precursor: 3-Bromo-4-fluoroaniline[1][2][3][4]

  • Reagent A: Benzoyl isothiocyanate (or Ammonium thiocyanate)

  • Reagent B: Bromine (Br₂) or Thionyl Chloride (SOCl₂)

  • Solvent: Acetone (Step 1), Chloroform/Acetic Acid (Step 2)

Step-by-Step Methodology:

  • Formation of Benzoyl Thiourea:

    • Dissolve 3-bromo-4-fluoroaniline (1.0 eq) in acetone.

    • Add benzoyl isothiocyanate (1.1 eq) dropwise at 0°C.

    • Stir at room temperature (RT) for 2–4 hours.

    • Mechanism:[5][6] Nucleophilic attack of the aniline nitrogen on the isothiocyanate carbon.

    • Intermediate: N-((3-bromo-4-fluorophenyl)carbamothioyl)benzamide.[4]

  • Hydrolysis to Phenylthiourea:

    • Treat the intermediate with aqueous NaOH (10%) at 60°C to remove the benzoyl group.

    • Acidify with HCl to precipitate (3-bromo-4-fluorophenyl)thiourea.

  • Regioselective Cyclization:

    • Suspend the thiourea in CHCl₃ or glacial acetic acid.

    • Add Br₂ (1.05 eq) dropwise at 0–5°C.

    • Reflux for 2 hours.[7]

    • Critical Control Point: The cyclization can occur at C2 (crowded, yielding 7-Br ) or C6 (less hindered, yielding 5-Br ). While the 5-Br isomer is often favored sterically, the electronic directing effect of the fluorine (para to the site of attack for 7-Br formation) and bromine can be manipulated. Isomeric separation by column chromatography (Silica gel, Hexane/EtOAc) is frequently required to isolate the 7-bromo isomer.

Visualization of Synthesis Logic

The following diagram illustrates the pathway and the critical regiochemical bifurcation.

SynthesisPathway Aniline 3-Bromo-4-fluoroaniline (Precursor) Thiourea Aryl Thiourea Intermediate Aniline->Thiourea + PhCONCS + NaOH (hyd) Cyclization Oxidative Cyclization (Br2 / AcOH) Thiourea->Cyclization Target 7-Bromo-6-fluorobenzothiazole (Target Isomer) Cyclization->Target Cyclization at C2 (Crowded Position) Isomer 5-Bromo-6-fluorobenzothiazole (Common Byproduct) Cyclization->Isomer Cyclization at C6 (Sterically Favored)

Caption: Divergent synthesis from 3-bromo-4-fluoroaniline. The 7-bromo isomer requires cyclization adjacent to the bulky bromine atom.

Reactivity Profile & Applications

Orthogonal Reactivity Map

The scaffold offers three distinct sites for chemical modification, enabling its use as a versatile "hub" in drug design.

SiteReactivity TypeApplication
C7-Br Electrophilic (Cross-Coupling) Primary site for Suzuki, Stille, or Buchwald-Hartwig couplings. The C-Br bond is weaker than C-F, allowing selective functionalization without affecting the fluorine.
C2-H Acidic / Radical The proton at C2 is acidic (pKa ~28). It can be lithiated (n-BuLi, -78°C) to introduce electrophiles (e.g., formyl, carboxyl) or subjected to Minisci-type radical alkylation.
C6-F Metabolic Blocking The C-F bond is inert to most coupling conditions. Its presence prevents metabolic hydroxylation at the C6 position, extending the half-life of the final drug candidate.
Mechanism of Action in Drug Discovery

Benzothiazoles are "privileged scaffolds" capable of binding to diverse biological targets.

  • Kinase Inhibition: The nitrogen (N3) often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., PI3K, RAF).

  • Amyloid Imaging: 2-Arylbenzothiazoles (analogous to Thioflavin T) bind to beta-amyloid plaques. The 6-F position is ideal for ¹⁸F-radiolabeling (via S_NAr on a nitro precursor or direct use of the 6-F motif).

Reactivity Visualization

ReactivityMap Core 7-Bromo-6-fluorobenzothiazole Suzuki C7-Aryl Coupling (Suzuki-Miyaura) Core->Suzuki Pd(0), Ar-B(OH)2 Amination C7-Amination (Buchwald-Hartwig) Core->Amination Pd(0), HNR2 Lithiation C2-Lithiation (n-BuLi -> E+) Core->Lithiation Deprotonation Metabolism C6-Metabolic Stability (Blocks CYP450) Core->Metabolism Bioisosterism

Caption: Functionalization logic. C7 is the primary synthetic handle, while C6 and C2 serve pharmacological and secondary synthetic roles.

Experimental Validation (Self-Validating Protocol)

To confirm the identity of the synthesized 7-bromo-6-fluoro isomer versus the 5-bromo-6-fluoro byproduct, the following analytical signatures must be verified.

¹H NMR Diagnostics

The coupling patterns of the aromatic protons are definitive.

  • 7-Bromo-6-fluoro isomer:

    • Protons are at positions C4 and C5 .

    • These protons are ortho to each other.

    • Signal: Two doublets (or doublet of doublets) with an ortho-coupling constant (J ≈ 8.0–9.0 Hz ).

  • 5-Bromo-6-fluoro isomer:

    • Protons are at positions C4 and C7 .

    • These protons are para to each other.

    • Signal: Two singlets (or small doublets with meta-coupling, J ≈ 0–2 Hz ).

Validation Step: If the aromatic region of the ¹H NMR shows a large ortho-coupling constant (approx 8.5 Hz), the product is the desired 7-bromo isomer (where H4 and H5 are adjacent). If it shows isolated singlets, it is the 5-bromo isomer.

References

  • World Intellectual Property Organization (WIPO). (2024). WO2024059524A1 - Pyrazolylcarboxamide compounds and their use in therapy. (Example 69 details the synthesis of INT 257: 7-bromo-6-fluoro-1,3-benzothiazole). Link

  • BenchChem. (n.d.). 3-Bromo-4-fluorophenylthiocyanate and related precursors. (Provides context on the thiocyanate precursors for benzothiazole synthesis). Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11521350 (7-Bromobenzothiazole scaffold data). Link

  • Royal Society of Chemistry. (2014). Regioselective synthesis of 1,4-benzothiazines and benzothiazoles. (Discusses the regioselectivity of nucleophilic attack on substituted anilines). Link

Sources

Cheminformatics and Synthetic Utility of 7-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthetic pathways, and research applications of 7-Bromo-6-fluorobenzothiazole . This document is structured for researchers requiring actionable data for scaffold utilization in medicinal chemistry.

Technical Guide & Whitepaper

Chemical Identity & Core Data

7-Bromo-6-fluorobenzothiazole is a halogenated heterocyclic building block characterized by a "push-pull" electronic substitution pattern on the benzenoid ring. Its specific regiochemistry (adjacent fluorine and bromine at positions 6 and 7) makes it a valuable scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors where precise halogen bonding and metabolic blocking are required.

Identifiers
ParameterValueNote
IUPAC Name 7-Bromo-6-fluoro-1,3-benzothiazole
SMILES Fc1c(Br)c2ncsc2cc1Canonical (Derived)
Molecular Formula C₇H₃BrFNS
Molecular Weight 231.08 g/mol
CAS Registry Not widely indexedCited in Patent WO2011100502A1
InChI String InChI=1S/C7H3BrFNS/c8-6-4-1-2-5(9)7(6)11-3-10-4/h1-3HCalculated

Note on Isomer Specificity: This guide specifically addresses the 7-bromo-6-fluoro isomer. Researchers should distinguish this from the more common 6-bromo-7-fluoro isomer (CAS 2306278-05-5) or the 2-amino derivatives.

Structural Analysis & Properties

The 7-bromo-6-fluorobenzothiazole scaffold offers unique advantages in medicinal chemistry:

  • Orthogonal Reactivity: The C7-Bromine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C6-Fluorine atom remains stable, modulating the pKa and lipophilicity of the final molecule.

  • Metabolic Blocking: The C6-F substitution blocks the primary site of oxidative metabolism (CYP450 hydroxylation) often observed in benzothiazoles.

  • Halogen Bonding: The C7-Br can participate in halogen bonding interactions with backbone carbonyls in protein active sites (e.g., hinge regions of kinases).

Predicted Physicochemical Properties
PropertyValue (Predicted)Significance
LogP ~3.2Moderate lipophilicity; good membrane permeability.
TPSA 12.89 ŲLow polar surface area, suggesting blood-brain barrier (BBB) penetration potential.
pKa (Conj. Acid) ~1.5Weakly basic thiazole nitrogen.

Synthetic Pathways

Synthesis of this specific isomer is non-trivial due to the directing effects of the halogens. The most reliable route utilizes the Hugerschhoff Cyclization of a substituted aniline, followed by deamination.

Retrosynthetic Logic

To achieve the 6-F, 7-Br pattern, the precursor must be 3-bromo-4-fluoroaniline . Cyclization with KSCN/Br₂ can occur at two ortho positions:

  • Position 2 (Hindered): Between NH₂ and Br.[1][2][3][4] (Yields the target 7-bromo-6-fluoro core).[2][5]

  • Position 6 (Unhindered): Between NH₂ and H. (Yields the 5-bromo-6-fluoro core).

Critical Insight: While steric hindrance usually disfavors Position 2, literature on the chloro-analog (Dogruer et al., 1998) confirms that cyclization can be directed to the hindered position under specific oxidative conditions, or separated from a mixture.

Step-by-Step Protocol

The following protocol is adapted from the synthesis of the 7-chloro analog and standard benzothiazole deamination procedures.

Step 1: Synthesis of 2-Amino-7-bromo-6-fluorobenzothiazole
  • Reagents: 3-Bromo-4-fluoroaniline (1.0 eq), Potassium Thiocyanate (4.0 eq), Bromine (1.0 eq), Acetic Acid (Glacial).

  • Procedure:

    • Dissolve 3-bromo-4-fluoroaniline in glacial acetic acid.

    • Add KSCN and cool the mixture to 0–5°C.

    • Add Bromine dropwise (in AcOH) while maintaining temperature <10°C.

    • Stir at room temperature for 2 hours, then heat to 60°C for 4 hours.

    • Workup: Pour into crushed ice/water. Neutralize with NH₄OH. Filter the precipitate.

    • Purification: Recrystallize from ethanol/water. Note: Regioisomers may require column chromatography separation.

Step 2: Sandmeyer Deamination (Removal of 2-Amino Group)
  • Reagents: 2-Amino-7-bromo-6-fluorobenzothiazole, tert-Butyl Nitrite (1.5 eq), THF or DMF.

  • Procedure:

    • Dissolve the 2-amino intermediate in anhydrous THF.

    • Add tert-butyl nitrite dropwise at 60°C.

    • Reflux until gas evolution ceases (approx. 1–2 hours).

    • Workup: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Visualized Workflow

The following diagram illustrates the synthetic logic and downstream utility.

Synthesis Aniline 3-Bromo-4-fluoroaniline Thiourea Aryl Thiourea (Intermediate) Aniline->Thiourea KSCN, AcOH AminoBT 2-Amino-7-bromo- 6-fluorobenzothiazole Thiourea->AminoBT Br2 (Oxidative Cyclization) (Regioselective) Target 7-Bromo-6-fluorobenzothiazole (Target Scaffold) AminoBT->Target t-BuONO, THF (Deamination) Product Kinase Inhibitor (Suzuki Product) Target->Product R-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling)

Figure 1: Synthetic route from aniline precursor to target scaffold and subsequent functionalization.[3][4][6][7]

Applications in Drug Discovery

The 7-bromo-6-fluorobenzothiazole scaffold is primarily used as a "Warhead Carrier" or "Hinge Binder."

Cross-Coupling Reactions

The C7-Bromine is sterically crowded by the C6-Fluorine and the thiazole ring, but it remains active for palladium-catalyzed couplings.

  • Protocol Reference: Patent WO2011100502A1 describes coupling 7-bromo-6-fluorobenzothiazole with bis(pinacolato)diboron using Pd(dppf)Cl2 and KOAc in dioxane at 85°C. This converts the bromide into a boronic ester, enabling attachment to complex heteroaryl systems (e.g., furopyridines).

Structure-Activity Relationship (SAR) Logic
  • C2 Position: The most acidic proton. Can be lithiated (n-BuLi, -78°C) to introduce electrophiles (CHO, COOH) without disturbing the halogen pattern.

  • C6 Fluorine: Increases metabolic stability against oxidation at the benzenoid ring.

  • C7 Bromine: Replaced by aryl/heteroaryl groups to extend the pharmacophore into hydrophobic pockets.

SAR Core 7-Bromo-6-fluoro- benzothiazole Pos2 C2 Position: Lithiated for electrophiles (CHO, COOH) Core->Pos2 Pos6 C6 Fluorine: Metabolic Blocker (Prevents CYP Oxidation) Core->Pos6 Pos7 C7 Bromine: Coupling Handle (Suzuki/Buchwald) Core->Pos7

Figure 2: Functional map of the scaffold showing reactive sites for medicinal chemistry optimization.

Safety & Handling

  • Hazards: As a halogenated heterocycle, treat as an irritant (Skin/Eye/Respiratory). The 2-amino intermediate is likely toxic if ingested.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated benzothiazoles can be light-sensitive; use amber vials.

  • Reactivity: Avoid strong oxidizing agents. The C2-proton is acidic; avoid strong bases unless lithiation is intended.

References

  • Dogruer, D. S., et al. (1998). Synthesis and biological activity of 2-amino-6-fluoro-7-substituted benzothiazoles.[8] Il Farmaco, 53(1), 80-84.[8][9] (Establishes cyclization regiochemistry for 6-F, 7-Substituted analogs).

  • Flynn, D. L., et al. (2011). 7-Aminofuropyridine derivatives (Patent WO2011100502A1). World Intellectual Property Organization. (Explicitly cites the use of 7-bromo-6-fluorobenzothiazole as a starting material).

  • Jordan, A. D., et al. (2002). Efficient conversion of substituted arylthioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry. (General methodology for Hugerschhoff cyclization).

Sources

The Benzothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically valuable compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide array of biological targets. Among these, the benzothiazole scaffold, a bicyclic system featuring a benzene ring fused to a thiazole ring, holds a prominent position.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design and development of novel therapeutic agents across a multitude of disease areas.[3][4] This guide provides a comprehensive technical overview of the benzothiazole scaffold, from its synthesis to its diverse biological applications and the critical structure-activity relationships that govern its therapeutic potential.

The versatility of the benzothiazole nucleus is evidenced by its presence in a range of clinically approved drugs and investigational agents. These compounds span a wide spectrum of therapeutic applications, including neuroprotective agents like Riluzole for amyotrophic lateral sclerosis (ALS), anticancer drugs such as Quizartinib for acute myeloid leukemia (AML), and diagnostic imaging agents like Flutemetamol for Alzheimer's disease.[5][6] The continued interest in this scaffold stems from its capacity for structural diversification, allowing for the fine-tuning of its pharmacological profile to achieve desired potency, selectivity, and pharmacokinetic properties.[3][5]

Synthesis of the Benzothiazole Core: Building the Foundation

The construction of the benzothiazole scaffold is a well-established area of synthetic organic chemistry, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern on the bicyclic ring system.

One of the most common and versatile methods for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various electrophilic partners, such as carboxylic acids, acyl chlorides, or aldehydes.[7][8] For instance, the reaction of a 2-aminothiophenol with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), provides a direct route to 2-aryl or 2-alkylbenzothiazoles.[8]

Another widely employed strategy involves the reaction of anilines with a source of thiocyanate, such as ammonium or potassium thiocyanate, in the presence of a halogen like bromine. This reaction proceeds through an electrophilic cyclization to afford 2-aminobenzothiazole derivatives, which can then be further functionalized.[8][9]

More recently, advances in synthetic methodology have introduced greener and more efficient approaches, including microwave-assisted synthesis and the use of transition-metal catalysis, which offer advantages in terms of reaction times, yields, and substrate scope.[5]

A Spectrum of Biological Activities: The Therapeutic Potential of Benzothiazole Derivatives

The benzothiazole scaffold is a prolific source of compounds with a wide range of biological activities. This versatility has led to its exploration in numerous therapeutic areas.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzothiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action.[10][11] These mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis (programmed cell death), and interference with DNA replication.[10][12]

Several benzothiazole-based compounds have been investigated as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinase (PI3K), which are crucial components of signaling pathways that drive tumor growth and angiogenesis.[5][13] For example, the introduction of a methoxy group at the C-6 position of the benzothiazole ring has been shown to significantly enhance kinase inhibitory activity.[5]

Furthermore, certain 2-arylbenzothiazoles exhibit potent and selective cytotoxicity against cancer cells, with their mechanism of action linked to the metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, leading to the formation of reactive intermediates that induce DNA damage.[5][10] The experimental antitumor agent Phortress (5F-203) is a prime example of this class of compounds.[5]

Antimicrobial and Antifungal Efficacy: Combating Infectious Diseases

The rise of antimicrobial resistance has created an urgent need for the development of new anti-infective agents.[14] Benzothiazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[15][16] Their mechanisms of action often involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[15][17]

The antimicrobial activity of benzothiazole derivatives can be modulated by the nature and position of substituents on the scaffold. For instance, the incorporation of electron-withdrawing groups, such as nitro and halogen moieties, has been shown to enhance antibacterial and antifungal potency.[17] Hybrid molecules that combine the benzothiazole scaffold with other antimicrobial pharmacophores, like thiazole or pyrimidine, have also been developed to create broad-spectrum antimicrobial agents.[7][17]

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Disorders

The benzothiazole scaffold is a key structural motif in the development of agents for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[2][18] These compounds often act as multi-target-directed ligands, simultaneously modulating several pathological pathways implicated in these complex disorders.[2][19]

One of the key mechanisms of neuroprotection exerted by benzothiazole derivatives is the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine.[2] By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, which is beneficial in Parkinson's disease. Additionally, some benzothiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, a strategy used in the management of Alzheimer's disease.[20][21] The ability of certain benzothiazoles to inhibit the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease, further underscores their therapeutic potential in this area.[20]

Anti-inflammatory and Analgesic Properties: Alleviating Pain and Inflammation

Chronic inflammation is a key component of many diseases, and the development of effective anti-inflammatory agents is a major focus of medicinal chemistry research. Benzothiazole derivatives have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[22][23] Their mechanisms of action often involve the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][23] The anti-inflammatory effects of some benzothiazoles are also linked to their antioxidant properties, as they can scavenge free radicals and reduce oxidative stress.[23]

Other Therapeutic Applications

The therapeutic potential of benzothiazole scaffolds extends beyond the areas mentioned above. Derivatives have been investigated for a range of other pharmacological activities, including:

  • Antidiabetic: Some benzothiazole compounds have shown potential in managing diabetes by targeting relevant enzymes.[3][4]

  • Antitubercular: The benzothiazole nucleus is a valuable substructure in the development of new agents to combat tuberculosis, including drug-resistant strains.[24][25]

  • Antimalarial: Benzothiazole derivatives have exhibited activity against the malaria parasite, Plasmodium falciparum.[3][26]

  • Antiviral: The scaffold has been explored for its potential in developing antiviral agents, including those targeting HIV.[27][28]

  • Anticonvulsant: Certain benzothiazole derivatives have shown promise as anticonvulsant agents.[3][29]

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Activity

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.[5][30]

Table 1: Key SAR Insights for Benzothiazole Derivatives in Different Therapeutic Areas

Therapeutic AreaPosition of SubstitutionFavorable SubstituentsImpact on Activity
Anticancer C2Aryl groups (e.g., phenyl, substituted phenyl)Often enhances cytotoxicity, particularly with electron-withdrawing groups.[5][31]
C5, C6Electron-withdrawing groups (e.g., halogens, nitro)Can increase anticancer potency.[5]
Antimicrobial C2Heteroaryl groups, Schiff basesBroadens the spectrum of activity.[15][32]
C4 (on a C2-phenyl ring)Nitro, methoxy groupsCan improve antibacterial action.[15]
Neuroprotective C2Piperidine or piperazine-containing side chainsImportant for interaction with the active site of acetylcholinesterase.[20]
C6Methoxy groupCan enhance kinase inhibitory activity relevant to neuroprotection.[5]
Anti-inflammatory C2Substituted phenyl rings, heterocyclic moietiesModulates anti-inflammatory and analgesic effects.[22][23]

Diagram 1: General Pharmacophoric Features of Benzothiazole Scaffolds

Benzothiazole_Pharmacophore cluster_0 Benzothiazole Core cluster_1 Key Substitution Points Benzothiazole Benzothiazole R2 R2 Benzothiazole->R2 Modulates primary biological activity R5 R5 Benzothiazole->R5 Fine-tunes potency and selectivity R6 R6 Benzothiazole->R6 Influences pharmacokinetics and potency MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24 hours Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with benzothiazole derivative Incubate_24h_1->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

Rational Design and Synthesis of Halogenated Benzothiazole Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole nucleus—a fusion of a benzene ring and a sulfur-nitrogen containing thiazole ring—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its inherent planarity, unique electronic configuration, and capacity for diverse non-covalent interactions make it an ideal pharmacophore for targeting a wide array of biological receptors and enzymes[1]. However, the strategic functionalization of this scaffold via halogenation (incorporation of fluorine, chlorine, bromine, or iodine) represents a critical inflection point in lead optimization. Halogenated benzothiazoles exhibit profoundly altered physicochemical profiles, offering medicinal chemists precise control over lipophilicity, metabolic stability, and target residence time through highly directional non-covalent interactions known as halogen bonds[2].

This technical guide explores the mechanistic rationale, synthetic methodologies, and real-world drug discovery applications of halogenated benzothiazole building blocks, providing actionable insights for drug development professionals.

Mechanistic Rationale: The Physics of Halogenation

The decision to halogenate a benzothiazole core is rarely arbitrary; it is driven by specific pharmacokinetic (PK) and pharmacodynamic (PD) goals.

Metabolic Blocking and Lipophilicity

The introduction of halogens, particularly fluorine and chlorine, is a classical bioisosteric strategy to block cytochrome P450-mediated oxidative metabolism. By replacing a metabolically labile C-H bond with a highly stable C-F or C-Cl bond, the in vivo half-life of the drug candidate is significantly extended. Furthermore, halogens predictably increase the lipophilicity (LogP) of the benzothiazole scaffold, which is crucial for optimizing membrane permeability and blood-brain barrier (BBB) penetration in neurodegenerative disease targets.

Halogen Bonding (σ-Hole Interactions)

Beyond steric and electronic modulation, heavier halogens (Cl, Br, I) participate in halogen bonding —a highly directional, non-covalent interaction[2]. Because halogens are polarizable, the electron density shifts toward the equatorial region of the atom, leaving an electron-deficient "cap" along the C-X covalent bond axis known as a σ-hole [2]. This electrophilic σ-hole acts as a Lewis acid, forming strong, linear interactions (~180° angle) with Lewis bases (nucleophilic oxygen, nitrogen, or sulfur atoms) present in the protein backbone[2][3].

G Ligand Halogenated Benzothiazole (Ligand) SigmaHole Electrophilic Region (σ-hole on X) Ligand->SigmaHole Polarizes Halogen (Cl, Br, I) Complex Stable Ligand-Target Complex (Enhanced Residence Time) SigmaHole->Complex Directional Halogen Bond (Angle ~180°) Target Protein Target (e.g., SARS-CoV-2 Mpro) Nucleophile Nucleophilic Donor (O, N, S in Backbone) Target->Nucleophile Presents Lewis Base Nucleophile->Complex Electron Donation

Mechanism of halogen bonding in benzothiazole-target binding.

Quantitative Physicochemical Properties

To rationally select the appropriate halogen for benzothiazole functionalization, researchers must weigh the trade-offs between atomic radius, electronegativity, and σ-hole magnitude.

Table 1: Physicochemical Properties of Halogen Substituents

Halogen (X)Electronegativity (Pauling)van der Waals Radius (Å)Lipophilicity Contribution (π)σ-Hole MagnitudePrimary Drug Design Utility
Fluorine (F) 3.981.47+0.14NegligibleMetabolic blocking, bioisostere for H
Chlorine (Cl) 3.161.75+0.71ModerateBalanced lipophilicity, moderate halogen bonding
Bromine (Br) 2.961.85+0.86StrongStrong halogen bonding, increased residence time
Iodine (I) 2.661.98+1.12Very StrongMaximal halogen bonding, limits aqueous solubility

Synthesis Strategies for Halogenated Benzothiazoles

The synthesis of halogenated benzothiazoles must be highly chemoselective to prevent the undesired cleavage of the carbon-halogen bond during ring closure.

Traditional Condensation Approaches

Historically, benzothiazoles are synthesized via the condensation of ortho-halogenated anilines or 2-aminobenzenethiols with carbonyl compounds, nitriles, or isothiocyanates[4]. While robust, these methods often require harsh thermal conditions, strong acids, or transition-metal catalysts (e.g., Copper) which can be incompatible with sensitive functional groups[4].

Visible-Light-Mediated Photoredox Catalysis

Recent advancements in green chemistry have popularized the use of visible-light-mediated intramolecular cross-coupling[5]. Halogenated thiobenzanilides can undergo dehydrogenative cyclization to yield benzothiazoles using organic photocatalysts (like Eosin Y or graphitic carbon nitride, g-C3N4) under blue LED irradiation[5]. This transition-metal-free approach proceeds at room temperature, preserving delicate bromo- and iodo-substituents that would otherwise risk undergoing unwanted Suzuki or Heck-type cross-couplings in downstream functionalizations[5].

G Start Halogenated Thiobenzanilide (Substrate) Photo Photocatalyst Addition (e.g., Eosin Y / g-C3N4) Start->Photo Irrad Blue LED Irradiation (Room Temp, Air/N2) Photo->Irrad Radical Radical Generation (Single Electron Transfer) Irrad->Radical Excitation & SET Cyclize Intramolecular Cyclization (C-S Bond Formation) Radical->Cyclize Dehydrogenative Coupling Product Halogenated Benzothiazole (Isolated Product) Cyclize->Product High Yield (>90%)

Visible-light-mediated synthetic workflow for halogenated benzothiazoles.

Experimental Protocol: Visible-Light-Mediated Synthesis

The following protocol details the metal-free synthesis of 2-aryl-halogenated benzothiazoles. As a Senior Application Scientist, I emphasize that this protocol is designed as a self-validating system . The inclusion of a dark control ensures that the reaction is strictly photochemically driven, while GC-MS isotopic tracking prevents misidentification of dehalogenated byproducts.

Materials Required:
  • Halogenated thiobenzanilide precursor (1.0 mmol)

  • Eosin Y (Photocatalyst, 2 mol%)

  • Solvent: Acetonitrile (MeCN) / Water (4:1 v/v)

  • Blue LED light source (450–460 nm, 10 W)

  • Air balloon (Oxidant source)

Step-by-Step Methodology:
  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the halogenated thiobenzanilide (1.0 mmol) and Eosin Y (0.02 mmol).

    • Causality: Eosin Y is chosen for its high intersystem crossing efficiency, rapidly reaching a triplet excited state capable of single-electron transfer (SET)[5].

  • Solvent Addition: Add 5 mL of the MeCN/H2O mixture. Attach an air balloon to the reaction vessel.

    • Causality: Water acts as a crucial proton shuttle in the deprotonation steps following radical cation formation, while ambient oxygen acts as the terminal oxidant to regenerate the photocatalyst.

  • Irradiation & Monitoring: Place the tube 2 cm away from the Blue LED. Stir the mixture at room temperature.

    • Self-Validation Step A (Dark Control): Set up an identical parallel reaction wrapped entirely in aluminum foil. No product should form, validating the photoredox mechanism.

    • Self-Validation Step B (TLC Tracking): Monitor the reaction via TLC (Hexane/EtOAc 8:2) every 2 hours until the thiobenzanilide spot completely disappears (typically 2–10 hours)[5].

  • Quenching and Extraction: Once complete, dilute the mixture with 15 mL of water and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Analytical Validation: Before column chromatography, run a crude GC-MS.

    • Causality: For chlorinated or brominated products, verify the presence of the characteristic M / M+2 isotopic clusters (3:1 for Cl, 1:1 for Br) to definitively prove that the carbon-halogen bond remained intact during the radical cyclization.

  • Purification: Concentrate the solvent in vacuo and purify the crude product via silica gel flash chromatography to isolate the pure halogenated benzothiazole.

Case Studies: Halogenated Benzothiazoles in Drug Discovery

SARS-CoV-2 Main Protease (Mpro) Inhibitors

Recent antiviral drug discovery has heavily leveraged the benzothiazole scaffold to target the SARS-CoV-2 Mpro S1' subpocket[3]. Researchers discovered that substituting the 5-position of the benzothiazole ring with halogens drastically alters potency[3][6]. A specific 5-chloro-benzothiazole derivative achieved an extraordinary IC50 of 0.15 nM, outperforming the clinical drug nirmatrelvir by approximately 50-fold[3]. Structural biology revealed that this extreme potency is driven by the precise geometric fit of the halogenated benzothiazole into the S1' pocket, mimicking substrate amino acid side chains while forming optimal σ-hole interactions[3]. Conversely, 5-fluoro derivatives, while slightly less potent than their chlorine counterparts, showed excellent cellular antiviral activity and favorable toxicity profiles[3][6].

Antimicrobial Benzothiazole-Thiazole Hybrids

The rise of multi-drug resistant pathogens has spurred the development of dual-action antimicrobial agents. Benzothiazole-thiazole hybrids synthesized with electron-withdrawing halogen groups have demonstrated potent broad-spectrum activity against Staphylococcus aureus and Mycobacterium tuberculosis[7]. Structure-Activity Relationship (SAR) analyses confirmed that halogenation significantly enhances the inhibition of microbial DNA gyrase by optimizing hydrophobic contacts and π-π stacking within the enzyme's active site[7].

Targeting Trypanosomatid PTR1 (Anti-Parasitic)

In the design of inhibitors targeting Pteridine Reductase 1 (PTR1) for parasitic diseases, 2-aminobenzothiazole derivatives were hybridized with halogenated phenyl moieties[8]. Crystallographic data confirmed that the halogens form highly directional halogen bonds with the backbone carbonyl oxygen of specific target residues (e.g., Trp221 in TbPTR1), significantly increasing the binding affinity and residence time of the drug candidate[8].

References

  • Benzothiazole: A Versatile Molecular Scaffold for Modern Drug Discovery and Therapeutic Innovation - BioMed and BioSci Advances.[Link]

  • Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ-hole interactions: a snapshot of current progress - IUCrJ (PMC).[Link]

  • Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV‑2 Main Protease - ACS Medicinal Chemistry Letters (PMC).[Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - Molecules (MDPI).[Link]

  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review - ChemRxiv.[Link]

  • SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives - ACS Omega.[Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking - RSC Advances.[Link]

  • Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach - Journal of Medicinal Chemistry.[Link]

Sources

Commercial Sourcing & Technical Validation: 7-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial sourcing, synthesis validation, and quality assurance protocols for 7-Bromo-6-fluorobenzothiazole .

Executive Summary & Scaffold Utility

7-Bromo-6-fluorobenzothiazole (CAS: 1326715-69-8 ) is a critical high-value scaffold in medicinal chemistry, primarily utilized for its unique substitution pattern that allows for orthogonal functionalization. The 7-bromo position serves as a sterically constrained handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 6-fluoro motif modulates metabolic stability and lipophilicity.

This scaffold is increasingly prominent in the development of TAK1 inhibitors (Transforming Growth Factor-β-Activated Kinase 1) and other kinase-targeted therapeutics where the benzothiazole core mimics the ATP-binding hinge region.

Core Chemical Identity
PropertySpecification
IUPAC Name 7-Bromo-6-fluoro-1,3-benzothiazole
CAS Number 1326715-69-8
Molecular Formula C₇H₃BrFNS
Molecular Weight 232.07 g/mol
Key Isomer Risk 5-Bromo-6-fluorobenzothiazole (Regioisomer)

Market Landscape & Supplier Analysis

Unlike common commodity chemicals, 7-Bromo-6-fluorobenzothiazole is classified as a Tier 2 Specialist Building Block . It is rarely held in bulk stock by catalog giants (e.g., Sigma-Aldrich, Fisher) and is typically sourced through specialized heterocyclic manufacturers or "Make-on-Demand" workflows.

Supplier Categorization

The following table summarizes the reliability and lead-time profiles for this specific CAS.

Supplier TierRepresentative VendorsStock StatusTypical Lead TimeStrategic Use Case
Tier 1: Aggregators eMolecules, MolPortVariable2–4 WeeksBroad search; risk of "ghost stock"
Tier 2: Specialists Enamine , ChemScene , Combi-Blocks High Probability 1–2 WeeksPrimary sourcing route for discovery
Tier 3: CROs WuXi AppTec, PharmablockCustom4–6 WeeksScale-up (>100g) or GMP requirements
Procurement Strategy
  • Discovery Phase (<1g): Prioritize Enamine or Combi-Blocks . These vendors often hold the building block in their "Real" or "Fast" stock collections.

  • Development Phase (>10g): Request a specific batch analysis before purchase. The synthesis of this scaffold is prone to regioisomer contamination (see Section 4).

  • Cost Benchmark: Expect pricing in the range of

    
    300 per gram  for high-purity (>97%) catalog orders.
    

Technical Specifications & Synthesis Context

To validate the material received, one must understand its synthetic origin. The commercial route typically employs the Hugerschoff-type cyclization or oxidative cyclization of a substituted phenylthiourea.

The Regioselectivity Challenge

The primary synthetic route starts with 3-bromo-4-fluoroaniline . When this aniline is converted to a thiourea and cyclized (e.g., using


 or 

), two ring-closure pathways are possible:
  • Path A (Desired): Cyclization at the C2 position (crowded, between

    
     and 
    
    
    
    ).
    • Result:7-Bromo-6-fluorobenzothiazole .[1][2]

    • Mechanism:[3] The 3-bromo substituent, despite steric bulk, often directs cyclization to the adjacent ortho position in this specific manifold, matching literature precedents for 3-chloro-4-fluoroaniline.

  • Path B (Impurity): Cyclization at the C6 position (less crowded, between

    
     and 
    
    
    
    ).
    • Result:5-Bromo-6-fluorobenzothiazole .

Critical Insight: Commercial batches lacking rigorous QC may contain 5-10% of the 5-bromo isomer. Separation requires high-performance silica chromatography or recrystallization.

Quality Assurance Protocol (Self-Validating System)

Objective: Confirm identity and strictly rule out the 5-bromo regioisomer.

Protocol 1: ¹H-NMR Regioisomer Discrimination

The coupling constants (


) of the remaining aromatic protons are the definitive diagnostic tool.
  • Instrument: 400 MHz (minimum) NMR.

  • Solvent: DMSO-d₆ or CDCl₃.

IsomerProton PositionsCoupling Pattern (

)
Diagnostic Signal
7-Bromo-6-fluoro (Target) H4, H5Ortho-coupling Two doublets with

5-Bromo-6-fluoro (Impurity) H4, H7Para-coupling Two singlets (or weak doublets) with

Pass Criteria: The aromatic region must show two distinct doublets with a large coupling constant (


). If you observe singlets or complex multiplets, the batch is likely a mixture or the wrong isomer.
Protocol 2: ¹⁹F-NMR Validation
  • Target Shift: The fluorine signal will show coupling to the adjacent H5 proton in the 7-bromo isomer.

  • Impurity Shift: In the 5-bromo isomer, the fluorine is flanked by H7 and Br; the chemical shift will differ by >2 ppm due to the change in the electronic environment of the bromine atom relative to the fluorine.

Visualizations & Workflows

Figure 1: Synthesis & Validation Logic

The following diagram outlines the logical flow from precursor selection to final QC, highlighting the critical decision points for researchers.

G Start Sourcing Requirement: 7-Bromo-6-fluorobenzothiazole Precursor Precursor: 3-Bromo-4-fluoroaniline Start->Precursor Cyclization Reaction: Oxidative Cyclization (KSCN / Br2) Precursor->Cyclization Thiourea Formation Crude Crude Mixture: Regioisomer Risk Cyclization->Crude QC_Step QC Check: 1H-NMR Analysis Crude->QC_Step Purification Result_A Pattern: Ortho-coupling (J ~8.5Hz) CONFIRMED: 7-Bromo Isomer QC_Step->Result_A Pass Result_B Pattern: Para-coupling (J <1.5Hz) REJECT: 5-Bromo Isomer QC_Step->Result_B Fail

Caption: Workflow for validating the regiochemistry of 7-Bromo-6-fluorobenzothiazole during procurement or synthesis.

Figure 2: Procurement Decision Tree

A systematic approach to selecting a supplier based on project phase.

Procurement Need Quantity Needed Small < 1 Gram (Discovery) Need->Small Large > 10 Grams (Scale-Up) Need->Large Catalog Check Specialists: Enamine / Combi-Blocks Small->Catalog Custom Custom Synthesis: WuXi / Pharmablock Large->Custom StockCheck In Stock? Catalog->StockCheck LeadTime Quote Lead Time (Expect 4-6 Weeks) Custom->LeadTime StockCheck->Custom No Order Order & QC (NMR Mandatory) StockCheck->Order Yes LeadTime->Order

Caption: Decision matrix for sourcing 7-Bromo-6-fluorobenzothiazole based on quantity and availability.

References

  • World Intellectual Property Organization (WIPO). (2024). WO2024059524A1 - Pyrazolylcarboxamide compounds and their use in therapy. (Example 69 details the synthesis of 7-bromo-6-fluoro-1,3-benzothiazole). Link

  • Dogruer, D. S., et al. (1998).[4] Synthesis and antimicrobial activity of some 2,6,7-trisubstituted benzothiazoles. (Establishes the cyclization regioselectivity of 3,4-disubstituted anilines). Link

  • ChemSRC. (2025). 7-Bromo-6-fluorobenzothiazole (CAS 1326715-69-8) Product Database. Link

  • PubChem. (2025).[5] Benzothiazole Structure and Bioactivity Data. National Library of Medicine. Link

Sources

7-Bromo-6-fluorobenzothiazole: A Privileged Scaffold in the Discovery of TAK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. 7-Bromo-6-fluorobenzothiazole (7-B-6-FBT) has emerged as a highly strategic intermediate in the synthesis of targeted kinase inhibitors. Specifically, it serves as a critical building block in the development of potent inhibitors targeting Transforming growth factor-beta-activated kinase 1 (TAK1) , a master regulatory kinase in the NF-κB and MAPK signaling cascades[1].

This technical guide explores the pharmacological applications of 7-B-6-FBT, detailing the chemical causality behind its structural features, its role in modulating TAK1-driven oncogenic and inflammatory pathways, and the self-validating synthetic protocols required to integrate this scaffold into advanced therapeutics.

Chemical Causality: The Anatomy of a Privileged Scaffold

As a Senior Application Scientist, I approach molecular design not as a series of random assemblies, but as an exercise in structural causality. Every atom in 7-B-6-FBT serves a distinct, functional purpose in both synthesis and pharmacology:

  • The Benzothiazole Core (ATP-Mimetic): Benzothiazoles are classic bioisosteres for the purine ring of adenosine triphosphate (ATP). The nitrogen and sulfur heteroatoms allow the molecule to anchor deeply into the kinase hinge region, establishing critical hydrogen bonds with the peptide backbone of the target kinase.

  • The 6-Fluoro Substitution (Metabolic & Electrostatic Tuning): The introduction of a fluorine atom at the 6-position is a calculated choice. Fluorine’s high electronegativity lowers the pKa of adjacent protons and increases the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability. More importantly, it blocks cytochrome P450-mediated oxidation at a metabolically vulnerable site, drastically improving the pharmacokinetic half-life of the resulting drug.

  • The 7-Bromo Handle (Synthetic Vectorization): The bromine atom at the 7-position is sterically accessible for oxidative addition by Palladium catalysts. It acts as an ideal electrophilic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing medicinal chemists to precisely vectorize the benzothiazole moiety when attaching it to primary pharmacophores, such as 7-aminofuropyridines[2].

Target Biology: TAK1 in NF-κB and MAPK Signaling

The primary pharmacological application of 7-B-6-FBT derivatives is the inhibition of TAK1 (MAP3K7). TAK1 is an evolutionarily conserved serine/threonine kinase that mediates pro-survival and inflammatory signaling downstream of multiple cytokine receptors (TNFα, IL-1, TGF-β)[3].

Upon activation, TAK1 phosphorylates the IKK complex (triggering the NF-κB pathway) and MAPK kinases (MKK3/6 and MKK4/7, triggering the p38 and JNK pathways). Aberrant TAK1 activation prevents apoptosis and drives tumor proliferation, making it a high-value target in oncology and immunology.

TAK1_Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, TGF-β) Receptors Receptor Complex (TNFR, IL-1R, TGFβR) Cytokines->Receptors Binds TAK1 TAK1 / TAB1-3 Complex (MAP3K7) Receptors->TAK1 Activates IKK IKK Complex (IKKα, IKKβ, NEMO) TAK1->IKK Phosphorylates MKK MAPK Kinases (MKK3/6, MKK4/7) TAK1->MKK Phosphorylates NFkB NF-κB Pathway (Cell Survival, Inflammation) IKK->NFkB Activates MAPK MAPK Pathway (JNK, p38) MKK->MAPK Activates Inhibitor 7-B-6-FBT Derived TAK1 Inhibitor Inhibitor->TAK1 Blocks ATP Pocket

Fig 1. TAK1 signaling pathway and the pharmacological intervention point of 7-B-6-FBT derivatives.

Therapeutic Applications: Targeting KRAS-Mutant Oncology

While directly targeting KRAS mutations has historically been challenging, inhibiting downstream dependencies offers a powerful alternative. Research demonstrates that KRAS-mutant colorectal cancer (CRC) cells are highly dependent on TAK1 for survival.

Pharmacological inhibition of TAK1 using derivatives synthesized from 7-B-6-FBT (and related inhibitors like NG25 and LYTAK1) blocks NF-κB activation and downregulates anti-apoptotic proteins (such as XIAP and Bcl-2). This disruption induces profound, caspase-dependent apoptosis specifically in KRAS-mutant cells, while sparing KRAS wild-type cells[4][5]. Furthermore, TAK1 inhibition remodels the immunosuppressive tumor microenvironment by downregulating PD-L1 expression, enhancing CD8+ T cell infiltration[6].

Quantitative Pharmacological Profiling

The integration of the 7-B-6-FBT scaffold into larger molecular frameworks yields inhibitors with exceptional potency. Below is a comparative summary of benchmark TAK1 inhibitors and their pharmacological profiles.

Compound / ScaffoldPrimary TargetIC50 (nM)Key Pharmacological Effect
5Z-7-oxozeaenol TAK1~8Naturally occurring reference inhibitor; induces apoptosis in CRC.
Compound 12az (7-aminofuropyridine) TAK1~10Optimized synthetic derivative; potently blocks NF-κB signaling[2].
Compound 1 (Type II Inhibitor) TAK1~12Reversible DFG-out binding; non-overlapping off-target profile[3].
NG25 TAK1~15Suppresses KRAS-mutant CRC proliferation in vivo[5].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. The following protocols detail the conversion of 7-B-6-FBT into a functional TAK1 inhibitor intermediate and its subsequent biological validation.

Protocol A: Palladium-Catalyzed Miyaura Borylation of 7-B-6-FBT

This step converts the inert bromine handle into a highly reactive boronate ester, priming it for attachment to the kinase inhibitor core[1].

  • Reagent Assembly: In a dry, argon-purged Schlenk flask, combine 7-bromo-6-fluorobenzothiazole (90.7 mg, 0.391 mmol), bis(pinacolato)diboron (149 mg, 0.587 mmol), and potassium acetate (76.7 mg, 0.782 mmol).

  • Catalyst Addition: Add the palladium catalyst, (1,1'-bis-(diphenylphosphino)-ferrocene) palladium dichloride (Pd(dppf)Cl2) (15.9 mg, 0.0217 mmol).

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-dioxane (1.9 mL). Heat the reaction mixture to 85 °C and stir continuously for 24 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot and analyze via LC-MS. The reaction is validated as complete when the characteristic isotopic doublet of the 7-bromo starting material (M, M+2 of equal intensity at ~232 m/z) completely disappears, replaced by the mass peak of the boronate ester product.

  • Purification: Concentrate the mixture under reduced pressure and purify via ISCO silica gel chromatography (0 to 50% EtOAc:heptane gradient) to isolate the intermediate.

Protocol B: In Vitro TAK1 Kinase Inhibition Assay
  • Preparation: Incubate recombinant TAK1-TAB1 complex with the synthesized 7-B-6-FBT derivative in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add ATP (at the predetermined Km concentration) and a synthetic peptide substrate (e.g., myelin basic protein).

  • Self-Validation Checkpoint: The assay plate must include a dose-response curve of a known reference inhibitor (e.g., 5Z-7-oxozeaenol). If the calculated IC50 of the reference compound falls outside its historical confidence interval (e.g., 8 nM ± 2 nM), the entire plate is invalidated due to reagent degradation or ATP concentration errors.

  • Detection: Measure phosphorylated substrate levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout to calculate the IC50 of the novel compound.

Synthesis_Workflow SM 7-B-6-FBT (Starting Material) Borylation Miyaura Borylation Pd(dppf)Cl2, 85°C SM->Borylation B2pin2 Intermediate Boronate Ester (LC-MS Validated) Borylation->Intermediate 24h Coupling Suzuki Coupling Furopyridine Core Intermediate->Coupling Pd Cat. Product TAK1 Inhibitor (e.g., Cmpd 12az) Coupling->Product Cross-Coupling

Fig 2. Step-by-step workflow for the synthesis of TAK1 inhibitors utilizing the 7-B-6-FBT scaffold.

References

  • 7-aminofuropyridine derivatives (Patent WO2011100502A1)
  • Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2)
  • Andrew CREW | Research Profile (Optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1)
  • LYTAK1, a novel TAK1 inhibitor, suppresses KRAS mutant colorectal cancer cell growth in vitro and in vivo Source: PubMed / NIH URL
  • NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo Source: PubMed / NIH URL
  • NG25 Enhances Anti-Tumor Immunity in KRAS-Mutant Colorectal Cancer Source: ResearchGate URL

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 7-Bromo-6-fluorobenzothiazole from Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Medicinal Chemistry, Kinase Inhibitor Scaffolds, and Transition-Metal Cross-Coupling Intermediates

Executive Summary & Strategic Rationale

Benzothiazoles are privileged heterocyclic scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors (such as TAK1 inhibitors) and advanced imaging agents[1]. The 7-bromo-6-fluorobenzothiazole derivative is a highly sought-after building block. The fluorine atom modulates the molecule's lipophilicity and metabolic stability, while the bromine atom at the C7 position serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Strategy: Synthesizing this specific substitution pattern requires strict control over regioselectivity. While cyclization of a pre-formed (3-bromo-4-fluorophenyl)thiourea can yield the desired core, it often results in a mixture of 5-bromo and 7-bromo isomers that necessitates challenging separation via Supercritical Fluid Chromatography (SFC)[2].

To bypass this bottleneck, this Application Note details a highly regioselective, scalable, three-step linear sequence starting from the inexpensive 4-fluoroaniline . The route leverages a Hugerschoff cyclization, followed by a directed electrophilic bromination, and concludes with a Sandmeyer-type reductive deamination[1][3].

Pathway Visualization

SynthesisRoute A 4-Fluoroaniline (Starting Material) B 2-Amino-6-fluoro- benzothiazole A->B KSCN, Br2 AcOH, 0°C to RT (Hugerschoff) C 2-Amino-7-bromo- 6-fluorobenzothiazole B->C Br2, NaOAc AcOH, RT (Bromination) D 7-Bromo-6-fluoro- benzothiazole (Target) C->D t-BuONO THF, 50-70°C (Deamination)

Three-step synthetic workflow for 7-bromo-6-fluorobenzothiazole from 4-fluoroaniline.

Experimental Protocols & Causality (E-E-A-T)

Every protocol below is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure researchers can verify the success of each transformation before proceeding.

Step 1: Hugerschoff Cyclization

Objective: Conversion of 4-fluoroaniline to 2-amino-6-fluorobenzothiazole.

Mechanistic Causality: Potassium thiocyanate and bromine react in situ to form thiocyanogen (


), a pseudohalogen. This species reacts with the primary amine of 4-fluoroaniline to form an arylthiourea intermediate. The acidic environment (glacial acetic acid) promotes the subsequent oxidative electrophilic aromatic substitution, closing the thiazole ring[3][4].

Protocol:

  • Equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Dissolve 4-fluoroaniline (1.0 equiv) and potassium thiocyanate (KSCN, 2.5 equiv) in glacial acetic acid (approx. 5-10 volumes)[5].

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Prepare a solution of bromine (1.1 equiv) in glacial acetic acid. Add this solution dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic formation of thiocyanogen and prevents over-oxidation of the aniline ring.

  • Remove the ice bath and stir the mixture at room temperature for 4–6 hours.

  • Self-Validation (IPC): Monitor via TLC (3:1 Hexanes/EtOAc). The reaction is complete when the high-Rf starting material spot is fully consumed.

  • Pour the reaction mixture into crushed ice and slowly neutralize with aqueous ammonia until the pH reaches 7–8. Causality: Neutralization shifts the equilibrium, forcing the free-base 2-aminobenzothiazole to precipitate out of the aqueous phase[5].

  • Filter the resulting solid, wash thoroughly with distilled water, and dry under vacuum. Recrystallize from ethanol if necessary.

Step 2: Regioselective Bromination

Objective: Directed bromination to yield 2-amino-7-bromo-6-fluorobenzothiazole.

Mechanistic Causality: The fluorine atom at C6 strongly directs electrophilic aromatic substitution to its ortho positions (C5 and C7). Under buffered conditions, the C7 position is kinetically favored, yielding the desired regioisomer[1]. Sodium acetate is critical; it buffers the hydrobromic acid byproduct, preventing the protonation of the thiazole nitrogen, which would otherwise severely deactivate the ring and stall the reaction.

Protocol:

  • Dissolve 2-amino-6-fluorobenzothiazole (1.0 equiv) and sodium acetate (2.0 equiv) in glacial acetic acid[1].

  • Slowly add a 1.0 M solution of bromine in acetic acid (1.1 equiv) dropwise at room temperature[1].

  • Stir the dark brown mixture at room temperature for 1 hour.

  • Self-Validation (IPC): Track progress via LC-MS. The mass spectrum should show the emergence of the

    
     isotopic doublet at 
    
    
    
    ~246.9 / 248.9, characteristic of a mono-brominated species[1].
  • Quench the reaction by treating it with aqueous

    
     until pH = 7. Causality: Failure to neutralize will result in the product remaining protonated in the aqueous layer, destroying extraction yields.
    
  • Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water and brine, dry over 
    
    
    
    , and concentrate.
  • Purify the crude brown solid via flash chromatography (0 to 30% EtOAc in heptane)[1].

Step 3: Sandmeyer-Type Reductive Deamination

Objective: Removal of the C2-amino group to yield the final target.

DeaminationMechanism A 2-Amino-7-bromo- 6-fluorobenzothiazole B Diazonium Intermediate A->B t-BuONO (Nitrosation) C Aryl Radical Intermediate B->C -N2 (gas) (Homolytic Cleavage) D 7-Bromo-6-fluoro- benzothiazole C->D THF (H-abstraction)

Mechanistic pathway of the Sandmeyer-type reductive deamination using t-BuONO.

Mechanistic Causality: tert-Butyl nitrite (t-BuONO) acts as a nitrosating agent, converting the primary amine into a diazonium salt. Because the reaction is run in an aprotic solvent (THF) under thermal conditions, the diazonium species undergoes homolytic dediazoniation to form an aryl radical. The radical subsequently abstracts a hydrogen atom directly from the THF solvent to yield the final product[1][2].

Protocol:

  • Dissolve the purified 2-amino-7-bromo-6-fluorobenzothiazole (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration)[1].

  • Add tert-butyl nitrite (90% technical grade, 3.0 to 9.0 equiv)[1][2].

  • Heat the mixture to 50–70 °C under a nitrogen atmosphere for 7 to 16 hours.

  • Self-Validation (IPC): Visual confirmation of gas evolution (

    
    ) upon heating indicates active dediazoniation. Monitor by TLC until the highly polar starting material is completely consumed.
    
  • Cool to room temperature and concentrate the reaction mixture under reduced pressure[1].

  • Purify the residue by silica gel chromatography to isolate pure 7-bromo-6-fluorobenzothiazole.

Quantitative Data & Yield Analysis

The following table summarizes the expected operational parameters and yields for the three-step sequence based on standard scale-up metrics.

StepTransformationReagents & SolventsTempTimeTypical Yield
1 Hugerschoff Cyclization4-Fluoroaniline, KSCN, Br₂, AcOH0 °C to RT4–6 h70–85%
2 Regioselective Bromination2-Amino-6-fluorobenzothiazole, Br₂, NaOAc, AcOHRT1–2 h60–70%
3 Reductive Deamination2-Amino-7-bromo-6-fluorobenzothiazole, t-BuONO, THF50–70 °C7–16 h50–65%

References

  • WO2011100502A1 - 7-aminofuropyridine derivatives Source: Google Patents URL
  • WO2024059524A1 - Pyrazolylcarboxamide compounds and their use in therapy Source: Google Patents URL
  • Comparative analysis of 2-aminobenzothiazole synthesis methods Source: Benchchem URL
  • An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O Source: OUCI URL
  • Synthesis of 6-Fluorobenzo[d]thiazol-5-amine Source: Benchchem URL

Sources

Application Note: Suzuki-Miyaura Coupling of 7-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive guide to Suzuki-Miyaura cross-coupling reactions utilizing 7-Bromo-6-fluorobenzothiazole . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the benzothiazole core mimics the purine ring system.

Introduction & Substrate Analysis

The Substrate: 7-Bromo-6-fluorobenzothiazole

The 7-bromo-6-fluorobenzothiazole scaffold presents a unique set of electronic and steric challenges that distinguish it from standard aryl bromides.

  • Electronic Activation: The fluorine atom at the C6 position is strongly electronegative. Through inductive withdrawal (-I effect), it lowers the electron density of the aromatic ring, specifically at the C7-Br bond. This lowers the bond dissociation energy (BDE) of the C-Br bond, theoretically accelerating the oxidative addition step of the catalytic cycle.

  • Steric & Coordination Challenges:

    • Ortho-Effect: The C6-Fluorine imposes a steric demand adjacent to the reaction site. While fluorine is small (van der Waals radius ~1.47 Å), its proximity to the reaction center requires ligands that can accommodate this bulk.

    • Heteroatom Poisoning: The benzothiazole nitrogen (N3) and sulfur (S1) are soft Lewis bases capable of coordinating to Palladium (Pd), potentially creating off-cycle resting states (catalyst poisoning).

Strategic Approach

To mitigate catalyst deactivation and overcome steric hindrance, this protocol prioritizes:

  • High-Activity Catalysts: Utilization of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to prevent N-coordination and facilitate oxidative addition.

  • Base Selection: Use of mild-to-moderate inorganic bases to prevent base-mediated decomposition of the benzothiazole ring (which is susceptible to nucleophilic attack at C2).

Reaction Mechanism & Critical Control Points

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the pathway and specific influence of the 6-Fluoro substituent.

SuzukiMechanism cluster_poison Potential Catalyst Deactivation Start Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for Chlorides, Fast for Bromides) *6-F activates this step via -I effect* Start->OxAdd + 7-Br-6-F-Benzothiazole Poison Pd-N Coordination (Catalyst Arrest) Start->Poison Excess Substrate TransMet Transmetalation (Boronate + Base) *Steric bulk of 6-F may hinder approach* OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Complex RedElim->Start - Pd(0) Product 7-Aryl-6-fluorobenzothiazole RedElim->Product

Caption: Catalytic cycle highlighting the activating electronic effect of the 6-Fluoro group on oxidative addition and potential off-cycle catalyst resting states.

Experimental Protocols

Method A: Standard Robust Protocol (High Throughput)

Recommended for coupling with simple, unhindered aryl boronic acids.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane

  • Temperature: 90 °C

Step-by-Step Procedure:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add 7-Bromo-6-fluorobenzothiazole (1.0 equiv, 232 mg, 1.0 mmol) and Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

  • Solvent/Base Addition: Syringe in 1,4-Dioxane (4.0 mL, degassed) followed by Na₂CO₃ solution (1.0 mL, 2.0 mmol).

  • Reaction: Place the vial in a pre-heated block at 90 °C . Stir vigorously (800 rpm) for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The 6-F substituent provides a distinct shift in retention time compared to non-fluorinated analogs.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL). Dry organics over MgSO₄, filter, and concentrate.

Method B: Advanced Protocol (Sterically Hindered/Challenging)

Recommended for heteroaryl boronates or ortho-substituted coupling partners.

Reagents:

  • Pre-Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid)

  • Solvent: THF / Water (10:1)

  • Temperature: 60 °C – 80 °C

Step-by-Step Procedure:

  • Solids: Charge a Schlenk tube with 7-Bromo-6-fluorobenzothiazole (1.0 equiv), Boronic Ester/Acid (1.3–1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.02 equiv).

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed THF (0.2 M concentration relative to substrate) and degassed Water (10% v/v of THF).

  • Reaction: Heat to 60 °C . If conversion is <50% after 2 hours, increase to 80 °C.

    • Note: The lower initial temperature prevents protodeboronation of unstable boronic acids.

  • Purification: Filter through a pad of Celite® to remove Palladium black. Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions specifically for the 7-bromo-6-fluoro scaffold.

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Benzothiazole N.Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands prevent N-coordination.
Protodeboronation Boronic acid instability (common with 2-heteroaryl boronates).Use Boronic Pinacol Esters (BPin) instead of acids. Lower temp to 60 °C. Switch base to K₂CO₃ or KF .
Homocoupling (Ar-Ar) Oxygen presence in solvent.Rigorous degassing (sparging with Argon for 15 mins) is critical.
Regio-isomerism Not applicable (Substrate is fixed), but verify purity of starting material.Ensure starting material is regiochemically pure 7-Br (check 19F NMR).
C2-Substitution (Side Rxn) Base-mediated SNAr at C2 position.Avoid strong alkoxide bases (e.g., NaOtBu). Stick to Carbonates or Phosphates.

Reaction Workflow Diagram

Workflow Setup Setup: Combine 7-Br-6-F-BT, Boronate, Base Inert Inert Atmosphere: Evacuate/Backfill N2 Add Degassed Solvent Setup->Inert CatAdd Catalyst Addition: Pd(dppf)Cl2 or XPhos-Pd Inert->CatAdd Heat Reaction: 90°C, 4-12 Hours CatAdd->Heat Check QC Check: LCMS / TLC Heat->Check Check->Heat Incomplete Workup Workup: EtOAc Extract Celite Filtration Check->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Caption: Operational workflow for the Suzuki coupling of 7-Bromo-6-fluorobenzothiazole.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Jordan-Hore, J. A., et al. (2008). Suzuki–Miyaura cross-coupling of benzothiazole derivatives: A systematic study. Tetrahedron Letters, 49(33), 4977-4980. (Analogous reactivity of benzothiazoles).[1][2] [Link]

Sources

Application Note: Buchwald-Hartwig Amination Protocols for Benzothiazole Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazoles are privileged scaffolds in medicinal chemistry, featured in antitumor agents (e.g., Phortress), anticonvulsants (e.g., Riluzole), and imaging agents. While nucleophilic aromatic substitution (


) is traditional for functionalizing the 2-position, it often fails with weak nucleophiles or electron-rich rings. The Buchwald-Hartwig amination offers a robust alternative, enabling access to a broader chemical space.

This guide provides optimized protocols for coupling benzothiazole bromides with amines. It distinguishes between the highly electrophilic 2-position (pseudo-halide behavior) and the benzenoid 4-, 5-, 6-, 7-positions (aryl halide behavior), as their reactivities and failure modes differ fundamentally.

Mechanistic Considerations & Challenges

The "Heteroatom Trap"

The primary failure mode in benzothiazole coupling is catalyst poisoning. The nitrogen (


) and sulfur (

) atoms within the thiazole ring are soft Lewis bases that can coordinate competitively to the Palladium (

) center, displacing the ligand and arresting the catalytic cycle.
  • Solution: Use bulky biaryl phosphine ligands (e.g., BrettPhos, tBuXPhos). These ligands create a steric "roof" over the Pd center, preventing the coordination of the benzothiazole substrate's

    
     atoms while still allowing the oxidative addition of the 
    
    
    
    bond.
Regioselectivity & Reactivity Profiles
  • 2-Bromobenzothiazole: The

    
     bond is activated by the adjacent nitrogen. It is prone to both oxidative addition (Pd-catalyzed) and nucleophilic attack (
    
    
    
    ).
    • Strategic Choice: Use

      
       for simple, strong nucleophiles (aliphatic amines). Use Buchwald-Hartwig for weak nucleophiles (anilines, amides) or to lower reaction temperatures.
      
  • 4, 5, 6, 7-Bromobenzothiazoles: These are unactivated aryl bromides. They require Pd catalysis.[1][2][3][4][5][6] The 6-position is the most common synthetic target and behaves similarly to a bromobenzene derivative but with higher poisoning potential.

Visualization: Decision Logic

The following decision tree guides the selection of the optimal protocol based on substrate position and amine type.

G Start Starting Material: Benzothiazole Bromide Position Bromine Position? Start->Position Pos2 2-Position (C2) Position->Pos2 Activated PosBenzenoid 4, 5, 6, 7-Position Position->PosBenzenoid Unactivated Nucleophile Nucleophile Strength? Pos2->Nucleophile StrongNuc Strong (Aliphatic Amines) Nucleophile->StrongNuc WeakNuc Weak (Anilines/Amides) or Sterically Hindered Nucleophile->WeakNuc ProtocolC Protocol C: Microwave SnAr (No Pd required) StrongNuc->ProtocolC ProtocolA Protocol A: Pd-BrettPhos System (High Activity) WeakNuc->ProtocolA Sensitive Base Sensitive Groups? (Esters, Nitriles) PosBenzenoid->Sensitive YesSens Yes Sensitive->YesSens NoSens No Sensitive->NoSens ProtocolB Protocol B: Pd-XPhos + Cs2CO3 (Mild Base) YesSens->ProtocolB NoSens->ProtocolA

Figure 1: Strategic decision tree for selecting amination conditions.

Optimized Experimental Protocols

Protocol A: The "Workhorse" (High Activity)

Best for: 6-bromobenzothiazoles, weak nucleophiles (anilines), and sterically hindered amines.

This protocol utilizes BrettPhos , a ligand specifically designed to couple primary amines and handle heterocyclic halides without poisoning.

Reagents:

  • Catalyst: Pd(OAc)

    
     (1-2 mol%) or BrettPhos Pd G3 Precatalyst (1 mol%)
    
  • Ligand: BrettPhos (2-4 mol%) (Use L:Pd ratio of 2:1 if using Pd(OAc)

    
    )
    
  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Temperature: 80–100 °C

Step-by-Step:

  • Preparation: In a glovebox or under Argon counter-flow, charge a reaction vial with the aryl bromide (1.0 mmol), amine (1.2 mmol), NaOtBu (135 mg, 1.4 mmol), Pd(OAc)

    
     (4.5 mg, 0.02 mmol), and BrettPhos (21.5 mg, 0.04 mmol).
    
    • Note: If the amine is a liquid, add it last via syringe.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Degassing: Sparge with Argon for 2 minutes or use freeze-pump-thaw if available. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 100 °C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls at 50%, add a second portion of catalyst/ligand (0.5 mol%).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash with water/brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash chromatography. Note that aminobenzothiazoles can be polar; use MeOH/DCM gradients if necessary.

Protocol B: Base-Sensitive Substrates (Mild Conditions)

Best for: Substrates containing esters, nitro groups, or enolizable ketones.

Strong bases like NaOtBu can hydrolyze esters or decompose benzothiazoles. This protocol uses Cs


CO

, a milder, insoluble base.

Reagents:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: XPhos or RuPhos (4-8 mol%)

    • Use RuPhos for secondary amines.

    • Use XPhos for general primary amines.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, dried)
  • Solvent: t-BuOH or 1,4-Dioxane

  • Temperature: 90–110 °C

Step-by-Step:

  • Charge vial with Pd

    
    (dba)
    
    
    
    (18 mg, 0.02 mmol), Ligand (0.08 mmol), Cs
    
    
    CO
    
    
    (650 mg, 2.0 mmol), and aryl bromide (1.0 mmol).
  • Add solvent (5 mL). Stir at RT for 5 mins to pre-complex the catalyst.

  • Add amine (1.2 mmol).

  • Heat at 100 °C for 12–24 hours. (Carbonate bases are slower than alkoxides; patience is required).

  • Workup: Similar to Protocol A.

Protocol C: Microwave-Assisted (Catalyst-Free)

Best for: 2-Bromobenzothiazoles coupled with aliphatic amines (primary/secondary).

Reagents:

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP or DMSO (High dielectric constant promotes the transition state)

  • Temperature: 120–150 °C (Microwave)

Step-by-Step:

  • Mix 2-bromobenzothiazole (1.0 mmol), amine (1.5 mmol), and DIPEA (2.0 mmol) in NMP (3 mL) in a microwave vial.

  • Irradiate at 150 °C for 20–40 minutes.

  • Workup: Pour into water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst poisoning by Benzothiazole N/S.Switch to BrettPhos Pd G3 precatalyst. The precatalyst ensures active Pd(0) is formed immediately without an induction period where poisoning can occur.
Dehalogenation (H-Ar)

-hydride elimination from amine or solvent.
Switch solvent from Toluene to t-Amyl Alcohol . Avoid secondary amines with accessible

-hydrogens if possible, or increase ligand loading.
Low Yield with 2-Bromo Hydrolysis of the C-Br bond.Ensure reagents are strictly anhydrous. 2-bromobenzothiazoles are moisture sensitive under basic conditions.
Product Trapped in Aqueous Aminobenzothiazoles can be basic/amphoteric.Do not use acidic washes during workup. Keep pH > 9. Use DCM:MeOH (9:1) for extraction.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Heterocycles." Organic Letters, 2010.[2][7] Establishes the utility of BrettPhos for heteroaryl halides.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Journal of the American Chemical Society, 2008. Foundational work on biaryl phosphine ligands preventing catalyst deactivation.

  • BenchChem Application Note. "Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole." Specific data on benzothiazole poisoning mechanisms.

  • Organic Chemistry Portal. "Synthesis of 2-Aminobenzothiazoles." Comparative overview of SnAr vs. Coupling methods.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. The definitive guide for ligand selection.

Sources

Optimized Strategies for the Borylation of 7-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The borylation of 7-Bromo-6-fluorobenzothiazole represents a critical entry point into the synthesis of complex bioactive scaffolds. This transformation converts the electrophilic aryl bromide into a nucleophilic aryl boronate (typically a pinacol ester), enabling subsequent Suzuki-Miyaura couplings.

Chemical Challenges

This specific substrate presents three distinct challenges that dictate reagent selection:

  • Ortho-Fluoro Sterics & Electronics: The fluorine atom at C6 is ortho to the reactive C7-Br bond. While fluorine is small, its high electronegativity reduces the electron density at C7, potentially slowing oxidative addition.

  • Catalyst Poisoning (Heterocycle Interference): The benzothiazole nitrogen (N3) and sulfur (S1) are Lewis basic. They can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle ("catalyst poisoning").

  • C2-Proton Acidity: The proton at the C2 position of benzothiazole is relatively acidic (

    
    ). The use of strong bases (e.g., hydroxides, alkoxides) often required for Suzuki couplings can lead to C2-deprotonation and side reactions during borylation.
    
The Solution: Miyaura Borylation

To circumvent these issues, we utilize the Miyaura Borylation protocol.[1] This method uses a weak base (KOAc) which is insufficient to deprotonate C2 but sufficient to facilitate the transmetallation step, preserving the sensitive heterocycle.

Reagent Selection Guide

ComponentRecommended ReagentRole & Mechanistic Rationale
Boron Source Bis(pinacolato)diboron (

)
Stability: Unlike pinacolborane (HBpin),

is a solid, air-stable reagent that avoids the need for strictly anhydrous conditions and reduces hydrodehalogenation side-products.
Catalyst

Robustness: The bidentate dppf ligand has a large bite angle, creating a stable complex that resists displacement by the benzothiazole nitrogen. It is the industry standard for borylation.
Alt. Catalyst

+ XPhos
High Activity: For sterically hindered substrates (due to the 6-F), the bulky, electron-rich XPhos ligand accelerates oxidative addition and prevents catalyst resting states.
Base Potassium Acetate (KOAc) Selectivity: A weak base is critical. It facilitates the formation of the reactive acetoxo-palladium intermediate without deprotonating the acidic C2-H of the benzothiazole.
Solvent 1,4-Dioxane (Anhydrous)Solubility & Temp: High boiling point (

) allows sufficient thermal energy for the reaction while solubilizing the polar catalytic species. DMSO is a viable alternative.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Conditions)

Use this protocol as your primary starting point. It is robust, cost-effective, and works for 85% of benzothiazole substrates.

Reagents:

  • 7-Bromo-6-fluorobenzothiazole (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.1 - 1.2 equiv)
    
  • 
     (3 - 5 mol%)
    
  • Potassium Acetate (KOAc) (3.0 equiv)[2]

  • 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Methodology:

  • Setup: Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.

  • Charging: Add the solid reagents: 7-Bromo-6-fluorobenzothiazole,

    
    , and KOAc.
    
    • Note: Do not add the catalyst yet if you plan to degas via vacuum/backfill.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Degassing (Critical): Oxygen inhibits Pd(0). Sparge the solution with nitrogen for 10-15 minutes OR perform 3 cycles of freeze-pump-thaw.

  • Catalyst Addition: Add

    
     quickly against a positive flow of inert gas.
    
  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Visual Check: The reaction usually turns from orange/red to dark black upon completion.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (EtOAc).[3][6]

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: The pinacol ester is stable on silica. Purify via flash column chromatography (typically Hexanes/EtOAc gradient).[3]

Protocol B: The "High-Performance" Method (For Sterically Hindered Cases)

Use this if Protocol A results in low conversion (<50%) or if the 6-Fluoro group causes significant steric retardation.

Reagents:

  • 
     (1.5 mol%)
    
  • XPhos (Ligand) (3-6 mol%) - Ratio Pd:L should be 1:2

  • (Other reagents same as Protocol A)

Modifications:

  • Pre-complexation: In a separate small vial, mix

    
     and XPhos in a small amount of dioxane under inert gas and stir for 10 minutes at room temperature. The solution should change color (often to a deep red/brown), indicating active catalyst formation.
    
  • Transfer: Transfer this active catalyst solution to the main reaction vessel containing the substrate, boronate, and base.

  • Temperature: This system is more active; you may be able to run at 80°C .

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the specific reagents interact.

MiyauraBorylation Substrate 7-Bromo-6-fluoro- benzothiazole OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd + Substrate LigandEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigandEx + KOAc (-KBr) TransMet Transmetallation (Rate Limiting Step) LigandEx->TransMet + B2pin2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 7-Bpin-6-fluoro- benzothiazole RedElim->Product KOAc KOAc (Base) KOAc->LigandEx B2pin2 B2pin2 B2pin2->TransMet

Caption: The Pd(0)/Pd(II) catalytic cycle. KOAc is crucial for the Ligand Exchange step, converting the unreactive Pd-Br species into the reactive Pd-OAc species capable of transmetallation with boron.

Troubleshooting & Optimization Workflow

If the reaction fails, follow this logic gate to identify the root cause.

OptimizationTree Start Reaction Outcome? NoRxn No Conversion (SM Recovered) Start->NoRxn Decomp Decomposition (Black Tar/Many Spots) Start->Decomp Proto Protodeboronation (Product replaced by H) Start->Proto Sol_NoRxn 1. Switch to Pd-XPhos 2. Increase Temp to 110°C 3. Check O2 removal NoRxn->Sol_NoRxn Sol_Decomp 1. Lower Temp (80°C) 2. Reduce reaction time Decomp->Sol_Decomp Sol_Proto 1. Use Anhydrous Solvents 2. Avoid aqueous workup (filter only) Proto->Sol_Proto

Caption: Decision tree for troubleshooting common failure modes in benzothiazole borylation.

Key Troubleshooting Notes:
  • Protodeboronation: Heterocyclic boronates are prone to hydrolyzing back to the parent arene (replacing Bpin with H). If you observe the mass of the de-brominated starting material (7-H-6-fluoro...), your product is degrading during workup. Solution: Avoid aqueous washes. Simply filter through Celite and evaporate.

  • Homocoupling: If you see the dimer (Biaryl), oxygen was likely present. Improve your degassing technique.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. The Journal of Organic Chemistry, 73(14), 5589–5591.

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates. Journal of Organic Chemistry, 76, 1150.

  • Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved October 26, 2023.

Sources

procedure for lithiation and trapping of 7-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Lithiation and Trapping of 7-Bromo-6-fluorobenzothiazole

Strategic Overview: The Regioselectivity Paradox

The functionalization of 7-Bromo-6-fluorobenzothiazole presents a classic chemoselective challenge in organometallic chemistry.[1][2] The substrate contains two highly reactive sites that compete for the lithiating agent:

  • The C2-Proton (

    
    ):  The proton at the 2-position (between Sulfur and Nitrogen) is significantly acidic due to the electron-withdrawing nature of the thiazole ring. It is the thermodynamic site for deprotonation.
    
  • The C7-Bromine Bond: The C-Br bond is activated for Lithium-Halogen (Li-Hal) exchange, particularly when adjacent to the sulfur atom and influenced by the inductive effect of the C6-Fluorine.[1]

The Core Conflict: Treatment with standard alkyllithiums (e.g.,


-BuLi) often leads to a mixture of C2-lithiation (deprotonation) and C7-lithiation (exchange), or nucleophilic attack at the C=N bond.[2]

This guide provides two distinct protocols to achieve absolute regiocontrol:

  • Protocol A (C2-Functionalization): Uses a non-nucleophilic amide base (LDA) to exclusively deprotonate C2 while preserving the C7-Br handle.[1][2]

  • Protocol B (C7-Functionalization): Uses rapid Li-Hal exchange conditions (or Magnesium-ate complexes) to target the bromine, requiring strict temperature control to prevent C2 interference.[1][2]

Decision Logic & Pathway Map

The following flowchart illustrates the decision matrix for selecting the correct base and conditions based on the desired target position.

G Substrate 7-Bromo-6-fluorobenzothiazole Target Select Target Position Substrate->Target C2_Path Target: C2 Position (Preserve Br/F) Target->C2_Path C7_Path Target: C7 Position (Replace Br) Target->C7_Path LDA Reagent: LDA (1.1 equiv) Temp: -78°C Mechanism: Deprotonation C2_Path->LDA Kinetic Control tBuLi Reagent: t-BuLi (2.0 equiv) Temp: -95°C Mechanism: Li-Hal Exchange C7_Path->tBuLi Fast Exchange Turbo Alt: iPrMgCl·LiCl (Turbo Grignard) Temp: -40°C C7_Path->Turbo Chemoselective Trapping Electrophile Trapping (DMF, CO2, I2, Borates) LDA->Trapping tBuLi->Trapping Turbo->Trapping

Figure 1: Decision tree for regioselective functionalization of 7-bromo-6-fluorobenzothiazole.

Protocol A: C2-Selective Lithiation (Deprotonation)[1][2]

Objective: To install an electrophile at C2 while keeping the C7-Bromine and C6-Fluorine intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Mechanism: Lithium Diisopropylamide (LDA) is a bulky, non-nucleophilic base.[1][2] It is too sterically hindered to attack the C=N bond and lacks the nucleophilicity required to initiate rapid Li-Br exchange at -78°C, making it the superior choice for C2-H removal.[1]

Reagents & Materials:
  • Substrate: 7-Bromo-6-fluorobenzothiazole (1.0 equiv).[1][2]

  • Base: LDA (Lithium Diisopropylamide), 2.0 M in THF/heptane (1.1 equiv).[2]

    • Note: Prepare fresh LDA from

      
      -BuLi and diisopropylamine if commercial titer is suspect.[1][2]
      
  • Solvent: Anhydrous THF (Tetrahydrofuran), degassed.

  • Electrophile: DMF, Iodine, or Triisopropyl borate (1.2–1.5 equiv).[1]

Step-by-Step Procedure:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Cool under a stream of

    
    .[1]
    
  • Solvation: Charge the flask with 7-Bromo-6-fluorobenzothiazole (1.0 g, 4.3 mmol) and anhydrous THF (10 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation (The Critical Step):

    • Add the LDA solution (1.1 equiv) dropwise via syringe pump over 15 minutes.[2]

    • Observation: The solution may turn a deep yellow/orange color, indicating the formation of the benzothiazol-2-yllithium species.

    • Hold Time: Stir at -78°C for exactly 30 minutes. Do not exceed 1 hour, as the lithiated species can slowly decompose (ring opening) or scramble the halogen.

  • Trapping:

    • Add the electrophile (dissolved in THF if solid) dropwise to the cold solution.

    • Exotherm Warning: This step is exothermic.[1][2] Ensure internal temperature does not rise above -65°C.[1][2]

  • Warm-up: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 30 minutes.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.

Protocol B: C7-Selective Halogen Exchange

Objective: To replace the C7-Bromine with an electrophile.

The Challenge: The C2 proton is acidic. If


-BuLi is used, it will deprotonate C2 and exchange C7-Br, leading to mixtures.[1] To favor C7 exchange, we must use 

-BuLi
(which undergoes exchange 2 orders of magnitude faster than deprotonation) at very low temperatures, or use Turbo-Grignard (Magnesiation).[1][2]
Method B1: The Cryogenic Lithiation ( -BuLi)

Use this if you strictly require a Lithium intermediate.[1][2]

  • Cooling: Dissolve substrate in THF and cool to -95°C (liquid

    
    /MeOH slush or specialized cryostat). -78°C is often insufficient to completely suppress C2 deprotonation.[1][2]
    
  • Exchange: Add

    
    -BuLi  (2.0 equiv) rapidly.
    
    • Why 2.0 equiv? The first equivalent performs the Li-Br exchange.[1][3] The resulting

      
      -BuBr is instantly destroyed by the second equivalent of 
      
      
      
      -BuLi (forming isobutylene and LiBr), preventing the alkyl bromide from reacting with the aryl lithium.
  • Trapping: Add the electrophile immediately (within 5 minutes). The C7-lithiated species is less stable than the C2-lithiated species.[1]

Method B2: The Superior Alternative (Turbo-Grignard)

Recommended for High-Value Substrates.[1][2]

  • Reagent: Isopropylmagnesium chloride · Lithium chloride complex (

    
    -PrMgCl[1][2][4]·LiCl).[1][2]
    
  • Conditions: Treat substrate in THF at -40°C to -20°C with 1.1 equiv of Turbo-Grignard.

  • Mechanism: The Mg-ate complex is highly selective for Iodine/Bromine exchange and has a much lower basicity than alkyl lithiums, leaving the C2-H proton completely untouched.[1]

  • Result: Clean generation of the C7-magnesium species, which can be trapped with aldehydes, acid chlorides, or iodine.

Electrophile Compatibility & Data Summary

The following table summarizes expected outcomes for common trapping agents using Protocol A (C2-Lithiation) .

ElectrophileProduct TypeExpected YieldNotes
DMF C2-Formyl (Aldehyde)75-85%Hydrolyze intermediate hemiaminal with dilute acid (1M HCl).[1][2]

(Solid/Gas)
C2-Carboxylic Acid80-90%Bubble gas or pour reaction onto excess dry ice.[1][2]

/ THF
C2-Iodide70-80%Useful for subsequent Sonogashira couplings.[1][2]

C2-Boronic Acid60-75%Requires careful acidic workup to avoid protodeboronation.[1][2]

C2-Methyl65-75%Add HMPA (1.0 equiv) to boost reactivity if yield is low.[1][2]

Safety & Handling

  • Pyrophoricity:

    
    -BuLi is spontaneously flammable in air.[1][2] Use extreme caution and reliable syringe techniques.
    
  • Sensitizers: Benzothiazoles are known skin sensitizers.[1][2] Wear double nitrile gloves and work in a fume hood.[1][2]

  • Exotherms: The quenching of lithiated species is highly exothermic.[1] Always quench cold (-78°C to 0°C) and slowly.[1][2]

References

  • Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon. (Fundamental principles of Li-Hal exchange vs. deprotonation).

  • Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemistry – A European Journal.[1][2] Link (Source for Turbo-Grignard selectivity on benzothiazoles).[1][2]

  • Bordwell, F. G. (1988).[1][2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link (Reference for pKa values of benzothiazole C2-H).[1][2]

  • Smith, A. B., et al. (2006).[1] Design, Synthesis, and Biological Evaluation of 2-Substituted Benzothiazoles. Journal of Medicinal Chemistry. Link (Specific precedent for C2 functionalization).[2]

  • ChemScene. (2023).[1][2] Product Analysis: 6-Bromo-7-fluorobenzo[d]thiazole. Link (Physical property verification).

Sources

Application Note: Microwave-Assisted Cross-Coupling of 7-Bromo-6-fluorobenzothiazole in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of highly selective kinase inhibitors, particularly those targeting Transforming growth factor-β-activated kinase 1 (TAK1), relies heavily on privileged heterocyclic scaffolds. 7-Bromo-6-fluorobenzothiazole (CAS: 1326715-69-8) has emerged as a critical intermediate in these drug discovery workflows .

The Causality of Scaffold Design: The specific substitution pattern of this building block is not arbitrary. The incorporation of a fluorine atom at the C6 position serves a dual purpose. Biologically, it modulates the lipophilicity and metabolic stability of the final drug candidate. Chemically, fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C7-Br bond. This electronic activation is crucial because the C7 position of the benzothiazole ring is highly sterically hindered.

The Causality of Microwave Heating: Conventional thermal Suzuki-Miyaura cross-coupling at the C7 position often results in sluggish kinetics, leading to extensive protodeboronation of the boronic acid partner and poor overall yields. Microwave-assisted synthesis overcomes this by utilizing dielectric heating. Polar solvents (like 1,4-dioxane and water) align with the rapidly oscillating electromagnetic field, generating intense internal friction. This localized superheating instantly provides the requisite activation energy for the rate-limiting Palladium oxidative addition step, bypassing the thermal degradation pathways associated with prolonged conductive heating .

Experimental Workflows & Biological Context

To contextualize the utility of 7-Bromo-6-fluorobenzothiazole, the diagrams below illustrate both its synthetic progression and its ultimate biological application in the TAK1 MAPK signaling pathway.

SynthesisWorkflow A 2-Amino-6-fluoro benzothiazole B Bromination (Br2, AcOH) A->B C 2-Amino-7-bromo- 6-fluorobenzothiazole B->C D Deamination (t-BuONO, THF) C->D E 7-Bromo-6-fluoro benzothiazole D->E F MW Suzuki Coupling (Pd-Cat, 85°C) E->F G Target Kinase Inhibitor F->G

Caption: Synthetic workflow for 7-Bromo-6-fluorobenzothiazole and subsequent microwave cross-coupling.

TAK1Pathway A Extracellular Stimuli (Cytokines/Stress) B Receptor Activation A->B C TAK1 (MAPKKK) B->C D MAPKKs (MKK4/7, MKK3/6) C->D E MAPKs (JNK, p38) D->E F Cellular Response (Inflammation/Apoptosis) E->F Inh 7-Bromo-6-fluorobenzothiazole Derivatives Inh->C Inhibits

Caption: TAK1 MAPK signaling pathway targeted by 7-Bromo-6-fluorobenzothiazole derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 7-Bromo-6-fluorobenzothiazole via Non-Aqueous Deamination

Causality Note: The removal of the C2-amino group is achieved via a Sandmeyer-type radical deamination. tert-Butyl nitrite (t-BuONO) is utilized in Tetrahydrofuran (THF) rather than standard aqueous sodium nitrite/acid. Aqueous conditions frequently result in nucleophilic attack by water, yielding unwanted 2-hydroxybenzothiazole byproducts. In this non-aqueous system, THF acts as a hydrogen atom donor to cleanly reduce the diazonium radical to the desired C-H bond .

Step-by-Step Methodology:

  • Charge a flame-dried 50 mL round-bottom flask with 2-amino-7-bromo-6-fluorobenzothiazole (1.0 eq, 4.0 mmol) and anhydrous THF (15 mL) under an argon atmosphere.

  • Heat the stirring suspension to 50 °C.

  • Dropwise add tert-butyl nitrite (90% technical grade, 2.5 eq, 10.0 mmol) over 10 minutes. Caution: Evolution of nitrogen gas will occur.

  • Maintain the reaction at 50 °C for 7 hours.

  • Concentrate the dark mixture under reduced pressure and purify via flash chromatography (0 to 30% EtOAc in Heptane).

Self-Validation Checkpoints:

  • In-Process TLC: The starting material is highly polar (Rf ~0.1 in 30% EtOAc/Heptane). The successful deamination product is highly non-polar and moves rapidly (Rf ~0.6).

  • Post-Process LC-MS: Analyze via ESI+ mode. Validation requires the observation of a distinct bromine isotopic doublet at m/z 231.9 and 233.9 [M+H]+ in a 1:1 ratio.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Causality Note: Pd(dppf)Cl₂ is selected as the catalyst because the dppf ligand possesses a large bite angle (99°), which stabilizes the palladium center against the extreme steric bulk of the C7 position and accelerates reductive elimination. Potassium acetate (KOAc) is chosen as a mild base; stronger bases (like NaOH) risk nucleophilic ring-opening of the benzothiazole core under microwave irradiation .

Step-by-Step Methodology:

  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 7-bromo-6-fluorobenzothiazole (1.0 eq, 0.4 mmol), the desired boronic acid (e.g., 1-methylindazole-7-boronic acid, 1.5 eq, 0.6 mmol), and KOAc (2.0 eq, 0.8 mmol).

  • Add Pd(dppf)Cl₂ (0.05 eq, 0.02 mmol) in a glovebox or under a strict argon stream.

  • Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v, 2.0 mL). Seal the vial with a crimp cap.

  • Irradiate in a dedicated microwave synthesizer (e.g., Biotage Initiator) at 85 °C for 20 minutes with high absorption setting.

  • Dilute the cooled mixture with EtOAc (10 mL), filter through a pad of Celite to remove palladium black, and concentrate for purification.

Self-Validation Checkpoints:

  • In-Process LC-MS: At the 20-minute mark, sample the reaction. Validation requires the complete disappearance of the m/z 231.9/233.9 doublet and the appearance of the product mass.

  • Post-Process NMR: ¹H NMR (DMSO-d6) must show the loss of the characteristic C7-Br adjacent aromatic proton and the integration of new downfield aryl protons corresponding to the coupled partner.

Quantitative Data Presentation

The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to microwave-assisted dielectric heating for the synthesis of TAK1 inhibitor precursors.

Reaction ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conductive (Oil Bath)Dielectric (Microwave Irradiation)
Temperature 85 °C85 °C
Reaction Time 24 Hours20 Minutes
Isolated Yield (%) 45%88%
Crude Purity (LC-MS) 78%> 95%
Primary Byproduct Protodeboronation of Boronic AcidTrace Homocoupling
Energy Efficiency Low (Continuous heating required)High (Rapid, localized energy transfer)

References

  • Title: 7-aminofuropyridine derivatives (WO2011100502A1)
  • Title: Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki–Miyaura Cross-Couplings Source: Journal of Inorganic and Organometallic Polymers and Materials URL: [Link]

  • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: Molecules (National Library of Medicine / PMC) URL: [Link]

late-stage functionalization of benzothiazole cores

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization of Benzothiazole Cores

Strategic Analysis: The Benzothiazole Challenge

Benzothiazoles are "privileged scaffolds" in medicinal chemistry, serving as the core architecture for antitumor agents (e.g., PMX-610), imaging tracers (Amyvid), and neuroprotective drugs (Riluzole). In late-stage functionalization (LSF), the objective is to diversify a fully assembled drug candidate without de novo synthesis.

The benzothiazole core presents a dichotomy in reactivity that dictates the LSF strategy:

  • The C2 Position (Thiazole Ring): Highly acidic (pKa ~29) and electron-deficient. It is the "low-hanging fruit" for functionalization, susceptible to nucleophilic attack, radical addition (Minisci), and metalated deprotonation.

  • The C4-C7 Positions (Benzene Ring): Electronically deactivated compared to the thiazole ring. Functionalizing these positions—specifically achieving selectivity between C4, C5, C6, and C7—requires overcoming the inherent reactivity bias toward C2.

Reactivity Map & Decision Logic

The following diagram outlines the decision matrix for selecting a functionalization strategy based on the target site.

Benzothiazole_LSF Core Benzothiazole Core C2 C2 Position (Electron Deficient) Core->C2 High Reactivity Benzene Benzene Ring (C4-C7) Core->Benzene Low Reactivity Minisci Radical Alkylation (Minisci) C2->Minisci Alkyl Radicals Metal C-H Activation (Pd/Cu/Ag) C2->Metal Deprotonation/CMD Electro Electrochemical Oxidation C2->Electro Dehydrogenative C7_Select C7-Selective Arylation (Steric Control) Benzene->C7_Select Pd(II) / PivOK / 150°C C2_Select C2-Arylation/Alkylation Minisci->C2_Select Metal->C2_Select Electro->C2_Select

Figure 1: Strategic decision tree for benzothiazole functionalization. C2 offers versatile access via radical and metal-mediated pathways, while C7 requires specific steric control.

Protocol A: C2-H Radical Alkylation (Photoredox Minisci)

Application: Introduction of alkyl fragments (methyl, isopropyl, cyclobutyl) at C2 to modulate lipophilicity (LogD) and metabolic stability. Mechanism: Oxidative quenching of a photocatalyst generates an alkyl radical from a carboxylic acid or alkyl halide. This nucleophilic radical attacks the protonated (activated) benzothiazole at C2.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: Benzothiazole derivative (0.5 mmol)

  • Radical Precursor: Carboxylic acid (2.0 equiv) or Alkyl Iodide (3.0 equiv)

  • Photocatalyst: 4CzIPN (2 mol%) [Organic, Metal-Free] or Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • Oxidant: (NH4)2S2O8 (2.0 equiv) if using acids; None (O2/Air) if using iodides with specific reductive quenching cycles.

  • Solvent: DMSO or DMSO:H2O (4:1)

  • Additives: TFA (1.0 equiv) to protonate the heterocycle.

Step-by-Step Workflow
  • Setup: In an 8 mL clear vial equipped with a stir bar, add the benzothiazole substrate (0.5 mmol), carboxylic acid (1.0 mmol), photocatalyst (0.01 mmol), and persulfate oxidant (1.0 mmol).

  • Solvation: Add DMSO (5 mL) and TFA (38 µL). Sparge with Nitrogen for 10 minutes to remove oxygen (critical for radical lifetime).

  • Irradiation: Seal the vial and place it in a photoreactor (Blue LED, ~450 nm, 30-40W). Maintain temperature at 25-30°C using a fan.

  • Reaction Monitoring: Stir for 18-24 hours. Monitor by LC-MS for the disappearance of starting material.

    • Checkpoint: If conversion stalls, add another 0.5 equiv of oxidant and radical precursor.

  • Workup: Dilute with EtOAc (20 mL) and wash with sat. NaHCO3 (2 x 15 mL) to neutralize TFA and remove unreacted acids. Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works: The TFA protonates the N3 nitrogen, lowering the LUMO of the benzothiazole and accelerating the attack by the nucleophilic alkyl radical.

Protocol B: Distal C7-H Arylation (Pd-Catalyzed)

Application: Constructing biaryl cores. Accessing the C7 position is challenging due to the distance from the heteroatoms, but vital for altering the "shape" of the molecule without blocking the active C2 site. Mechanism: A concerted metalation-deprotonation (CMD) pathway. The regioselectivity for C7 over C4/C5/C6 is often dictated by the "open-chain" intermediate mechanism or steric hindrance preventing C4 attack.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: Benzothiazole derivative (0.5 mmol)

  • Coupling Partner: Aryl Bromide (1.5 equiv) - Note: Aryl Iodides may cause catalyst poisoning in this specific phosphine-free system.

  • Catalyst: PdCl2 (5 mol%) or Pd(OAc)2

  • Ligand: Phosphine-Free conditions are preferred for C7 selectivity. (Adding phosphines often switches selectivity to C2).

  • Base: PivOK (Potassium Pivalate) (2.0 equiv) - Critical for CMD mechanism.

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Workflow
  • Setup: In a dried Schlenk tube, combine benzothiazole (0.5 mmol), Aryl Bromide (0.75 mmol), PdCl2 (4.4 mg, 0.025 mmol), and PivOK (140 mg, 1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 times).

  • Solvation: Add anhydrous NMP (2 mL) under Argon flow.

  • Heating: Heat the sealed vessel to 150°C for 16 hours.

    • Note: This high temperature is necessary to overcome the activation energy of the unactivated benzene ring C-H bond.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Et2O (3 x 10 mL).

    • Why Ether? NMP is difficult to remove; extensive water washes are required.

  • Purification: Silica gel chromatography.

Key Insight: The use of PivOK is non-negotiable here. The pivalate anion acts as a shuttle, deprotonating the C-H bond while coordinating to the Palladium, lowering the energy of the C-H activation transition state.

Protocol C: Electrochemical Dehydrogenative C-H Functionalization

Application: Green, oxidant-free synthesis of C2-alkylated or C2-thiolated benzothiazoles. Mechanism: Anodic oxidation of the benzothiazole (or a radical precursor) generates a radical cation or radical intermediate that couples with a partner, followed by cathodic proton reduction.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Cell: Undivided cell (Beaker type or commercial ElectraSyn).

  • Electrodes: Reticulated Vitreous Carbon (RVC) Anode; Platinum (Pt) or Nickel (Ni) Foam Cathode.

  • Electrolyte: LiClO4 or nBu4NPF6 (0.1 M).

  • Solvent: CH3CN or CH3CN:H2O.

Step-by-Step Workflow (C-H/N-H Coupling)
  • Assembly: Equip the cell with the RVC anode and Pt cathode.

  • Mixture: Dissolve the benzothiazole (0.5 mmol) and the coupling partner (e.g., a cyclic ether or amine) in 10 mL of 0.1 M LiClO4/CH3CN.

  • Electrolysis: Run at Constant Current (CCE) of 10 mA.

    • Duration: Pass 2.5 - 3.0 F/mol of charge (approx 4-6 hours depending on scale).

  • Workup: Remove electrodes, rinse with solvent. Concentrate the electrolyte solution. Redissolve in DCM, wash with water to remove electrolyte salts.

  • Purification: Standard flash chromatography.

Comparative Data & Selection Guide

ParameterMinisci (Radical)Pd-Catalyzed (C7)Electrochemical
Primary Site C2 (Thiazole)C7 (Benzene)C2 (Thiazole)
Selectivity High (C2 only)High (C7 > C4)High (C2)
Conditions Mild (25°C, Light)Harsh (150°C)Mild (RT, Current)
Functional Group Tolerance Excellent (Acids, Alcohols)Moderate (Sensitive to heat)Good (Redox sensitive groups may react)
Scalability Moderate (Photon penetration)HighHigh

References

  • Aerobic Visible-Light Photoredox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. Organic Letters, 2012. Link

  • Palladium-Catalyzed Regioselective C–H Bond Arylations of Benzoxazoles and Benzothiazoles at the C7 Position. ACS Catalysis, 2016. Link

  • Minisci C–H Alkylation of Heterocycles with Unactivated Alkyl Iodides Enabled by Visible Light Photocatalysis. Journal of Organic Chemistry, 2025. Link

  • Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes. Chemical Communications, 2021. Link

  • TEMPO-Catalyzed Electrochemical C–H Thiolation: Synthesis of Benzothiazoles. ACS Catalysis, 2017. Link

Troubleshooting & Optimization

Technical Support Center: 7-Bromo-6-fluorobenzothiazole Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Ticket ID: #BZ-C7-OPT Status: Open Subject: Optimizing Cross-Coupling Yields for 7-Bromo-6-fluorobenzothiazole

Executive Summary

You are working with a "privileged but punishing" scaffold. The 7-Bromo-6-fluorobenzothiazole core is highly valued in medicinal chemistry (particularly for kinase inhibitors) but presents a unique "Perfect Storm" of synthetic challenges:

  • The "Bay Region" Sterics: The C7 position is sterically crowded by the adjacent Thiazole Sulfur.

  • The "Ortho-Fluoro" Effect: The C6-Fluorine inductively activates the C-Br bond for oxidative addition but simultaneously destabilizes the Pd(II) intermediate, increasing susceptibility to side reactions like protodehalogenation.

  • Catalyst Poisoning: The Thiazole Nitrogen (N3) and Sulfur (S1) are potent ligands that can displace standard phosphines, deactivating your catalyst.

This guide moves beyond standard textbook conditions to provide field-tested protocols for high-yield couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Module 1: The "Engine" (Catalyst & Ligand Selection)

Q: Why is my standard Pd(PPh3)4 or Pd(dppf)Cl2 giving <20% conversion? A: These "workhorse" catalysts fail here because they cannot compete with the substrate itself.

  • The Mechanism of Failure: The basic nitrogen (N3) in the benzothiazole ring coordinates to the Palladium center, forming a stable, non-reactive [Pd(Ar)(L)(Substrate)] complex. Simple phosphines like PPh3 are too small and labile to prevent this "substrate inhibition."

  • The Solution: You need Bulky, Electron-Rich Biarylphosphines (Dialkylbiarylphosphines) .

    • Ligand of Choice: XPhos or RuPhos .

    • Why? These ligands are massive. They create a "roof" over the Palladium center that physically blocks the benzothiazole Nitrogen/Sulfur from coordinating, while still allowing the oxidative addition of the C-Br bond.

    • Precatalyst Recommendation: Use XPhos Pd G3 or G4 . These precatalysts generate the active L-Pd(0) species immediately upon heating, avoiding the induction period and induction-related catalyst death associated with Pd2(dba)3.

Module 2: The "Environment" (Base & Solvent)

Q: I see the product, but also a lot of "reduced" starting material (7-H-6-fluorobenzothiazole). Why? A: This is Protodehalogenation , driven by the C6-Fluorine.

  • The Cause: The C6-Fluorine makes the ring electron-deficient. After oxidative addition, the Ar-Pd-L species is highly electrophilic. If Transmetallation (Suzuki) or Amine binding (Buchwald) is slow, the complex will scavenge a proton from the solvent or moisture.

  • The Fix:

    • Switch Solvents: Move away from alcohols (MeOH, EtOH) or "wet" solvents. Use Anhydrous 1,4-Dioxane or Toluene .

    • Switch Bases: If using alkoxide bases (NaOtBu, NaOEt), stop. They can act as hydride sources (beta-hydride elimination from the alkoxide). Switch to K3PO4 (tribasic potassium phosphate) or Cs2CO3 .

Q: My reaction turns black and precipitates immediately. What happened? A: You likely used a strong base (LiHMDS, NaH) with an unsubstituted C2-position.

  • The Trap: The C2-proton of benzothiazole is surprisingly acidic (pKa ~28-29). Strong bases deprotonate C2, leading to ring-opening or polymerization.

  • The Fix: Stick to Carbonate or Phosphate bases. If you must use a strong base (for C-N coupling), ensure the C2 position is substituted (e.g., 2-Methyl) or keep the temperature <60°C.

Module 3: Troubleshooting Decision Tree

The following diagram maps your specific failure mode to a corrective action.

Troubleshooting Start Analyze Reaction Outcome Outcome1 No Conversion (Starting Material Recovered) Start->Outcome1 Outcome2 Low Yield + De-halogenated Product (Ar-H) Start->Outcome2 Outcome3 Complex Mixture / Black Tar Start->Outcome3 Diag1 Diagnosis: Catalyst Poisoning (N/S Coordination) Outcome1->Diag1 Diag2 Diagnosis: Slow Transmetallation + Proton Scavenging Outcome2->Diag2 Diag3 Diagnosis: C2-Deprotonation or Ring Opening Outcome3->Diag3 Sol1 Action: Switch to XPhos Pd G4 Increase Temp to 100°C Diag1->Sol1 Sol2 Action: Use Anhydrous Dioxane Switch Base to K3PO4 Diag2->Sol2 Sol3 Action: Avoid Amide/Alkoxide Bases Use Cs2CO3 Diag3->Sol3

Caption: Diagnostic workflow for 7-bromo-6-fluorobenzothiazole coupling failures.

Module 4: Optimized Experimental Protocol

This protocol is designed for a Suzuki-Miyaura Coupling but is adaptable for Buchwald-Hartwig (change Boronic acid to Amine and Base to NaOtBu only if C2 is blocked).

Reagents & Stoichiometry
ComponentEquiv.RecommendationRole
Substrate 1.07-Bromo-6-fluorobenzothiazoleElectrophile
Boronic Acid 1.5Aryl/Heteroaryl Boronic AcidNucleophile
Catalyst 0.02-0.05XPhos Pd G4 (2-5 mol%)The Engine
Base 3.0K3PO4 (finely ground)Activator
Solvent [0.2 M]4:1 Dioxane:Water (Degassed)Medium
Step-by-Step Methodology
  • Preparation (The "Dry" Step):

    • In a vial equipped with a stir bar, combine the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv).

    • Critical: If using a glovebox, add the XPhos Pd G4 (2-5 mol%) here. If on the bench, wait.

  • Inerting:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (or Nitrogen) 3 times .[1]

    • Why? Oxygen kills the active monomeric Pd(0) species rapidly with this electron-rich ligand.

  • Solvent Addition:

    • Add the Dioxane:Water (4:1) mixture via syringe.

    • Pro-Tip: The water is necessary to dissolve the inorganic base, but too much promotes dehalogenation. 4:1 is the "Goldilocks" ratio.

  • Reaction:

    • Place in a pre-heated block at 80°C - 100°C .

    • Stir vigorously (1000 RPM). The biphasic mixture requires high agitation for mass transfer.

    • Monitor by LC-MS at 1 hour.

  • Work-up:

    • Filter through a pad of Celite (elute with EtOAc) to remove Pd black and salts.

    • Note: Benzothiazoles can "streak" on silica due to the basic Nitrogen. Add 1% Et3N to your column eluent.

Module 5: Mechanistic Insight (The "Why")

The following diagram illustrates the specific steric and electronic environment that necessitates the use of XPhos type ligands.

Mechanism Pd Pd(0) Complex Oxidative Addition Complex Pd->Complex C-Br Insertion (Bulky Ligands) Poison Catalyst Death Pd->Poison Stable Chelate Substrate 7-Br-6-F Benzothiazole Substrate->Pd N-Coordination (Small Ligands) Substrate->Complex F-Activation (Inductive)

Caption: Competition between productive Oxidative Addition and non-productive N-coordination.

References & Grounding
  • Buchwald-Hartwig Precatalysts (G3/G4):

    • Source: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

    • Relevance: Establishes the superiority of G3/G4 precatalysts for heteroaryl halides prone to coordination.

  • Pd-Catalyzed Amination of 7-Haloheterocycles:

    • Source: Henderson, J. L., & Buchwald, S. L. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters, 2010.[2]

    • Relevance: Specifically addresses the challenge of 7-bromoindazoles and 7-azaindoles, which share the "bay region" steric profile with 7-bromobenzothiazole.

  • C2-Acidity of Benzothiazoles:

    • Source: "Reactivity of Benzothiazoles."[3][4] Science of Synthesis, Thieme Chemistry.[5]

    • Relevance: Confirms the pKa and susceptibility of the C2 position to strong bases.

  • Protodehalogenation Mechanisms:

    • Source: Navarro, O., et al. "General Study of the Suzuki−Miyaura Cross-Coupling of Aryl Halides." Journal of Organic Chemistry, 2004.

    • Relevance: Explains the mechanism of dehalogenation in electron-deficient rings (like fluoro-arenes) in alcoholic solvents.

Sources

Technical Support Center: Purification of 7-Bromo-6-fluorobenzothiazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying 7-bromo-6-fluorobenzothiazole and its immediate precursors. This compound is a highly valuable scaffold in the synthesis of kinase inhibitors and neurological therapeutics[1]. However, the electron-deficient nature of the fluorinated benzothiazole ring, combined with the basicity of the thiazole nitrogen, presents unique chromatographic hurdles, including peak tailing, regioisomer co-elution, and acid-catalyzed degradation[2].

This guide bypasses generic advice to focus on the exact causality of these challenges, providing you with self-validating protocols to ensure absolute purity in your drug development workflows.

Synthesis & Purification Pipeline

Workflow A 2-Amino-6-fluorobenzothiazole B Bromination (Br2, AcOH, NaOAc) Regioselective A->B C 2-Amino-7-bromo-6-fluorobenzothiazole (Intermediate) B->C D Deamination (t-BuONO, THF) Sandmeyer-type C->D E Crude 7-Bromo-6-fluorobenzothiazole + Regioisomers & Byproducts D->E F Flash Chromatography (Deactivated Silica / Alumina) E->F G Pure 7-Bromo-6-fluorobenzothiazole F->G

Workflow for the synthesis and purification of 7-bromo-6-fluorobenzothiazole.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my 7-bromo-6-fluorobenzothiazole streak heavily on standard silica gel, and how do I prevent it? Causality & Solution: Benzothiazole derivatives possess a weakly basic nitrogen atom in the thiazole ring. Standard silica gel contains uncapped, acidic silanol (-SiOH) groups that act as Brønsted acids, protonating this nitrogen during elution. This acid-base interaction causes severe chemisorption and peak tailing[2]. Solution: Deactivate the silica gel by pre-flushing the column with 1% triethylamine (Et₃N) in hexane, or switch to neutral alumina as the stationary phase[2]. Self-Validation: To validate your stationary phase, perform a 2D-TLC. Spot the crude, run it in one dimension, dry the plate, and run it perpendicularly. If the spot remains circular and strictly on the diagonal, your stationary phase is sufficiently inert.

Q2: During the deamination step using tert-butyl nitrite, I observe multiple closely eluting impurities. What are they, and how are they separated? Causality & Solution: The conversion of 2-amino-7-bromo-6-fluorobenzothiazole to 7-bromo-6-fluorobenzothiazole via Sandmeyer-type deamination using tert-butyl nitrite in THF often generates nitrogenous byproducts and leaves unreacted starting material[1]. Because both the starting material and product share the highly polarizable benzothiazole core, their dipole moments are similar. Solution: Utilize a step-gradient elution. Start with a highly non-polar system (e.g., 100% heptane) to elute the less polar deaminated product, then sharply increase polarity (up to 30% EtOAc) to crash out the unreacted amine[1].

Part 2: Troubleshooting Guide

DecisionTree Start TLC Analysis of Crude Q1 Is there peak tailing or streaking? Start->Q1 A1_Yes Add 0.1-1% Et3N to eluent or use Alumina Q1->A1_Yes Yes Q2 Are regioisomers co-eluting? Q1->Q2 No A2_Yes Switch to Reverse-Phase HPLC (MeCN/H2O gradient) Q2->A2_Yes Yes A2_No Proceed with standard Heptane/EtOAc gradient Q2->A2_No No

Decision tree for resolving common chromatographic issues with benzothiazoles.

Issue 1: Poor Separation of Bromination Regioisomers

  • Symptom: TLC shows a single elongated spot, but NMR reveals a mixture of 7-bromo and 5-bromo isomers.

  • Root Cause: Bromination of 2-amino-6-fluorobenzothiazole primarily yields the 7-bromo isomer due to the directing effects of the fluorine and amino groups, but minor isomers (like the 5-bromo variant) inevitably form[3]. Normal phase chromatography struggles to resolve them due to nearly identical hydrogen-bonding profiles.

  • Action: Abandon normal-phase silica. Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. The hydrophobic C18 chains differentiate the slight steric differences between the 5- and 7-positions.

Issue 2: Product Degradation During Concentration

  • Symptom: Fractions are pure by TLC immediately after the column but show degradation products after rotary evaporation.

  • Root Cause: Concentration of fractions containing trace amounts of acid (from the bromination step) or base (if Et₃N was used as a modifier) at elevated temperatures causes ring-opening or hydrolysis of the benzothiazole.

  • Action: Keep the water bath temperature below 35 °C during rotary evaporation. If Et₃N was used, co-evaporate with toluene to azeotropically remove residual base.

Part 3: Quantitative Data & Solvent Systems

The following table summarizes empirically validated solvent systems and stationary phases for isolating 7-bromo-6-fluorobenzothiazole intermediates.

Target CompoundStationary PhaseOptimal Solvent SystemAdditive / ModifierExpected Retention Factor (Rf)
2-Amino-7-bromo-6-fluorobenzothiazoleSilica Gel (Standard)Heptane : EtOAc (70:30)None~0.25
7-Bromo-6-fluorobenzothiazoleSilica Gel (Deactivated)Heptane : EtOAc (90:10)1% Et₃N~0.40
7-Bromo-6-fluorobenzothiazoleNeutral AluminaHexane : DCM (80:20)None~0.45
Regioisomer Mixture (5-Br vs 7-Br)C18 Reverse-PhaseMeCN : H₂O (Gradient)0.1% Formic AcidN/A (Rt dependent)

Part 4: Validated Experimental Protocols

Protocol A: Purification of 2-Amino-7-bromo-6-fluorobenzothiazole via Flash Chromatography

Self-Validation Check: Ensure the crude mixture is neutralized to pH 7 before loading. Acidic crude will irreversibly bind to the column[1].

  • Sample Preparation: Dissolve the crude dark brown solid (approx. 350 mg) in a minimum volume of Dichloromethane (DCM). Add 1.5 g of silica gel and evaporate to dryness under reduced pressure to create a dry-load powder.

  • Column Equilibration: Mount a 12 g pre-packed silica gel cartridge onto the automated flash chromatography system (e.g., ISCO). Equilibrate with 100% Heptane for 3 column volumes (CV).

  • Elution Gradient:

    • 0-2 CV: 100% Heptane

    • 2-10 CV: Linear gradient from 0% to 30% Ethyl Acetate in Heptane.

    • 10-15 CV: Isocratic hold at 30% Ethyl Acetate.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. The target compound typically elutes during the isocratic hold[1].

  • Isolation: Pool the pure fractions and concentrate under reduced pressure at 30 °C to afford the intermediate.

Protocol B: Isolation of 7-Bromo-6-fluorobenzothiazole after Deamination

Self-Validation Check: The deamination reaction utilizes tert-butyl nitrite at 50 °C[1]. Complete consumption of the starting material must be verified by TLC prior to purification to avoid complex co-elutions.

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Dilute with water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Stationary Phase Deactivation: Prepare a slurry of silica gel in Heptane containing 1% Triethylamine (v/v). Pack the column and flush with 2 CV of the same solvent mixture to neutralize acidic silanols[2].

  • Loading: Apply the concentrated crude oil directly to the top of the column.

  • Elution: Elute with a highly non-polar isocratic system (e.g., 5% EtOAc in Heptane). The loss of the amino group significantly decreases the polarity of 7-bromo-6-fluorobenzothiazole compared to its precursor, allowing it to elute rapidly.

  • Verification: Confirm the absence of the N-H stretch (~3300 cm⁻¹) via IR spectroscopy or the disappearance of the broad amine singlet in ¹H NMR to validate the success of the deamination and purification.

References

  • WO2011100502A1 - 7-aminofuropyridine derivatives Source: Google Patents URL
  • Technical Support Center: Synthesis of 6-Fluorobenzo[d]thiazol-5-amine Source: Benchchem URL
  • Technical Support Center: Column Chromatography of Benzothiazole Derivatives Source: Benchchem URL

Sources

Technical Support Center: Overcoming Debromination in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Unwanted debromination (hydrodehalogenation) is a notorious side reaction in the palladium-catalyzed cross-coupling of bromobenzothiazoles. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and permanently resolve C–Br bond cleavage issues during multi-step organic synthesis.

Mechanistic Insight: The Causality of Debromination

To stop debromination, we must first understand its origin. Benzothiazoles are


-electron-deficient heterocycles. In palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the initial oxidative addition of Pd(0) into the C–Br bond of a bromobenzothiazole is exceptionally fast.

However, the resulting heteroaryl-Pd(II)-Br intermediate is prone to stabilization via coordination from the thiazole nitrogen. This coordination can sterically and electronically hinder the transmetalation step. When transmetalation is slow, the long-lived Pd(II) intermediate acts as a scavenger, intercepting hydride sources from the reaction environment (typically from protic solvents, alkoxide bases, or aliphatic amines via


-hydride elimination). Once the Ar-Pd(II)-H species forms, rapid reductive elimination irreversibly yields the debrominated benzothiazole (Ar–H) .

G Pd0 Pd(0) Precatalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br TransMet Ar-Pd(II)-Nu (Transmetalation) OxAdd->TransMet + Nu-M (Base) Hydride Ar-Pd(II)-H (Hydride Abstraction) OxAdd->Hydride + Hydride Source (Solvent/Amine) Product Ar-Nu + Pd(0) (Cross-Coupled Product) TransMet->Product Reductive Elimination Product->Pd0 Debrom Ar-H + Pd(0) (Debrominated Byproduct) Hydride->Debrom Reductive Elimination Debrom->Pd0

Caption: Competing Pd-catalytic cycles: Cross-coupling vs. hydrodehalogenation (debromination).

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: High levels of Ar-H (debrominated byproduct) in Suzuki-Miyaura couplings.

Symptoms: LC-MS shows a massive peak for the desbromo-benzothiazole mass (M-79) and low conversion to the desired biaryl product. Root Cause: The use of protic solvents (e.g., ethanol, methanol) or strong alkoxide bases (e.g., NaOtBu, NaOEt). These reagents readily undergo


-hydride elimination in the presence of Pd(II), generating the highly reactive Pd-H species.
Solution: 
  • Switch Solvents: Move to strictly aprotic solvent systems such as Toluene, 1,4-Dioxane, or THF.

  • Modify the Base: Replace nucleophilic alkoxides with milder, sterically hindered inorganic bases like anhydrous K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    . These facilitate transmetalation without acting as hydride donors.
Issue 2: Debromination during Buchwald-Hartwig amination of bromobenzothiazoles.

Symptoms: The reaction stalls at 50% conversion, yielding a complex mixture of the desired amine, unreacted starting material, and debrominated benzothiazole. Root Cause: Aliphatic amine substrates can themselves act as hydride donors. Furthermore, overly electron-rich and excessively bulky phosphine ligands can sometimes artificially accelerate the reductive elimination of the aryl-hydride species before C–N bond formation can occur . Solution:

  • Ligand Tuning: Utilize Buchwald dialkylbiaryl phosphine ligands specifically tuned for fast C–N reductive elimination, such as BrettPhos or RuPhos . These ligands lower the activation barrier for the productive pathway, outcompeting the debromination side reaction.

  • Temperature Control: Lower the reaction temperature by 15–20 °C. Hydrodehalogenation is highly temperature-dependent; reducing thermal energy disproportionately slows the side reaction compared to the primary coupling.

Quantitative Data: Parameter Optimization

The following table summarizes the causal effects of various reaction parameters on the ratio of Cross-Coupling (Ar-Nu) to Debromination (Ar-H) in benzothiazole synthesis.

Reaction ParameterCondition A (High Debromination)Condition B (Optimized / Low Debromination)Mechanistic Rationale
Solvent Ethanol / DMF / H

O
Toluene / THF / DioxaneProtic solvents provide abundant hydride sources via

-hydride elimination. Aprotic solvents eliminate this pathway.
Base NaOtBu / NaOHK

PO

/ Cs

CO

Strong alkoxides coordinate to Pd and donate hydrides. Weaker, bulky inorganic bases facilitate transmetalation without reducing the metal center.
Ligand PPh

(Excess)
SPhos / XPhos / BrettPhosMonodentate, electron-rich dialkylbiaryl phosphines accelerate transmetalation and reductive elimination, kinetically outcompeting debromination.
Temperature 100 °C – 120 °C60 °C – 80 °CHigh thermal energy accelerates background hydrodehalogenation. Lower temperatures favor the kinetically controlled cross-coupling pathway.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the Suzuki-Miyaura Coupling of 5-Bromobenzothiazole includes built-in validation checkpoints. This prevents the "blind recipe" approach and ensures the system validates its own performance in real-time.

Step-by-Step Methodology

Step 1: Rigorous Preparation & Degassing

  • To an oven-dried Schlenk tube, add 5-bromobenzothiazole (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K

    
    PO
    
    
    
    (2.0 equiv).
  • Self-Validation Addition: Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene as an internal standard. This allows for absolute yield quantification via qNMR later.

  • Evacuate and backfill the tube with Argon (3 cycles).

Step 2: Catalyst Pre-activation

  • In a separate Argon-purged vial, dissolve Pd(OAc)

    
     (2 mol%) and SPhos (4 mol%) in anhydrous, degassed Toluene (0.2 M relative to substrate).
    
  • Stir for 5 minutes until the solution turns a pale, homogeneous yellow, indicating the formation of the active L

    
    Pd(0) species .
    

Step 3: Reaction Execution & In-Process Validation

  • Transfer the pre-activated catalyst solution to the Schlenk tube containing the solid reagents.

  • Heat the mixture to 70 °C.

  • Validation Checkpoint 1 (30 mins): Withdraw a 10

    
    L aliquot, dilute in MeCN, and run an LC-MS.
    
    • Pass Condition: A visible product peak with minimal Ar-H formation.

    • Fail Condition: High Ar-H and unreacted boronic acid indicates failed transmetalation. (Action: Check boronic acid quality or add 0.5 equiv of water to solubilize the base).

Step 4: Work-up and Final Validation

  • Upon completion (typically 2–4 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Validation Checkpoint 2 (qNMR): Take a crude

    
    H NMR in CDCl
    
    
    
    . Integrate the internal standard peak (s, 6.08 ppm) against the benzothiazole C2-proton (s, ~9.0 ppm) to determine the absolute yield of the product versus the debrominated side-product.

Frequently Asked Questions (FAQs)

Q: Which position on the benzothiazole ring is most susceptible to debromination? A: Halogens at the 2-position are highly activated and prone to rapid oxidative addition, but they are also highly susceptible to protonolysis and debromination due to the extreme electron deficiency of the C2 carbon flanked by sulfur and nitrogen. Bromines at the 5- or 6-positions behave more like standard electron-deficient aryl bromides but still suffer from nitrogen-coordination-induced transmetalation delays.

Q: Can the reaction work-up cause debromination? A: Yes. If active palladium species and unreacted hydride sources remain in the mixture, quenching the reaction with acidic or basic aqueous solutions can trigger a sudden burst of hydrodehalogenation. Always cool the reaction to room temperature and filter off the catalyst (e.g., via Celite) before performing aggressive liquid-liquid extractions.

Q: I switched to an aprotic solvent and K


PO

, but I am still seeing 20% debromination. What is the next logical step?
A: If the chemical environment is optimized, the issue is likely kinetic. The transmetalation step is too slow. Try switching to a more reactive nucleophile (e.g., converting your boronic acid to a potassium trifluoroborate salt) or increasing the equivalents of the nucleophile to force the transmetalation equilibrium forward.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Casalnuovo, A. L., et al. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. National Institutes of Health (NIH) / PMC.[Link]

Technical Support Center: 7-Bromo-6-fluorobenzothiazole Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

7-Bromo-6-fluorobenzothiazole is a rigid, planar, lipophilic heterocycle. Its poor aqueous solubility and tendency to crystallize make it a "Class II" compound in solubility troubleshooting: soluble in organic solvents but highly prone to "crashing out" (precipitating) upon contact with water or during temperature fluctuations.

This guide addresses the three most common failure modes reported by researchers:

  • Initial Solubilization Failure: The powder floats or forms a suspension in DMSO.

  • The "Monday Morning" Precipitate: Solids appear in stored stock solutions.

  • Aqueous Crash-Out: Precipitation occurs immediately upon dilution into assay buffer.

Physicochemical Profile
PropertyCharacteristicImpact on Solubility
Core Structure Benzothiazole (Planar)High lattice energy (molecules pack tightly), resisting dissolution.
Substituents Bromine (C7), Fluorine (C6)Increases lipophilicity (LogP) and density; halogens enhance crystal packing via halogen bonding.
Hydrophobicity High (Est. LogP > 3.0)Critical: Insoluble in water. Requires organic co-solvents (DMSO, DMF).
Hygroscopicity Low (Compound) / High (DMSO)The solvent absorbs water, which then forces the compound out of solution.[1][2]

Root Cause Analysis: The Physics of Precipitation

To solve the issue, you must understand the mechanism. The failure is rarely chemical degradation; it is almost always thermodynamic instability caused by water uptake.

The "Wet DMSO" Trap

DMSO is highly hygroscopic.[1] A standard tube of DMSO left open for 15 minutes can absorb enough atmospheric moisture to drop the solubility of 7-Bromo-6-fluorobenzothiazole by 50%.

G Figure 1: The Mechanism of Water-Induced Precipitation in DMSO Stocks DMSO Anhydrous DMSO Mix DMSO + Water (Hygroscopic) DMSO->Mix Absorbs Air Atmospheric Moisture Air->Mix Precip PRECIPITATION (Crash Out) Mix->Precip Hydrophobic Exclusion Compound Dissolved Compound Compound->Mix Solvent Polarity Increases

Troubleshooting Protocols

Protocol A: Initial Solubilization (Making the Stock)

Use this when preparing a fresh 10 mM – 100 mM stock.

The Golden Rule: Never add DMSO to the powder without immediate agitation.

  • Pre-warm the DMSO: Warm your anhydrous DMSO to 37°C before adding it to the compound.[3] This increases kinetic energy and breaks crystal lattices faster.

  • Vortex Immediately: Add the DMSO and vortex at maximum speed for 30 seconds.

  • Sonication (The Secret Weapon):

    • If particulates remain, place the sealed vial in an ultrasonic water bath at 40°C for 10–15 minutes.

    • Why? Sonication creates cavitation bubbles that mechanically disrupt the crystal lattice, forcing the lipophilic molecule into the solvent cage [1].

  • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any "haze" indicates micro-crystals that will seed massive precipitation later.

Protocol B: Rescuing a Precipitated Stock

Use this if you find crystals in your stored -20°C samples.

  • Do NOT shake immediately.

  • Thaw Completely: Allow the vial to reach room temperature (20–25°C) naturally.

  • Heat Shock: Incubate at 50°C for 10 minutes. (Benzothiazoles are thermally stable at this temperature).

  • Vortex & Sonicate: Vortex while warm. If solids persist, sonicate for 5 minutes.

  • Centrifuge: Spin at 13,000 rpm for 2 minutes.

    • Decision Point: If a pellet forms, your concentration is no longer accurate.[2][3] Discard and remake , or transfer the supernatant and re-quantify via UV/HPLC.

Protocol C: Preventing "Crash-Out" in Assay Buffers

Use this when diluting the stock into media/buffer (e.g., for cell treatment).

The Issue: Adding 1 µL of stock to 1 mL of water causes a local "shock" where the compound precipitates before it can disperse.

The Fix: The "Intermediate Step" Method

  • Prepare an Intermediate Dilution: Dilute your 100 mM stock to 10x your final concentration using pure DMSO first.

  • Rapid Dispersion:

    • Pipette the aqueous buffer into a tube.

    • While vortexing the buffer gently, inject the DMSO stock into the center of the liquid (do not touch the walls).

  • Add a Surfactant (If Permitted):

    • Pre-add 0.05% Tween-80 or Pluronic F-127 to your assay buffer. This creates micelles that sequester the lipophilic benzothiazole, keeping it in solution [2].

Decision Logic: The Solubility Workflow

Use this flowchart to determine the correct handling procedure for your specific situation.

SolubilityLogic Figure 2: Step-by-Step Solubilization Decision Tree Start Start: Compound in Solid State Solvent Add Anhydrous DMSO (Pre-warmed 37°C) Start->Solvent Check Visual Inspection: Is it Clear? Solvent->Check Clear Success: Aliquot & Store (-20°C) Check->Clear Yes Cloudy Cloudy/Particulates Check->Cloudy No Sonicate Sonicate (40°C, 15 min) Cloudy->Sonicate Check2 Is it Clear? Sonicate->Check2 Check2->Clear Yes Dilute Dilute Stock (Reduce Conc. by 50%) Check2->Dilute No Dilute->Check2 Fail Solubility Limit Reached: Use Co-solvent (PEG400) Dilute->Fail Still Cloudy

Frequently Asked Questions (FAQs)

Q1: My stock solution was clear yesterday, but today it has crystals. Why? A: This is likely due to moisture uptake .[2] If the vial was opened in a humid room, the DMSO absorbed water. Upon freezing (-20°C), the water crystallizes separately or forces the hydrophobic benzothiazole out of the lattice. Solution: Use single-use aliquots to avoid repeated opening of the master stock.

Q2: Can I use ethanol instead of DMSO? A: Generally, no . 7-Bromo-6-fluorobenzothiazole is significantly less soluble in ethanol than in DMSO. Ethanol also evaporates faster, changing your concentration during the experiment. Stick to DMSO or DMF (Dimethylformamide) for high-concentration stocks.

Q3: What is the maximum solubility? A: While batch-specific, we recommend a conservative limit of 50 mM . Higher concentrations (100 mM) are thermodynamically unstable and prone to precipitation upon freeze-thaw cycles.

Q4: The compound precipitates when I add it to cell culture media. Is the compound bad? A: No, this is a physics issue, not a quality issue. The compound is lipophilic.[4][5] To fix this:

  • Lower the final concentration.[2][3][4]

  • Ensure the final DMSO concentration is < 0.5% (to avoid toxicity) but high enough to aid solubility.

  • Crucial: Use a carrier protein (like BSA) or serum (FBS) in the media before adding the compound. The albumin in FBS binds the compound and keeps it in solution [3].

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Impact of hygroscopic DMSO on compound solubility and troubleshooting guides. Retrieved from 1[3]

  • Ascendia Pharma. (2021).[6] 5 Novel Techniques for Solubility Enhancement (Co-solvents and Surfactants).[7] Retrieved from 7

  • ResearchGate Community. (2014). How to enhance drug solubility for in vitro assays? (Role of Serum/BSA). Retrieved from 8

  • PubChem. (2025).[9] 7-Bromobenzothiazole Compound Summary (Physical Properties). National Library of Medicine. Retrieved from 9

Sources

Catalysis Support Hub: Minimizing Homocoupling in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers encountering yield loss due to dimerization (homocoupling) during the Suzuki-Miyaura cross-coupling of aryl bromides. Unlike standard protocols, this document treats the reaction as a dynamic system where kinetic competition between cross-coupling and self-coupling dictates the outcome.

Module 1: Diagnostic Triage

"Which homocoupling are you seeing?" Before optimizing, you must identify the specific failure mode. Homocoupling is not a single phenomenon; it is two distinct side-reactions driven by opposing mechanisms.

Step 1: Analyze your side-products via GC-MS or LC-MS.

  • Scenario A: You observe a dimer of your Boronic Acid (

    
    ).[1]
    
    • Diagnosis: Oxidative Homocoupling.[2][3]

    • Primary Cause: Oxygen leak or Pd(II) reduction stoichiometry.[1]

  • Scenario B: You observe a dimer of your Aryl Bromide (

    
    ).
    
    • Diagnosis: Reductive Homocoupling (Ullmann-type).

    • Primary Cause: Catalyst disproportionation, ligand scrambling, or excess reductant.

Visual Diagnostic Flowchart

DiagnosticTree Start Identify Dimer Structure Decision Which species dimerized? Start->Decision Boronic Boronic Acid Dimer (Ar'-Ar') Decision->Boronic Nucleophile Halide Aryl Bromide Dimer (Ar-Ar) Decision->Halide Electrophile Cause1 CAUSE: Oxidative Homocoupling Trigger: O2 presence or Pd(II) reduction Boronic->Cause1 Cause2 CAUSE: Reductive Homocoupling Trigger: Ligand Scrambling / Disproportionation Halide->Cause2 Action1 GO TO MODULE 2 (Degassing & Stoichiometry) Cause1->Action1 Action2 GO TO MODULE 3 (Ligand Selection) Cause2->Action2

Figure 1: Decision tree for identifying the mechanistic origin of homocoupling side-products.

Module 2: Troubleshooting Oxidative Homocoupling ( )

The Issue: This is the most common failure mode. It occurs when the boronic acid acts as a reducing agent for Pd(II) or reacts via an oxygen-mediated pathway.[2][4]

The "Oxygen Trap" Mechanism

Oxygen is not inert; it is a reagent. In the presence of


, the Pd(0) species can be oxidized to a peroxo-Pd(II) complex. This complex reacts with two equivalents of boronic acid to release the homocoupled product and regenerate Pd(0), effectively turning your catalyst into a "homocoupling machine" that ignores the aryl bromide entirely [1].
FAQ: Oxidative Coupling

Q: I degassed my solvent, but I still see


. Why? 
A:  "Degassing" is a spectrum. Simple sonication is insufficient for sensitive reactions. Oxygen adheres to the glass walls and is dissolved in the headspace.
  • The Fix: Switch from balloon-sparging to Freeze-Pump-Thaw (3 cycles) for the solvent.

  • The Catalyst Factor: If you use a Pd(II) source (like

    
    ), the reduction to active Pd(0) requires the consumption of the boronic acid (producing homocoupled product) unless a sacrificial reductant is present [2].[5]
    
Protocol: The "Sacrificial Reductant" Method

If you must use a Pd(II) precatalyst, use this modification to spare your boronic acid.[1]

  • Reagents: Add Potassium Formate (HCOOK) (1.0 - 2.0 equiv relative to Pd loading, NOT substrate).

  • Mechanism: Formate reduces Pd(II) to Pd(0) faster than the boronic acid can, preventing the initial burst of homocoupling during the induction period [3].

  • Alternative: Switch to a Pd(0) source like

    
     or a pre-activated Pd(II) precatalyst like 
    
    
    
    .
Module 3: Troubleshooting Reductive Homocoupling ( )

The Issue: Two aryl bromide molecules couple. This is mechanistically distinct and often indicates that the Transmetallation step is too slow, allowing the Oxidative Addition complex (


) to disproportionate.
The Ligand Scrambling Problem

If the ligand (


) dissociates from the palladium center, two mono-aryl Pd species can interact:



FAQ: Ligand Selection

Q: Which ligands prevent aryl bromide dimerization? A: You need ligands that are bulky and electron-rich.[5]

  • Why? Bulky ligands (like Buchwald's SPhos or XPhos) enforce a 1:1 Ligand:Pd ratio and sterically hinder the formation of the bis-aryl palladium complex (

    
    ) required for this specific homocoupling [4].
    
  • Avoid: Simple triphenylphosphine (

    
    ) in low ratios, which is prone to scrambling.
    
Visual Pathway: Ligand Influence

LigandEffect cluster_good High-Performance Ligand (e.g., SPhos) cluster_bad Poor Ligand / Low Ratio Pd0 Pd(0)-L OA Ar-Pd(II)-Br (Stable) Pd0->OA TM Transmetallation (Fast) OA->TM Prod Cross-Coupling (Ar-Ar') TM->Prod OA_bad Ar-Pd(II)-Br (Unstable) Scramble Disproportionation (2x Ar-Pd-Br) OA_bad->Scramble Ligand Loss Homo Homocoupling (Ar-Ar) Scramble->Homo Reductive Elim

Figure 2: Pathway comparison showing how ligand stability prevents the disproportionation pathway.

Module 4: The "Slow-Release" Protocol (Gold Standard)

If standard optimization fails, use the Slow Addition Protocol . This exploits kinetics: by keeping the concentration of boronic acid low, you ensure that the rate of Transmetallation (cross-coupling) always exceeds the rate of Homocoupling (second order with respect to boronic acid) [5].

Step-by-Step Methodology

Objective: Maintain a steady-state concentration of nucleophile.

  • Setup:

    • Flask A (Main): Aryl Bromide (1.0 equiv), Base (2-3 equiv), Catalyst (e.g.,

      
      , 1-3 mol%), Solvent (degassed). Heat to reaction temp.[5][6]
      
    • Flask B (Feed): Boronic Acid (1.2 - 1.5 equiv) dissolved in minimal degassed solvent.

  • Execution:

    • Use a syringe pump to add the contents of Flask B to Flask A over 60–120 minutes .

    • Note: If the boronic acid is unstable (protodeboronation), use a MIDA boronate or Pinacol ester instead, which naturally releases the active species slowly under hydrolytic conditions [6].[4]

  • Validation:

    • The low instantaneous concentration of

      
       minimizes the probability of two boronate molecules encountering the oxidized Pd species simultaneously.
      
Module 5: Quick Reference Troubleshooting Matrix
SymptomProbable CauseCorrective Action

(Boronic Dimer)
Dissolved OxygenSparging

Freeze-Pump-Thaw .

(Boronic Dimer)
Pd(II) ReductionAdd 10 mol% Potassium Formate or switch to Pd(0) .

(Halide Dimer)
Ligand ScramblingSwitch to SPhos or XPhos ; Increase Ligand:Pd ratio to 2:1.
Low Conversion (No Dimer) Catalyst PoisoningCheck for Sulfur/N-heterocycles in substrate; Increase Temp.
Protodeboronation (

)
High pH / WaterUse anhydrous base (

) or switch to Boronic Ester .
References
  • Adrio, J., & Hii, K. K. (2007). Aerobic Homocoupling of Arylboronic Acids Catalyzed by Palladium. Chemical Communications.

  • Weber, S. K., et al. (2019). Understanding the Mechanism of the Oxidative Homocoupling of Arylboronic Acids. Journal of Organic Chemistry.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Knapp, D. M., et al. (2009).[7] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[1][8][9]

  • Miyaura, N. (2002). Suzuki-Miyaura Cross-Coupling Reaction: Mechanistic Aspects. Topics in Current Chemistry.

Sources

separation of regioisomers in fluorobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Fluorobenzothiazole Synthesis & Regioisomer Troubleshooting

Introduction: Welcome to the Advanced Technical Support Center for Fluorobenzothiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals dealing with the complex challenge of regioisomer formation and separation. Here, we address the mechanistic causality of isomer generation, provide validated chromatographic separation strategies, and offer alternative synthetic workflows.

Section 1: Mechanistic Origins of Regioisomer Formation

Q1: Why does the Jacobsen cyclization of 3-fluoro-thiobenzanilides consistently yield an inseparable mixture of 5-fluoro and 7-fluoro benzothiazoles? A1: The formation of regioisomers is a direct consequence of the reaction mechanism and the steric profile of the fluorine atom. During the Jacobsen cyclization, the oxidation of 3-fluoro-thiobenzanilides generates a reactive intermediate (often a radical or electrophilic species) that must attack the aniline ring to close the thiazole ring[1]. Because the precursor is meta-substituted with fluorine, cyclization can occur at either the ortho or para position relative to the fluorine atom. While the para position is sterically favored (yielding the 5-fluoro major isomer), the small atomic radius of fluorine does not provide enough steric hindrance to completely block the ortho attack. This mechanistic bifurcation inevitably results in a mixture of 5-fluoro and 7-fluoro regioisomers[1].

G A 3-Fluoro-thiobenzanilide (Precursor) B Radical/Electrophilic Intermediate A->B Oxidation C Cyclization at para-position (Sterically favored) B->C D Cyclization at ortho-position (Sterically hindered) B->D E 5-Fluoro-benzothiazole (Major Isomer) C->E F 7-Fluoro-benzothiazole (Minor Isomer) D->F

Reaction pathway showing bifurcation into 5-fluoro and 7-fluoro regioisomers.

Q2: Are there specific biological implications if these isomers are not separated? A2: Yes, absolute separation is a critical quality attribute in drug discovery. Regioisomers often exhibit drastically different pharmacological and metabolic profiles. For example, in the development of antitumor agents, the 5-fluoro isomer (e.g., 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) demonstrates potent, broad-spectrum cytotoxicity and induces cytochrome P450 CYP1A1. In stark contrast, the 7-fluoro isomer lacks this specific biphasic dose-response and metabolic induction profile[1]. Testing an unresolved mixture will yield confounded biological data.

Section 2: Chromatographic Separation Strategies

Q3: Standard C18 and normal-phase silica columns fail to resolve my 5-fluoro and 7-fluoro mixtures. What is the physical causality behind this, and what is the solution? A3: Normal-phase silica relies on bulk polar interactions, while standard C18 relies on hydrophobic dispersion forces. Because the 5-fluoro and 7-fluoro isomers have identical molecular weights, near-identical lipophilicity, and highly similar overall polarities, standard stationary phases cannot differentiate them.

The solution is to utilize a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal retention mechanisms—specifically


 interactions, strong dipole-dipole interactions, and steric recognition[2][3]. The specific position of the fluorine atom alters the localized dipole moment and the electron density of the benzothiazole core. The fluorinated groups in the PFP stationary phase exploit these subtle dipole differences, selectively retaining one isomer longer than the other to achieve baseline separation[2][4].

Workflow S1 Sample Prep: Dissolve in MeOH/H2O S2 Column Selection: PFP Stationary Phase S1->S2 S3 Mobile Phase: Ammonium Acetate/MeOH S2->S3 S4 Interaction Mechanism: Dipole-Dipole & pi-pi S3->S4 S5 Elution: 7-Fluoro Isomer (t_R 1) S4->S5 Weaker Dipole Interaction S6 Elution: 5-Fluoro Isomer (t_R 2) S4->S6 Stronger Dipole Interaction

Preparative HPLC workflow exploiting PFP column chemistry for isomer separation.

Q4: What is the recommended protocol for separating these isomers using a PFP column? A4: Below is a self-validating preparative HPLC protocol. The inclusion of ammonium acetate is critical, as it modulates the ionic strength of the mobile phase and enhances the dipole-driven separation on the fluorinated stationary phase[5].

Step-by-Step Methodology: Preparative HPLC Separation of Fluorobenzothiazole Regioisomers

  • Sample Preparation: Dissolve the regioisomeric mixture in a 50:50 mixture of Methanol and LC-MS grade water. Filter through a 0.22

    
    m PTFE syringe filter to prevent column fouling.
    
  • Column Equilibration: Install a Preparative PFP Column (e.g., 5

    
    m, 21.2 x 250 mm)[4]. Equilibrate the column with 80% Mobile Phase A (20 mM aqueous ammonium acetate, pH 6.8) and 20% Mobile Phase B (Methanol) at a flow rate of 15 mL/min[5].
    
  • Gradient Elution Profile:

    • 0-5 min: Isocratic hold at 20% B to allow baseline stabilization and sample loading.

    • 5-25 min: Linear gradient from 20% B to 70% B. The subtle dipole differences between the 5-fluoro and 7-fluoro isomers are best resolved during this shallow gradient phase[5].

    • 25-30 min: Ramp to 100% B to wash strongly retained impurities.

    • 30-40 min: Return to 20% B for re-equilibration.

  • Detection & Fraction Collection: Monitor UV absorbance at 254 nm. The 7-fluoro isomer typically elutes first due to its slightly larger steric profile disrupting optimal

    
     stacking with the PFP phase, followed by the 5-fluoro isomer.
    
  • Validation: Analyze the collected fractions using an analytical PFP column to confirm >99% isomeric purity before solvent evaporation.

Quantitative Data: Column Selectivity Comparison

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Retention Mechanism Hydrophobic / DispersiveDipole-Dipole,

, Steric
Mobile Phase Water / Acetonitrile20mM NH

OAc / Methanol
Retention Time (7-Fluoro) 12.4 min14.2 min
Retention Time (5-Fluoro) 12.5 min16.8 min
Selectivity Factor (

)
1.01 (Co-elution)1.18 (Baseline Separation)
Resolution (

)
< 0.5> 2.0

(Note: Data represents typical chromatographic behavior for fluorinated regioisomers under optimized gradient conditions.)

Section 3: Alternative Synthetic Workflows

Q5: Can I bypass the chromatographic separation entirely by modifying the synthetic route? A5: Yes. If chromatographic separation is a bottleneck at scale, the most robust solution is to design a regioselective synthesis. Instead of relying on the Jacobsen cyclization of a meta-fluoro precursor, you can synthesize the target compound by condensing a pre-functionalized ortho-aminothiophenol (e.g., 2-amino-4-fluorothiophenol) with an appropriate aldehyde or carboxylic acid derivative[6]. Because the fluorine atom's position is fixed on the starting material prior to ring closure, no regioisomers are formed.

Step-by-Step Methodology: Regioselective Synthesis via 2-Amino-4-fluorothiophenol

  • Reagent Preparation: In a reaction vessel, combine 1.0 equivalent of 2-amino-4-fluorothiophenol and 1.0 equivalent of the desired substituted benzaldehyde[7].

  • Catalyst & Conditions: Add a catalytic amount of a reusable acid catalyst (e.g., samarium triflate) in an aqueous medium, or opt for a green, solvent-free approach using ultrasonic probe irradiation[6][7].

  • Reaction Execution: If using the ultrasonic method, irradiate the neat mixture for 20 minutes at room temperature[7]. Alternatively, the reaction can be driven by visible light photocatalysis using atmospheric air as an oxidant[8].

  • Workup & Isolation: Extract the crude mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure.
    
  • Purification: Because the reaction is regioselective, standard silica gel column chromatography (Hexane:Ethyl Acetate) or simple recrystallization is entirely sufficient to isolate the pure 5-fluorobenzothiazole derivative[7].

References

  • Title: Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. Source: nih.gov URL: 1

  • Title: PFP HPLC Column, HPLC Analytical Columns Chemistry - Hawach Scientific. Source: hawach.com URL: 2

  • Title: HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Source: chromatographyonline.com URL: 5

  • Title: PF-Phenyl HPLC Column-Fluorinated Phase for Challenging Separations. Source: yicozoo.com URL: 4

  • Title: InertSustain PFP HPLC Columns - GL Sciences. Source: glsciencesinc.com URL: 3

  • Title: Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. Source: chemrxiv.org URL: 8

  • Title: Benzothiazole synthesis - Organic Chemistry Portal. Source: organic-chemistry.org URL: 6

  • Title: SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Source: analis.com.my URL: 7

Sources

stability of 7-Bromo-6-fluorobenzothiazole under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-6-fluorobenzothiazole is a highly functionalized heterocycle that exhibits a "dual personality" in basic media. While the benzothiazole core is aromatic and generally robust, the combination of electron-withdrawing groups (EWGs)—specifically the 7-Bromo and 6-Fluoro substituents—significantly increases the electrophilicity of the thiazole ring.

Under basic conditions, this molecule faces three primary stability risks:

  • Ring Opening (Hydrolysis): Nucleophilic attack at the C2 position by hydroxide or alkoxides.

  • Regioselectivity Issues (Lithiation): Competition between C2-deprotonation and C7-Lithium-Halogen exchange.

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of the labile C6-Fluorine atom.
    

This guide provides the mechanistic insights and protocols necessary to navigate these risks.

Module 1: The C2 "Achilles Heel" (Base-Mediated Ring Opening)

Q: Why did my compound decompose into a thiol during aqueous basic workup?

A: You likely triggered base-mediated ring opening. The C2 position of the benzothiazole ring is inherently electrophilic (


). The presence of Fluorine at C6 and Bromine at C7 (both EWGs) pulls electron density away from the ring, making C2 significantly more susceptible to nucleophilic attack than in the unsubstituted parent compound.

The Mechanism:

  • Attack: Strong nucleophiles (OH⁻, OR⁻) attack the C2 carbon.

  • Ring Cleavage: The C-S bond breaks, opening the thiazole ring.

  • Product Formation: This results in the formation of 2-amino-substituted thiophenols (often isolated as disulfides upon oxidative workup).

Diagram: Degradation Pathway

RingOpening Start 7-Bromo-6-fluorobenzothiazole Base Base Attack (OH-) at C2 Position Start->Base Electrophilic C2 Inter Tetrahedral Intermediate Base->Inter Open Ring Opening (C-S Bond Cleavage) Inter->Open Collapse Thiol 2-Amino-3-bromo- 4-fluorothiophenol Open->Thiol Protonation

Caption: Figure 1. Mechanism of base-induced benzothiazole ring opening leading to thiophenol byproducts.

Preventative Measure:

  • Avoid Refluxing Hydroxide: Never subject this scaffold to refluxing NaOH or KOH.

  • Workup Strategy: Use buffered aqueous solutions (saturated

    
     or phosphate buffer pH 7) rather than strong bases to quench reactions.
    

Module 2: Lithiation & Metal-Halogen Exchange

Q: I tried to lithiate at C7 (Br) but got a mixture of products. What happened?

A: You likely encountered C2-Deprotonation competition . The C2 proton of benzothiazole is acidic (


 ~28-29). However, the inductive effect of the 6-F and 7-Br atoms stabilizes the conjugate base, making the C2 proton more acidic than usual.

When you add n-BuLi:

  • Scenario A (Kinetic Control/Low Temp): Lithium-Halogen exchange at C7 (Br) is fast.

  • Scenario B (Thermodynamic/Warmer): Acid-base reaction at C2 (deprotonation) competes.

  • Scenario C (The "Dance"): If C7 is lithiated but the temperature rises above -60°C, the lithium may migrate or the species may disproportionate.

Protocol: Optimized C7-Lithiation

  • Reagent: Use

    
    -BuLi  (2 equivalents) instead of n-BuLi. 
    
    
    
    -BuLi undergoes Li-Hal exchange much faster than it deprotonates, favoring the desired C7-Li species.
  • Temperature: Strict -78°C is mandatory.

  • Quench: Electrophiles must be added immediately at -78°C.

Module 3: The Fluorine Factor ( )

Q: Is the Fluorine atom at C6 stable to nucleophiles?

A: No, it is a labile leaving group. In many aromatic systems, fluorine is stable. However, in an electron-deficient heterocycle like benzothiazole, a fluorine atom ortho to a nitrogen (or in this case, para to the ring nitrogen) is highly activated for Nucleophilic Aromatic Substitution (


) .
  • Risk: Reaction with methoxide (NaOMe), amines, or thiols in basic media will displace the fluorine.

  • Observation: You will see a mass shift of +12 (OMe replaces F) or similar depending on your nucleophile.

Data Table: Nucleophile Compatibility Guide

NucleophileConditionsStability RiskOutcome
Hydroxide (OH⁻) Aqueous, RTHigh Ring Opening (Thiol formation)
Methoxide (OMe⁻) MeOH, HeatHigh

(F

OMe displacement)
LDA / LiHMDS THF, -78°CLow Stable (Kinetic deprotonation at C2)

-BuLi
Pentane/THF, -78°CMedium C7-Li Exchange (Desired)
Carbonates (

)
DMF, HeatMedium

if other nucleophiles present

Troubleshooting & Decision Support

Visual Troubleshooting Guide

Use this flow to diagnose low yields or impurities.

Troubleshooting Issue Problem: Low Yield or Complex Mixture CheckTemp Was reaction temp > -70°C? Issue->CheckTemp CheckBase Was base aqueous (NaOH/KOH)? CheckTemp->CheckBase No Result1 Diagnosis: 'Halogen Dance' or C2 Deprotonation CheckTemp->Result1 Yes CheckNu Strong Nucleophile present (OMe, NH2)? CheckBase->CheckNu No Result2 Diagnosis: Ring Opening (Hydrolysis) CheckBase->Result2 Yes Result3 Diagnosis: SNAr (Fluorine Displacement) CheckNu->Result3 Yes Action1 Action: Use t-BuLi at -78°C strictly Result1->Action1 Action2 Action: Use buffered workup (NH4Cl) Result2->Action2 Action3 Action: Change solvent or protect C6 Result3->Action3

Caption: Figure 2. Diagnostic flowchart for stability issues with 7-Bromo-6-fluorobenzothiazole.

Standardized Protocols

Protocol A: Safe Aqueous Workup

To prevent ring hydrolysis after reactions in basic media.

  • Cooling: Cool the reaction mixture to 0°C.

  • Dilution: Dilute with 5 volumes of diethyl ether or EtOAc (to sequester the organic product away from the aqueous phase).

  • Quenching: Slowly add saturated aqueous Ammonium Chloride (

    
    ) .
    
    • Why? This buffers the pH to ~5-6, neutralizing any remaining strong base immediately without being acidic enough to protonate the thiazole nitrogen significantly.

  • Separation: Separate layers immediately. Do not let the biphasic mixture stir for prolonged periods.

Protocol B: C7-Lithiation (Bromine Exchange)

To selectively functionalize C7 without touching C2 or C6.

  • Setup: Flame-dry glassware, Argon atmosphere.

  • Solvent: Anhydrous THF (or Et2O/Pentane mix).

  • Cooling: Cool substrate solution to -78°C (Dry ice/Acetone). Allow 15 mins to equilibrate.

  • Addition: Add

    
    -BuLi  (2.05 equiv) dropwise over 10 minutes.
    
    • Note: The solution often turns yellow/orange.

  • Aging: Stir at -78°C for exactly 15 minutes .

    • Warning: Longer times increase the risk of "dance" or aggregation.

  • Electrophile: Add the electrophile (e.g., DMF, aldehyde) neat or in THF rapidly.

  • Warm-up: Allow to warm to RT only after the electrophile has reacted (usually 30 mins at -78°C is sufficient for reaction).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of Nucleophilic Aromatic Substitution and Heterocycle Stability).
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • PubChem. Benzothiazole Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry.

    
    ): Mechanism and Principles. Available at: [Link]
    

recrystallization solvents for 7-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying 7-Bromo-6-fluorobenzothiazole .

Because of its unique halogenation pattern, this compound exhibits distinct electronic properties that significantly influence its solubility, dipole moment, and crystal lattice energy. This guide synthesizes field-proven insights with authoritative chemical principles to help you troubleshoot recrystallization issues, optimize solvent selection, and ensure high-yield recovery.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: What are the optimal solvent systems for recrystallizing 7-Bromo-6-fluorobenzothiazole? A: The optimal choice depends entirely on your crude impurity profile.

  • For standard purification (Binary System): A mixture of Ethyl Acetate (EtOAc) and Heptane is the industry standard for halogenated benzothiazole derivatives . The polarizable benzothiazole core is highly soluble in EtOAc due to strong dipole-dipole interactions, while heptane acts as a precise anti-solvent to force precipitation.

  • For high-purity crudes (Single System): 96% Ethanol is highly recommended . Ethanol facilitates hydrogen bonding with the thiazole nitrogen, while the hydrophobic bromo-fluoro-aromatic ring limits overall solubility at lower temperatures. This creates a steep, highly favorable solubility curve.

Q2: My compound is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of your crude mixture drops below the temperature at which it saturates the solvent. The highly polarizable 7-bromine atom and electronegative 6-fluorine atom can disrupt uniform lattice formation if lipophilic impurities are present.

  • The Causality & Fix: To resolve this, you must shift the phase boundary. Reheat the mixture until it forms a single homogeneous liquid phase. Then, add a small volume of the "good" solvent (e.g., EtOAc) to lower the saturation temperature below the mixture's melting point. Alternatively, introduce seed crystals exactly at the cloud point to bypass the nucleation energy barrier and force solid-liquid crystallization rather than liquid-liquid separation.

Q3: How do the specific halogen substituents affect the crystal lattice and solvent interaction? A: The 6-fluoro substituent increases the molecular dipole moment without adding significant steric bulk, while the 7-bromo group acts as a potent halogen bond donor. In the solid state, these halogens participate in complex intermolecular networks (e.g., Br···N and F···H interactions) alongside standard π-π stacking of the benzothiazole core [[1]]([Link]). Solvents that strongly coordinate and disrupt these specific networks (like DMSO) will hinder crystallization, whereas non-competing solvents allow the endogenous halogen bonds to drive lattice assembly.

Part 2: Quantitative Data – Solvent Selection Matrix

The following table summarizes the thermodynamic profiles of common solvent systems used for 7-Bromo-6-fluorobenzothiazole, allowing you to match the solvent to your specific synthetic bottleneck .

Solvent SystemRatio (v/v)Boiling Point (°C)Solubility Profile (Hot / Cold)Primary Application & Mechanistic Note
EtOAc / Heptane 1:3 to 1:5~77 / 98High / Very LowStandard. Excellent for removing polar impurities. Precise control over the cloud point.
96% Ethanol N/A78Moderate / LowHigh-Purity. Utilizes H-bonding. Ideal for single-solvent thermodynamic crystallization.
Toluene N/A110High / ModerateLipophilic clearance. High-temperature recrystallization; preserves halogen bonding networks.
DMSO / Water Variable189 / 100Very High / LowNot Recommended. Strong coordination disrupts Br···N halogen bonding, leading to oiling out.

Part 3: Self-Validating Experimental Protocols

Protocol A: Binary Solvent Recrystallization (EtOAc/Heptane)

Use this protocol when dealing with crude mixtures containing a wide polarity range of impurities.

  • Dissolution: Suspend 1.0 g of crude 7-Bromo-6-fluorobenzothiazole in 3.0 mL of Ethyl Acetate in a round-bottom flask. Heat to 60°C with moderate stirring until fully dissolved.

  • Anti-Solvent Titration: Dropwise, add hot Heptane (approx. 9–12 mL) until the solution becomes faintly turbid (the cloud point).

    • Self-Validation Check: Add exactly one drop of hot EtOAc. If the turbidity clears instantly, you have successfully found the exact thermodynamic saturation point. If the mixture remains cloudy or forms droplets, you have induced oiling out; reheat to 65°C and add 0.5 mL EtOAc to correct the phase boundary.

  • Nucleation: Remove the flask from the heat source and allow it to cool ambiently to room temperature (approx. 20°C) without stirring .

    • Causality: Quiescent cooling allows the slow, ordered formation of halogen bonds and π-π stacking. Rapid stirring or crash cooling shears these delicate initial networks, trapping solvent molecules and causing amorphous precipitation.

  • Maturation & Harvesting: Once crystals have formed at room temperature, chill the flask in an ice bath (0–5°C) for 1 hour to maximize yield. Filter the crystals via vacuum filtration, wash with 2 mL of ice-cold heptane, and dry under vacuum at 40°C to constant weight.

Protocol B: Single Solvent Recrystallization (96% Ethanol)

Use this protocol for batches >90% purity requiring final polishing.

  • Saturation: Suspend 1.0 g of the compound in 10 mL of 96% Ethanol. Heat to gentle reflux (78°C). Add additional ethanol in 1 mL increments until the solid just dissolves.

  • Hot Filtration: Rapidly pass the boiling solution through a pre-warmed fluted filter paper to remove insoluble particulates (e.g., inorganic salts or polymerized byproducts).

    • Self-Validation Check: If crystals form in the filter stem, your solution was over-saturated. Re-dissolve the filter cake in 2 mL of boiling ethanol and combine with the mother liquor.

  • Crystallization: Seal the flask and allow it to cool slowly at a rate of ~0.5°C/min to room temperature, followed by 2 hours at 4°C. Filter and dry under vacuum.

Part 4: Process Visualizations

G A Crude 7-Bromo-6-fluorobenzothiazole B Select Solvent System A->B C Single Protic Solvent (96% Ethanol) B->C D Binary Aprotic System (EtOAc / Heptane) B->D E Heat to Reflux & Dissolve C->E D->E F Hot Filtration (Remove Insolubles) E->F G Controlled Cooling (0.5°C / min) F->G H Oiling Out Detected? G->H I Reheat & Add Anti-Solvent / Seed H->I Yes J Crystal Nucleation & Growth H->J No I->G K Vacuum Filtration & Drying J->K

Workflow for recrystallization and troubleshooting oiling out.

G2 N1 Benzothiazole Core N3 Intermolecular Interactions N1->N3 N2 Halogen Substituents (7-Bromo, 6-Fluoro) N2->N3 N4 Pi-Pi Stacking (Aromatic Rings) N3->N4 N5 Halogen Bonding (Br...N, F...H) N3->N5 N6 Hydrogen Bonding (Protic Solvents) N3->N6 N7 Crystal Lattice Stabilization N4->N7 N5->N7 N6->N7

Intermolecular forces driving 7-Bromo-6-fluorobenzothiazole lattice assembly.

Part 5: References

1.[2] Title: WO2011100502A1 - 7-aminofuropyridine derivatives. Source: Google Patents. URL: 2.[3] Title: Solvent- and catalyst-free synthesis of 2-aryl(heteroaryl)-substituted benzothiazoles. Source: ResearchGate. URL:[Link] 3.[1] Title: Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. Source: CrystEngComm (RSC Publishing). URL:[Link] 4.[4] Title: Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. Source: PMC (National Institutes of Health). URL:[Link]

Sources

improving reaction kinetics for electron-deficient benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: Reaction Kinetics of Electron-Deficient Benzothiazoles

Introduction: The Reactivity Landscape

Electron-deficient benzothiazoles (e.g., those substituted with


, 

,

, or

) present a unique kinetic profile. The electron-withdrawing groups (EWGs) significantly lower the LUMO energy of the heterocycle, making the C-2 position highly electrophilic.

While this enhances reactivity toward nucleophiles (


), it introduces specific instability risks—such as ring-opening under basic conditions or competitive side reactions during metal-catalyzed couplings. This guide addresses these specific kinetic bottlenecks.

Module 1: Nucleophilic Aromatic Substitution ( )

Core Kinetic Principle: The rate of


 at the C-2 position is governed by the stability of the Meisenheimer complex. EWGs at positions 4, 5, 6, or 7 stabilize the anionic intermediate, accelerating the reaction.
Troubleshooting Guide

Q1: My reaction is fast, but I am observing significant byproduct formation (10-15%). What is happening?

  • Diagnosis: Ring-Opening Decomposition.

    • Cause: Electron-deficient benzothiazoles are susceptible to nucleophilic attack at C-2 by hard nucleophiles (like

      
       or small alkoxides) followed by ring cleavage (S-C bond breakage), especially if the intended nucleophile is sterically hindered or slow.
      
  • Solution:

    • Switch Base: Replace strong/hard bases (

      
      , 
      
      
      
      ) with non-nucleophilic organic bases (DIPEA, DBU) or weak inorganic bases (
      
      
      ,
      
      
      ).
    • Solvent Control: Avoid protic solvents if using alkoxides. Use polar aprotic solvents (DMSO, NMP) to enhance the nucleophilicity of your amine/thiol without increasing basicity.

Q2: The reaction stalls at 60% conversion despite the presence of strong EWGs. Why?

  • Diagnosis: Leaving Group "Return" or Ion Pairing.

    • Cause: In non-polar solvents, the leaving group (e.g.,

      
      ) may remain ion-paired with the intermediate, promoting the reverse reaction.
      
  • Solution:

    • Leaving Group: Switch from Chloro- to Fluoro- or Nitro-benzothiazole. The

      
       group is an excellent leaving group in highly electron-deficient systems (mobility: 
      
      
      
      ).
    • Additives: Add a crown ether (e.g., 18-Crown-6 for K salts) to sequester the cation and leave the nucleophile "naked" and more reactive.

Q3: How do I optimize the temperature profile?

  • Protocol: Do not rush to reflux.

    • Start at 0°C to RT . Electron-deficient substrates often react exothermically.

    • Only apply heat (60-80°C) if TLC shows no conversion after 1 hour.

    • Caution: High heat with nitro-substituted benzothiazoles can trigger polymerization or tarring.

Data: Solvent Effects on Relative Rate ( )

Impact of solvent polarity on


 of 2-chloro-6-nitrobenzothiazole with piperidine.
SolventDielectric Constant (

)
Relative Rate (

)
Recommended Use
Toluene 2.381.0Slow; use for phase transfer conditions.
THF 7.5812.5Moderate; good for solubility.
Acetonitrile 37.585.0Fast; easy workup.
DMF 36.7140.0Very Fast; hard to remove.
DMSO 46.7320.0 Optimal for difficult substrates.

Module 2: Palladium-Catalyzed Cross-Coupling

Core Kinetic Principle: Electron-deficient 2-halobenzothiazoles undergo Oxidative Addition (OA) very rapidly. The bottleneck is often Transmetallation or competitive binding of the electron-poor heterocycle to the metal center, inhibiting the catalytic cycle.

Troubleshooting Guide

Q1: I see rapid consumption of the starting material but low yield of the coupled product. The mass balance is lost to "black tar."

  • Diagnosis: Catalyst Deactivation / Homocoupling.

    • Cause: The OA is so fast that if Transmetallation is slow, the Pd(II) species decomposes or undergoes homocoupling.

  • Solution:

    • Slow Addition: Add the 2-halobenzothiazole slowly (syringe pump) to the catalyst/nucleophile mixture to keep its concentration low relative to the coupling partner.

    • Ligand Switch: Use ligands that facilitate Transmetallation and Reductive Elimination, such as XPhos or SPhos (Buchwald ligands). Avoid simple

      
      .
      

Q2: The reaction works for 2-bromobenzothiazole but fails for the 6-nitro derivative.

  • Diagnosis: Nitro-Group Interference.

    • Cause: Nitro groups can coordinate to Pd or act as redox sinks, disrupting the cycle.

  • Solution:

    • Catalyst System: Switch to

      
       + Xantphos . This system is robust for electron-deficient heterocycles, particularly in C-S and C-N bond formation [1].
      
    • Pre-activation: Ensure the catalyst is fully active before adding the nitro-substrate.

Q3: Can I use Suzuki coupling for these substrates?

  • Warning: Electron-deficient benzothiazoles are sensitive to the aqueous base conditions typical of Suzuki coupling (hydrolysis risk).

  • Protocol: Use Anhydrous Conditions .

    • Base:

      
       or 
      
      
      
      (anhydrous).
    • Solvent: Dioxane or Toluene.

    • Note: If using boronic acids, protodeboronation is a major side reaction.[1] Use MIDA boronates or Potassium Trifluoroborates (

      
      ) for better stability.
      
Visual Logic: Troubleshooting Pd-Coupling

Pd_Coupling_Troubleshooting Start Problem: Low Yield in Pd-Coupling of E-Deficient Benzothiazole Check_SM Is Starting Material (SM) consumed? Start->Check_SM SM_Remaining SM Remaining Check_SM->SM_Remaining Yes SM_Consumed SM Consumed Check_SM->SM_Consumed No (Fast Disappearance) Oxidative_Add Issue: Oxidative Addition Failure (Rare for E-deficient) SM_Remaining->Oxidative_Add Decomp Issue: Catalyst Decomposition or Homocoupling SM_Consumed->Decomp Hydrolysis Issue: Base-Mediated Hydrolysis (Ring Opening) SM_Consumed->Hydrolysis If Aqueous Base Used Heat_Cat Action: Increase Temp or Change to Pd-G3/G4 precatalyst Oxidative_Add->Heat_Cat Slow_Add Action: Slow Addition of Benzothiazole (Prevent Pd saturation) Decomp->Slow_Add Ligand_Switch Action: Switch to Xantphos or XPhos (Stabilize Pd) Decomp->Ligand_Switch Anhydrous Action: Switch to Anhydrous Base (CsF, K3PO4) in Dioxane Hydrolysis->Anhydrous

Caption: Decision tree for diagnosing yield loss in Palladium-catalyzed cross-coupling of electron-deficient benzothiazoles.

Module 3: Ring Closure Synthesis (Condensation)

Core Kinetic Principle: The condensation of 2-aminothiophenols with carboxylic acids/aldehydes is the primary route. For electron-deficient 2-aminothiophenols (e.g., with


), the nucleophilicity of the amino/thiol groups is reduced, significantly slowing down  the initial attack on the carbonyl carbon.
Troubleshooting Guide

Q1: The condensation with 4-nitro-2-aminothiophenol is extremely slow (24h+).

  • Diagnosis: Reduced Nucleophilicity.

  • Solution: Microwave Irradiation. [2][3][4][5][6]

    • Microwave heating (160-200°C, 10-20 min) overcomes the activation energy barrier much more effectively than thermal reflux.

    • Catalyst: Use Polyphosphoric Acid (PPA) or Eaton’s Reagent . These act as both solvent and acid catalyst, activating the carbonyl electrophile to compensate for the weak nucleophile [2].

Q2: I am getting oxidative dimerization (disulfide formation) instead of cyclization.

  • Diagnosis: Air Oxidation.

    • Cause: Electron-deficient thiols are acidic and easily oxidized to disulfides (

      
      ) before they can attack the aldehyde.
      
  • Solution:

    • Inert Atmosphere: Strictly degas solvents (

      
       sparge).
      
    • Reductant: Add a trace of

      
       or use TCEP  during the reaction to keep the thiol reduced until cyclization occurs.
      
Protocol: Microwave-Assisted Synthesis

Standardized for Electron-Deficient Substrates

  • Vessel: 10 mL Microwave vial (pressure rated).

  • Reagents:

    • 2-Amino-5-nitrobenzenethiol (1.0 equiv)

    • Aryl Aldehyde (1.1 equiv)

    • Solvent: Ethanol (2 mL) or Glycerol (Green alternative, high dielectric loss).

    • Catalyst:

      
       (10 mol%) or 
      
      
      
      (1.0 equiv) [3].
  • Conditions:

    • Power: Dynamic (Max 300W).

    • Temp: 120°C (Hold 1 min)

      
       160°C (Hold 10 min).
      
    • Stirring: High (600 rpm).

  • Workup: Pour into ice water. Filter precipitate.

Module 4: General Kinetic Enhancement Strategies

Microwave vs. Thermal Heating

Microwave irradiation is superior for benzothiazole synthesis because the polar heterocycle couples strongly with the electromagnetic field, creating localized superheating ("hot spots") that drive the kinetics of the rate-determining step.

ParameterConventional HeatingMicrowave IrradiationKinetic Gain
Time 4 - 24 Hours5 - 20 Minutes20x - 50x Faster
Yield 50 - 75%85 - 98%+20-30%
Solvent Refluxing EtOH/DMFEtOH, Glycerol, or Solvent-freeGreen/Efficiency
Flow Chemistry

For scale-up of hazardous nitro-benzothiazoles:

  • Benefit: Precise control of residence time (

    
    ) prevents the decomposition of thermally unstable electron-deficient intermediates.
    
  • Setup: Coil reactor,

    
    , Back Pressure Regulator (100 psi). 
    
    
    
    .

References

  • Itoh, T., & Mase, T. (2007).[7] A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(18), 3687–3689. Link

  • Mical, O., et al. (2024). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências. Link

  • Gupta, et al. (2020).[6] Molecular iodine catalyzed one-pot synthesis of benzothiazoles.[6] Molecules. Link

  • BenchChem Tech Support.[1] (2025).[1][2] Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Link

  • Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Phenyl Benzoates. Journal of Organic Chemistry. Link

Sources

Validation & Comparative

A Guide to the 1H NMR Spectrum of 7-Bromo-6-fluorobenzothiazole: From Prediction to Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Bromo-6-fluorobenzothiazole. Designed for researchers and professionals in drug development, this document moves beyond a simple data sheet. We will dissect the spectrum from first principles, predict the chemical shifts and coupling patterns based on structural theory, and provide a robust experimental framework for acquiring and validating the data. This approach emphasizes the causality behind spectral features, a cornerstone of confident structural elucidation.

The Analytical Challenge: Decoding the Spectrum

7-Bromo-6-fluorobenzothiazole presents a fascinating case for ¹H NMR analysis. The molecule contains three distinct aromatic protons whose signals are modulated by the powerful electronic effects of adjacent fluorine and bromine substituents, as well as the fused thiazole ring. The primary challenge lies in unambiguously assigning each proton and deciphering the complex spin-spin coupling network, particularly the couplings involving fluorine.

Our analysis will focus on the three key protons:

  • H-2: The proton on the thiazole ring.

  • H-4 & H-5: The two adjacent protons on the substituted benzene ring.

Theoretical Prediction: Building the Spectrum from First Principles

A robust analysis begins not with the spectrum, but with the molecule itself. By understanding the structure, we can predict the spectrum, a process that transforms routine analysis into a confirmatory tool.

Reference Compound: Unsubstituted Benzothiazole

To understand the impact of the bromo and fluoro substituents, we first consider the baseline ¹H NMR spectrum of unsubstituted benzothiazole. The chemical shifts in CDCl₃ provide our starting point.[1][2]

ProtonPositionTypical Chemical Shift (δ, ppm)
H-2Thiazole Ring~9.0
H-7Benzene Ring~8.1
H-4Benzene Ring~7.9
H-5Benzene Ring~7.5
H-6Benzene Ring~7.4
Substituent Effects on Chemical Shifts (δ)

In 7-Bromo-6-fluorobenzothiazole, the protons at positions 6 and 7 are replaced. The remaining protons (H-2, H-4, H-5) are influenced by the powerful electron-withdrawing inductive effects and electron-donating resonance effects of the halogen substituents.

  • Fluorine (at C-6): As the most electronegative element, fluorine exerts a strong inductive (-I) effect, deshielding nearby protons and shifting their signals downfield (to a higher ppm). It also has a moderate resonance (+M) effect that would shield the ortho (H-5) and para (H-4 is pseudo-para) positions.

  • Bromine (at C-7): Bromine also has a -I and +M effect, but both are weaker than fluorine's. Its primary influence will be on the adjacent H-5.

Predicted Chemical Shifts:

  • H-2: This proton is on the electron-deficient thiazole ring and distant from the new substituents, so it is expected to remain the most downfield signal, likely in the 8.8-9.2 ppm range.

  • H-4: This proton is meta to the fluorine and para to the bromine. It will be significantly deshielded by the overall electron-withdrawing nature of the substituted ring. We predict its signal to appear significantly downfield, likely in the 8.0-8.3 ppm range.

  • H-5: This proton is ortho to both the fluorine and bromine. While resonance from the halogens might provide some shielding, the powerful inductive effects at such close proximity will dominate, causing a strong downfield shift. We predict this signal to be in the 7.7-8.0 ppm range.

Multiplicity and Coupling Constants (J)

The splitting pattern is the most information-rich part of the spectrum. The key interactions are the standard proton-proton (JHH) couplings and the crucial proton-fluorine (JHF) couplings.

  • H-2: This proton has no adjacent proton neighbors. It is expected to be a singlet . Long-range coupling is possible but would likely only result in minor peak broadening.

  • H-4: This proton will be split by two different nuclei:

    • Coupling to H-5 (meta coupling): ⁴JH4-H5 is expected to be small, typically 1-3 Hz .[3]

    • Coupling to F-6 (meta coupling): ⁴JH4-F6 is significantly larger, typically in the range of 5-8 Hz .[4]

    • Predicted Pattern: A doublet of doublets (dd) .

  • H-5: This proton will also be split by two nuclei:

    • Coupling to H-4 (meta coupling): ⁴JH5-H4, identical to the above, 1-3 Hz .

    • Coupling to F-6 (ortho coupling): ³JH5-F6 is the largest coupling, typically 8-10 Hz .[4][5]

    • Predicted Pattern: A doublet of doublets (dd) .

It is important to note that bromine's common isotopes (⁷⁹Br and ⁸¹Br) possess a quadrupole moment, which leads to very rapid relaxation. This effectively decouples them from neighboring protons, so no JH-Br coupling is observed in high-resolution ¹H NMR spectra.[6]

A Comparative Analysis: Learning from Related Structures

We can increase confidence in our predictions by comparing them to the experimentally determined spectra of similar molecules. Data from substituted benzothiazoles validate our reasoning regarding substituent effects.[7]

CompoundH at Position of InterestObserved Shift (δ, ppm)MultiplicityJ (Hz)
2-Phenyl-6-(trifluoromethyl)benzo[d]thiazoleH-57.73d8.6
H-78.16d8.6
6-Bromo-2-phenylbenzo[d]thiazoleH-5~7.6 (estimated from multiplet)--
H-4, H-7~8.0 (estimated from multiplet)--

This data supports our predictions: protons on a halogen-substituted benzothiazole ring resonate in the 7.6-8.2 ppm region, and significant couplings (like the 8.6 Hz ortho coupling) are clearly observed.

Experimental Protocol for Spectrum Acquisition

To obtain a high-quality, verifiable spectrum, a rigorous and well-documented experimental procedure is essential. This protocol is designed as a self-validating system.

Objective: To acquire a high-resolution ¹H NMR spectrum of 7-Bromo-6-fluorobenzothiazole for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks). A line width of <0.5 Hz for the TMS signal is desirable.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~12-16 ppm (centered around 6 ppm).

    • Acquisition Time (AQ): 3-4 seconds. This ensures high digital resolution.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

    • Number of Scans (NS): 8 to 16 scans. Adjust as needed based on sample concentration to achieve a signal-to-noise ratio >100:1.

    • Receiver Gain: Adjust automatically.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. The relative integrals should correspond to the number of protons (1H for each signal in this case).

    • Perform peak picking and measure the coupling constants for the multiplets.

Data Analysis and Interpretation Workflow

The logical flow from raw data to a confirmed structure is critical. This workflow ensures no step is missed and that all data is cross-correlated.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Sample Prep & Loading B Lock, Tune & Shim A->B C Acquire FID B->C D Fourier Transform C->D E Phase & Baseline Correction D->E F Reference to TMS (0 ppm) E->F G Peak Picking & Chemical Shift (δ) Assignment F->G H Integration (Verify Proton Count) F->H I Coupling Constant (J) Analysis G->I K Compare Experimental Data to Predictions G->K H->K J Construct J-Coupling Tree I->J I->K L Unambiguous Structure Confirmation K->L

Caption: Workflow for NMR spectrum analysis.

Summary of Predicted ¹H NMR Data for 7-Bromo-6-fluorobenzothiazole

This table summarizes our theoretical analysis and serves as the primary tool for comparison against experimental data.

Assigned ProtonPredicted δ (ppm)IntegrationMultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-28.8 – 9.21HsN/AProton on electron-deficient thiazole ring.
H-48.0 – 8.31Hdd⁴JH4-F6 ≈ 5-8 Hz, ⁴JH4-H5 ≈ 1-3 HzDeshielded by halogens; meta-coupled to both F and H-5.
H-57.7 – 8.01Hdd³JH5-F6 ≈ 8-10 Hz, ⁴JH5-H4 ≈ 1-3 HzStrong inductive deshielding; ortho-coupled to F, meta to H-4.

Advanced Methods for Unambiguous Assignment

For complex structures or to provide the highest level of validation, two-dimensional (2D) NMR experiments are invaluable.

  • ¹⁹F NMR: A simple 1D ¹⁹F spectrum would show a single resonance for the F-6 atom, split into a doublet of doublets by H-5 (ortho) and H-4 (meta). This provides a direct measure of the JHF coupling constants.

  • 2D COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H-4 and H-5, definitively confirming their coupling relationship.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over 2-3 bonds. It could be used to correlate H-4 to C-5 and C-6, and H-5 to C-4, C-6, and C-7, providing unequivocal proof of the assignment.

Conclusion

The ¹H NMR spectrum of 7-Bromo-6-fluorobenzothiazole is a textbook example of how fundamental principles of chemical shifts and spin-spin coupling can be used to predict and interpret complex spectral data. The key identifying features are a downfield singlet for H-2 and two distinct doublets of doublets in the aromatic region for H-4 and H-5. The defining characteristic is the magnitude of the proton-fluorine coupling constants, with the large ³JH5-F6 ortho-coupling being particularly diagnostic. By following the predictive and experimental workflows outlined in this guide, researchers can confidently elucidate and confirm the structure of this and other similarly complex heterocyclic molecules.

References

  • Filo. (2026, January 31). J value in ortho meta and para. Link

  • ChemicalBook. (n.d.). Benzothiazole(95-16-9) 1H NMR spectrum. Retrieved from Link

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from Link

  • University of Nottingham. (n.d.). (Br) Bromine NMR. Retrieved from Link

  • Mohanty, S., & Venkateswarlu, P. (1965). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 9(4), 329-337. Link

  • PubChem. (n.d.). Benzothiazole. Retrieved from Link

  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Retrieved from Link

  • Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(28), 8889–8895. Link

  • RSC Publishing. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Link

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from Link

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from Link

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Link

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Link

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Link

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Link

Sources

Publish Comparison Guide: 19F NMR of 7-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

The 19F NMR Chemical Shift Guide for 7-Bromo-6-fluorobenzothiazole follows below.

Executive Summary

This guide details the spectroscopic identification of 7-Bromo-6-fluorobenzothiazole , a critical fragment in the synthesis of bioactive kinases and CNS-targeting agents. In drug development, brominating the 6-fluorobenzothiazole scaffold often yields a mixture of regioisomers (5-bromo vs. 7-bromo).

While Mass Spectrometry (MS) confirms the molecular weight, it cannot distinguish these isomers. 19F NMR spectroscopy , combined with 1H coupling analysis, provides the definitive structural confirmation. This guide compares the specific spectral signature of the 7-bromo isomer against its precursors and isomers to ensure regiochemical purity.

Part 1: Technical Deep Dive – The 19F NMR Signature
1. Chemical Shift Data

The introduction of a bromine atom at the ortho position (C7) to the fluorine (C6) induces a significant deshielding effect (downfield shift) due to the "ortho-halo effect" (van der Waals deshielding and electronic compression).

CompoundStructure19F Chemical Shift (

)*
Shift Effect (

)
6-Fluorobenzothiazole Precursor-116.0 to -118.0 ppm Reference
7-Bromo-6-fluorobenzothiazole Target Product -104.0 to -109.0 ppm +8 to +12 ppm (Deshielded)
5-Bromo-6-fluorobenzothiazole Impurity/Isomer-105.0 to -110.0 ppm Similar to 7-Br

*Note: Shifts are referenced to CFCl


 (0 ppm). Values vary slightly by solvent (CDCl

vs. DMSO-d

).
2. The "Heavy Atom" Ortho-Effect

In aromatic systems, an ortho-bromine substituent typically causes a downfield shift of approximately +9 ppm relative to the unsubstituted fluoroarene.

  • Experimental Basis: 1-Bromo-2-fluorobenzene appears at -104.4 ppm , while fluorobenzene appears at -113.1 ppm .

  • Application: If your starting material (6-fluorobenzothiazole) signal at -116 ppm disappears and a new signal appears near -106 ppm , successful bromination at an ortho position (C5 or C7) has occurred.

Part 2: Isomer Differentiation (The Critical Comparison)

The 19F chemical shifts of the 5-bromo and 7-bromo isomers are often too close to rely on for definitive assignment. The absolute confirmation requires analyzing the Spin-Spin Coupling Constants (


)  visible in the 1H NMR spectrum (or 19F-1H coupled spectrum).
Comparison: 7-Bromo vs. 5-Bromo Isomers
Feature7-Bromo-6-fluorobenzothiazole (Target)5-Bromo-6-fluorobenzothiazole (Isomer)
Proton Positions H4 and H5H4 and H7
Proton Relationship Ortho (Adjacent)Para (Across ring)

Coupling
Large (~8.0 - 9.0 Hz) None / Negligible (~0 Hz)
19F Splitting F couples to H5 (ortho) and H4 (meta)F couples to H7 (ortho) and H4 (meta)
Diagnostic Signal Two Doublets (dd) with large splittingTwo Singlets (s) or weak doublets

Conclusion: If the aromatic protons in the 1H NMR spectrum show a large coupling constant (


 Hz), the protons are adjacent, confirming the 7-bromo  isomer (where H4 and H5 remain). If the protons appear as singlets, you have isolated the 5-bromo  isomer.
Part 3: Visualization of Regioselectivity Logic

The following diagram illustrates the decision tree for assigning the structure based on NMR data.

G Start Bromination of 6-Fluorobenzothiazole Reaction Reaction Mixture (Isomers Formed) Start->Reaction NMR Run 1H & 19F NMR Reaction->NMR Decision Analyze 1H-1H Coupling (J) NMR->Decision Isomer7 Target: 7-Bromo-6-fluoro (Protons at C4, C5) Decision->Isomer7 Ortho Coupling (H4-H5 present) Isomer5 Impurity: 5-Bromo-6-fluoro (Protons at C4, C7) Decision->Isomer5 Para Coupling (H4-H7 present) Result7 Observation: Large Doublet (J ~ 8.0 Hz) 19F Shift: ~ -106 ppm Isomer7->Result7 Result5 Observation: Singlets (J ~ 0 Hz) 19F Shift: ~ -106 ppm Isomer5->Result5

Caption: Logical workflow for distinguishing regioisomers of brominated fluorobenzothiazoles using NMR coupling constants.

Part 4: Experimental Protocol
Synthesis & Characterization Workflow

This protocol is based on the regioselective bromination of 2-amino-6-fluorobenzothiazole followed by deamination, a standard route to the 7-bromo-6-fluoro scaffold.

  • Sample Preparation:

    • Dissolve ~10 mg of the isolated solid in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Optional: Add 0.05% v/v Hexafluorobenzene (C

      
      F
      
      
      
      ,
      
      
      -164.9 ppm) as an internal standard if exact chemical shift referencing is required.
  • Instrument Parameters (19F NMR):

    • Frequency: 376 MHz (for a 400 MHz magnet).

    • Spectral Width: 200 ppm (Range -50 to -250 ppm).

    • Scans: 16–32 scans are usually sufficient due to the high sensitivity of 19F (100% natural abundance).

    • Decoupling: Run 1H-coupled 19F NMR to observe F-H splitting, or 1H-decoupled for a clean singlet to verify purity.

  • Data Analysis (Self-Validation):

    • Step 1: Check 19F shift. Is it between -104 and -110 ppm? (Confirms Bromination).

    • Step 2: Check 1H spectrum. Look at the region 7.4–8.0 ppm.

    • Step 3: Measure

      
       values.
      
      • Target (7-Br): Look for

        
         7.54 (dd, 
        
        
        
        Hz) and
        
        
        7.62 (dd,
        
        
        Hz). The 8.0 Hz is the H4-H5 coupling; 2.4 Hz is the H-F coupling.
References
  • Chemical Shift Data & Substituent Effects

    • 19F NMR Chemical Shifts of Fluorobenzenes. University of Colorado Boulder. Link

    • Ortho-Effect in 19F NMR: 1-Bromo-2-fluorobenzene (

      
       -104.4 ppm) vs Fluorobenzene (
      
      
      
      -113.1 ppm). MDPI Molecules, 2017, 22(3), 373. Link
  • Synthesis & Characterization of 7-Bromo-6-fluorobenzothiazole

    • Patent WO2011100502A1: "7-aminofuropyridine derivatives."[1] (Step B details the synthesis and 1H NMR characterization of 7-Bromo-6-fluorobenzothiazole). Link

  • General 19F NMR Tables

    • Alfa Chemistry 19F NMR Reference Standards.Link

Sources

LC-MS Fragmentation & Differentiation Guide: 7-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-6-fluorobenzothiazole (C₇H₃BrFNS, MW 232.07) is a critical halogenated heterocyclic scaffold used in the synthesis of bioactive pharmaceuticals and agrochemicals.[1] Its structural integrity relies on the precise positioning of the bromine and fluorine atoms.

In drug development, distinguishing this compound from its regioisomer, 6-Bromo-7-fluorobenzothiazole , is a common analytical challenge. While both share identical molecular formulas and exact masses, they exhibit distinct chromatographic behaviors and subtle fragmentation intensity differences. This guide provides a definitive LC-MS fragmentation analysis, experimental protocols for isomer differentiation, and a comparative performance review against alternative analogs.

Experimental Protocol: LC-MS/MS Conditions

To ensure reproducible fragmentation and separation, the following field-proven protocol is recommended. The use of a Pentafluorophenyl (PFP) column is prioritized over standard C18 for superior selectivity of fluorinated aromatic isomers.

Chromatographic Conditions
ParameterRecommendationRationale
Column Fluorophenyl (PFP) or C18 (High Load)PFP phases offer enhanced selectivity for fluorinated isomers via

-

and dipole-dipole interactions.
Dimensions 100 mm x 2.1 mm, 1.7 µmUHPLC dimensions for maximal peak capacity.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation

for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic modifier for stable ionization.
Gradient 5% B to 95% B over 10 minSlow gradient required to resolve positional isomers.
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI desolvation efficiency.
Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (Positive)

  • Capillary Voltage: 3.0 – 3.5 kV

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Energy (CE): Ramp 10–40 eV (To observe full fragmentation tree)

Fragmentation Analysis

The mass spectrum of 7-Bromo-6-fluorobenzothiazole is characterized by a distinct isotopic pattern and a fragmentation pathway dominated by the stability of the benzothiazole core.

Primary Spectral Features
  • Molecular Ion Cluster (

    
    ): 
    
    • m/z 231.9 & 233.9: The presence of one Bromine atom (

      
       and 
      
      
      
      ) creates a characteristic 1:1 doublet signal. This is the primary identification marker.
  • Loss of HCN (Hydrogen Cyanide):

    • m/z 205 & 207: A neutral loss of 27 Da (HCN) is the hallmark fragmentation of benzothiazoles, involving the cleavage of the thiazole ring at the C2-N3 bond.

  • Loss of Bromine Radical/Atom:

    • m/z 152: Loss of the bromine atom (79/81 Da) yields the fluoro-benzothiazole core cation

      
      .
      
  • Combined Loss (HCN + Br):

    • m/z 125: Sequential or simultaneous loss leads to the highly stabilized

      
       radical cation.
      
Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic cleavage steps validated by general benzothiazole mass spectrometry principles.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 231.9 / 233.9 (1:1 Ratio) Frag_HCN [M+H - HCN]+ m/z 204.9 / 206.9 (Thiazole Ring Cleavage) M_Ion->Frag_HCN - HCN (27 Da) Frag_Br [M+H - Br]+ m/z 152.0 (Dehalogenation) M_Ion->Frag_Br - Br• (79/81 Da) Frag_CS [M+H - CS]+ m/z 187.9 / 189.9 (Thiazole Ring Loss) M_Ion->Frag_CS - CS (44 Da) Frag_Final Core Fragment [C6H3F]+ m/z ~95.0 Frag_HCN->Frag_Final - Br & S loss Frag_Br->Frag_Final - HCN & S loss

Caption: Proposed ESI+ fragmentation tree for 7-Bromo-6-fluorobenzothiazole showing primary neutral losses.

Comparative Analysis: Isomer Differentiation

The primary challenge in analyzing this compound is distinguishing it from its isomer, 6-Bromo-7-fluorobenzothiazole . While MS/MS spectra are nearly identical, they can be differentiated using specific chromatographic and spectral intensity techniques.

Comparison Table: 7-Br-6-F vs. Alternatives
Feature7-Bromo-6-fluorobenzothiazole (Target)6-Bromo-7-fluorobenzothiazole (Isomer)7-Bromobenzothiazole (Analog)
Molecular Ion m/z 232/234 (1:1)m/z 232/234 (1:1)m/z 214/216 (1:1)
Key Differentiator Retention Time: Elutes later on PFP columns due to 6-F steric exposure.Retention Time: Elutes earlier on PFP columns.Mass Shift: 18 Da lighter (No Fluorine).
Fragmentation High intensity [M-HCN] due to 7-Br steric push.Slightly lower [M-HCN] intensity.Similar pattern, shifted mass.
UV Absorbance

~254 nm

~252 nm (Hypsochromic shift)

~250 nm
Differentiation Workflow

To definitively identify the 7-Bromo-6-fluoro isomer, follow this logic flow:

  • Check Isotope Pattern: Confirm 1:1 ratio at m/z 232/234. (Confirms Br presence).

  • Check Mass Defect: Confirm F presence (exact mass 231.905).

  • Chromatographic Resolution:

    • Inject standard of known isomer if available.

    • If no standard: Use 1H NMR to validate.[2] The coupling constants (

      
      ) between aromatic protons differ significantly between the 6,7-substituted isomers (ortho-coupling) vs other patterns.
      
    • Ortho-coupling (d, J=8-9 Hz) is expected for protons at C4 and C5 in both isomers, but chemical shifts will differ based on shielding by F vs Br.

Workflow Start Sample Injection MS_Check MS1 Spectrum Check m/z 232/234 Start->MS_Check Iso_Check Isotope Ratio 1:1 (Br confirmed) MS_Check->Iso_Check RT_Check Retention Time Compare vs Standard Iso_Check->RT_Check NMR_Valid NMR Validation (If RT ambiguous) RT_Check->NMR_Valid Ambiguous

Caption: Logical workflow for confirming isomer identity using orthogonal data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521350, 7-Bromobenzothiazole. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzothiazole Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • University of Guelph. GC/MS-LC/MS multi-residue method for non-targeted screening. Retrieved from [Link]

Sources

A Comparative Guide to Establishing HPLC Purity Standards for 7-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a number; it is the foundation upon which the quality, safety, and efficacy of a potential therapeutic are built. 7-Bromo-6-fluorobenzothiazole, a halogenated heterocyclic compound, represents a class of molecules often utilized as key building blocks in medicinal chemistry. Its impurity profile can directly influence the outcome of subsequent synthetic steps and, more critically, the toxicological profile of the final active pharmaceutical ingredient (API).[1]

This guide provides an in-depth technical comparison of methodologies for establishing a robust High-Performance Liquid Chromatography (HPLC) purity standard for 7-Bromo-6-fluorobenzothiazole. We will move beyond a simple protocol, explaining the causality behind experimental choices and grounding our recommendations in established regulatory frameworks to ensure scientific integrity and trustworthiness.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile and thermally labile compounds like 7-Bromo-6-fluorobenzothiazole.[1][2] Its high resolution, sensitivity, and quantitative accuracy make it superior to techniques like Gas Chromatography (GC), which would be unsuitable for this compound without derivatization.[1] The objective is to develop a method that can unequivocally separate the main compound from all potential process-related impurities and degradation products.

Method Development: A Comparative Approach to Key Parameters

Developing a reliable HPLC method is a systematic process. For a novel compound like 7-Bromo-6-fluorobenzothiazole, a starting method can be intelligently designed by examining methods for analogous benzothiazole derivatives and halogenated aromatics.[3][4] The core of our comparative guide focuses on the critical choices in this development process.

Stationary Phase (Column) Selection

The choice of the stationary phase is the most critical factor in achieving separation. Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is the most effective approach for moderately polar compounds like our target analyte.[1]

Table 1: Comparison of Recommended HPLC Columns

Column ChemistrySeparation PrincipleRationale for 7-Bromo-6-fluorobenzothiazolePotential AdvantagesConsiderations
C18 (L1) Hydrophobic interactionsThe alkyl chains provide strong retention for the nonpolar benzothiazole ring system. This is the most common starting point for RP-HPLC.[5][6]Universal applicability, wide availability, extensive literature support. Excellent for resolving nonpolar impurities.May show poor retention for very polar impurities. Potential for peak tailing with basic analytes due to silanol interactions.
Phenyl-Hexyl π-π interactions, moderate hydrophobicityThe phenyl groups can interact with the aromatic ring of the benzothiazole, offering an alternative selectivity to C18.[6][7]Enhanced selectivity for aromatic and halogenated compounds. Can resolve impurities that co-elute on a C18 column.Different elution order compared to C18, which can be beneficial.
Pentafluorophenyl (PFP/F5) Dipole-dipole, ion-exchange, π-π, and hydrophobic interactionsThe electron-rich fluorine atoms in the stationary phase can interact uniquely with the halogen substituents and the heterocyclic ring system of the analyte.[6]Excellent for separating halogenated isomers and positional isomers.[7] Offers unique selectivity not achievable with C18 or Phenyl phases.May require more method development to optimize mobile phase conditions.

Expert Rationale: For 7-Bromo-6-fluorobenzothiazole, a standard C18 column is the logical first choice due to its robustness.[6] However, given the presence of two different halogens, a PFP column should be a primary alternative in the screening phase. The unique electronic interactions offered by the PFP phase can provide superior resolution for halogenated impurities that differ only subtly in polarity from the main analyte.[7]

Mobile Phase Optimization

The mobile phase composition dictates the retention time and selectivity of the separation. A typical mobile phase for RP-HPLC consists of an aqueous component (often buffered) and an organic modifier.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analysis. Its lower viscosity leads to higher efficiency and lower backpressure, and its lower UV cutoff is advantageous for detection at low wavelengths.

  • Aqueous Phase & pH Control: The use of a buffer is crucial for ensuring reproducible retention times.[6] Since benzothiazole contains a nitrogen atom, the pH of the mobile phase can affect its ionization state and, therefore, its retention. A slightly acidic mobile phase, such as 0.1% phosphoric acid or formic acid in water, is recommended to ensure the analyte is in a consistent protonated state, leading to sharper peaks.[3][8] Phosphoric acid is a robust choice for UV detection, while formic acid is preferred for LC-MS compatibility.[3]

A Proposed Gold-Standard HPLC Method for Purity Analysis

Based on the principles above, the following method provides a robust starting point for the analysis of 7-Bromo-6-fluorobenzothiazole.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
HPLC Column C18, 4.6 x 150 mm, 3.5 µm (USP L1)Provides a good balance of efficiency and backpressure. A 3.5 µm particle size offers better resolution than a 5 µm particle.[9]
Mobile Phase A 0.1% Phosphoric Acid in HPLC-Grade WaterEnsures a low pH for consistent analyte protonation and sharp peak shape.[8]
Mobile Phase B AcetonitrileGood organic modifier with low UV absorbance and viscosity.
Gradient Elution 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient is essential to elute any potential late-eluting, more nonpolar impurities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time stability.[10]
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A full UV scan (Diode Array Detector) should be performed on a pure standard to find the absorbance maximum for optimal sensitivity.[11]
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration.
Diluent Acetonitrile:Water (50:50, v/v)The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

Experimental Protocol: Purity Determination

This protocol outlines the step-by-step methodology for analyzing the purity of a 7-Bromo-6-fluorobenzothiazole sample using the proposed method.

Reagent and Sample Preparation
  • Mobile Phase A Preparation: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B Preparation: Use HPLC-grade acetonitrile.

  • Diluent Preparation: Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of 7-Bromo-6-fluorobenzothiazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the 7-Bromo-6-fluorobenzothiazole sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all sample solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

Chromatographic Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the Standard Solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[12]

  • Analysis: Inject a blank (diluent), followed by the Standard Solution, and then the Sample Solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method.

graphdot prep 1. Preparation - Mobile Phases - Diluent - Standard & Sample Solutions filter 2. Filtration (0.45 µm Syringe Filter) prep->filter equil 3. System Equilibration (Wait for Stable Baseline) filter->equil sst 4. System Suitability Test (SST) (5 injections of Standard, RSD <= 2.0%) equil->sst inject 5. Sequence Injection - Blank (Diluent) - Standard Solution - Sample Solution sst->inject If SST Passes process 6. Data Processing - Integrate Peaks - Calculate Area % Purity inject->process

Caption: Experimental workflow for HPLC purity analysis.

Ensuring Trustworthiness: Method Validation According to ICH Q2(R2)

A developed method is only reliable if it is validated. Validation demonstrates that the analytical procedure is fit for its intended purpose.[13] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[14][15][16]

graphdot Validation ICH Q2(R2) Validation Parameters Specificity Linearity Range Accuracy Precision LOQ Robustness Spec Analyte peak is pure and resolved from impurities. Validation:f0->Spec Lin R² >= 0.999 Validation:f1->Lin Acc Recovery: 98.0% - 102.0% Validation:f3->Acc Prec RSD <= 2.0% Validation:f4->Prec

Caption: Key validation parameters based on ICH Q2(R2).

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities.The main peak should be spectrally pure (via DAD) and well-resolved from any other peaks in a spiked sample.[12]
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of concentrations.[1]
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80% to 120% of the target test concentration.[1][15]
Accuracy The closeness of the test results to the true value.% Recovery should be within 98.0% - 102.0% for spiked samples at different levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability: RSD ≤ 2.0% for multiple preparations. Intermediate Precision: RSD ≤ 3.0% when analyzed by different analysts on different days.[1]
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. Essential for quantifying impurities.[1]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).[1][10]

Conclusion

Establishing a scientifically sound purity standard for a critical intermediate like 7-Bromo-6-fluorobenzothiazole is a multi-faceted process that hinges on a well-developed and rigorously validated HPLC method. While a C18 column provides a reliable starting point, comparative evaluation against alternative stationary phases like PFP is recommended to ensure optimal selectivity for halogenated impurities. By systematically optimizing parameters and adhering to the validation framework of ICH Q2(R2), researchers can establish a trustworthy purity method. This ensures the quality of the intermediate, providing a solid foundation for subsequent stages of drug development and contributing to the overall safety and efficacy of the final pharmaceutical product.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • SIELC Technologies. (2018, February 19). Separation of Benzothiazole on Newcrom R1 HPLC column.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Shabadi, C.V., Shelar, B.A., & Shelar, A.R. (1999). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences.
  • Testing Laboratory. (n.d.). USP Related Substances Testing by HPLC.
  • BenchChem. (2025). Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole.
  • Labmate Online. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • Analytics-Shop. (n.d.). HPLC Analysis according to USP and Ph. EUR.
  • MilliporeSigma. (n.d.). Developing HPLC Methods.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • MZ-Analysentechnik. (n.d.). HPLC USP-Methods - Monographs - Chromatography.
  • Reddit. (2024, October 3). HPLC trace for proof of purity : r/Chempros.

Sources

comparing reactivity of 7-bromo vs 6-bromo benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the nuanced challenges of late-stage functionalization of heterocyclic scaffolds. Benzothiazoles are privileged pharmacophores in drug discovery, but their regioselective functionalization requires a deep understanding of their intrinsic electronic and steric microenvironments[1].

When designing synthetic routes involving bromobenzothiazoles, researchers often must choose between different regioisomers. This guide provides an in-depth, objective comparison of the reactivity profiles of 6-bromobenzothiazole versus 7-bromobenzothiazole , specifically focusing on their performance in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Mechanistic Causality: Electronic & Steric Drivers

The reactivity of an aryl bromide toward palladium-catalyzed oxidative addition—the rate-determining step in most cross-coupling reactions—is dictated by the electron density at the carbon-halogen bond and the steric accessibility of the site[2].

The 6-Bromo Isomer: Electronic Activation

In the benzothiazole ring system (where Sulfur is position 1 and Nitrogen is position 3), the 6-position is para to the highly electronegative nitrogen atom .

  • Electronic Effect: The nitrogen atom exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects[3]. Because position 6 is para to the nitrogen, it experiences significant electron density depletion. This electron deficiency makes the C6–Br bond highly susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.

  • Steric Effect: Position 6 is relatively unhindered, allowing bulky palladium-ligand complexes (e.g., Pd(PPh₃)₄) to approach and insert into the C–Br bond with minimal activation energy[4].

The 7-Bromo Isomer: Steric Hindrance and Electronic Isolation

The 7-position is ortho to the sulfur atom and meta to the nitrogen atom .

  • Electronic Effect: Being meta to the nitrogen, position 7 does not benefit from the strong -M activation that position 6 enjoys. It only experiences a weaker inductive withdrawal[2].

  • Steric Effect: The 7-position is directly adjacent to the bulky sulfur atom. The large van der Waals radius of sulfur, combined with its lone pairs, creates significant steric hindrance. This physical barrier severely impedes the approach of the Pd(0) complex, drastically slowing down the oxidative addition step[5].

G cluster_6 6-Bromobenzothiazole cluster_7 7-Bromobenzothiazole N1 Para to Nitrogen (-I, -M activation) N3 Fast Oxidative Addition (High Yields) N1->N3 N2 Low Steric Hindrance N2->N3 N4 Ortho to Sulfur (Steric Bulk) N6 Slow Oxidative Addition (Moderate Yields) N4->N6 N5 Meta to Nitrogen (Weak Activation) N5->N6

Figure 1: Mechanistic divergence in cross-coupling reactivity between 6-bromo and 7-bromo isomers.

Comparative Performance Data

To objectively compare these isomers, we look at their performance in standard Suzuki-Miyaura cross-coupling conditions using phenylboronic acid. The quantitative data below highlights the stark contrast in reaction efficiency caused by the aforementioned electronic and steric factors[4][5].

Parameter6-Bromobenzothiazole7-BromobenzothiazoleCausality / Observation
Typical Yield 85% – 95%40% – 60%Para-N activation drives high conversion for the 6-isomer[4].
Reaction Time 2 – 4 hours12 – 24 hoursSteric bulk of sulfur delays Pd insertion for the 7-isomer[5].
Catalyst Loading 2 – 5 mol% Pd(PPh₃)₄5 – 10 mol% Pd(PPh₃)₄7-isomer requires higher loading to overcome catalyst deactivation over long reaction times.
Temperature 80 °C100 °CHigher thermal energy is required to overcome the steric barrier at the 7-position.
Byproducts MinimalProtodeboronationSlow oxidative addition in the 7-isomer allows competing protodeboronation of the boronic acid.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for the cross-coupling of 6-bromobenzothiazole is designed as a self-validating system. Each critical step includes an observable validation metric to confirm the reaction is proceeding correctly before moving to the next phase.

Reagents: 6-Bromobenzothiazole (1.0 eq), Phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(PPh₃)₄ (5 mol%), 1,4-Dioxane/H₂O (4:1 v/v).

  • Solvent Preparation & Degassing:

    • Action: Combine 1,4-Dioxane and H₂O in a Schlenk flask. Sparge with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes active Pd(0) to inactive Pd(II) complexes, halting the catalytic cycle.

    • Validation Check: The cessation of dissolved gas micro-bubbles indicates successful deoxygenation.

  • Reagent Addition:

    • Action: Add 6-bromobenzothiazole, phenylboronic acid, and K₂CO₃ to the degassed solvent under an Argon counter-flow.

    • Causality: K₂CO₃ is required to activate the boronic acid into a reactive boronate complex, which is essential for the transmetalation step.

  • Catalyst Introduction:

    • Action: Add Pd(PPh₃)₄ (5 mol%) and immediately seal the flask.

    • Validation Check: The solution should transition to a clear, pale yellow/orange color. Warning: If the solution turns opaque black, Pd-black has formed, indicating catalyst decomposition due to residual oxygen.

  • Thermal Activation & Monitoring:

    • Action: Heat the reaction mixture to 80 °C.

    • Validation Check (2 hours): Perform LC-MS or TLC analysis. The complete disappearance of the starting material peak (m/z ~214) and the emergence of the product peak (m/z ~211) validates successful conversion[4].

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine (3x).

    • Causality: Brine washes effectively partition the water-soluble inorganic salts and unreacted boronic acid away from the organic product.

    • Validation Check: Crude ¹H-NMR should show the disappearance of the characteristic C6-Br aromatic proton splitting pattern, replaced by an extended multiplet integrating for the newly appended phenyl ring.

Workflow Step1 1. Reagent Prep & Degassing (Validation: No micro-bubbles) Step2 2. Catalyst Addition (Validation: Pale yellow solution, no Pd-black) Step1->Step2 Step3 3. Thermal Activation (80°C) (Validation: LC-MS confirms mass shift) Step2->Step3 Step4 4. Biphasic Workup (Validation: Brine removes boronic acid) Step3->Step4 Step5 5. Purification (Validation: NMR confirms structural integrity) Step4->Step5

Figure 2: Standardized self-validating workflow for Pd-catalyzed Suzuki-Miyaura coupling.

Conclusion & Application Insights

When designing synthetic routes, 6-bromobenzothiazole is vastly superior for late-stage cross-coupling applications . Its electronic activation by the para-nitrogen and lack of steric hindrance result in highly efficient, high-yielding reactions[4]. Conversely, utilizing 7-bromobenzothiazole requires significant protocol optimization —such as utilizing highly active, sterically demanding ligands (e.g., Buchwald ligands like XPhos) and extended reaction times—to overcome the inherent steric shielding of the adjacent sulfur atom[5].

By understanding the causality behind these electronic and steric microenvironments, researchers can rationally select the appropriate isomer and conditions, thereby minimizing wasted resources and accelerating drug development timelines.

References

  • Benchchem. "The Electron-Withdrawing Effects of Bromine in Benzothiazole Systems: An In-depth Technical Guide." Benchchem Technical Resources, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrOkZ_f8Gklz7qPqieALLD7Hh5KKtdmy_7DbL1rL50pnHeS-KrarZdcH0exl3moFpEKnbyzcSiVQ-5uYmmJr0YrxXMptQfmKTISAvcpMPApDh_0X15AcpNrRu0ik3S6MKURQfhDz-338XmhfVt4boVnVlKr4jdFuGhCJ9V8CGHV2FT7xOAIW-8nRVeBweC7Jk1D7yyOUZUVSMxBFbdYl4bX5eWySKgwexfpogPObV2rgLHizUX4H1Zu6ekXmw=]
  • Vulcanchem. "N-(2-Bromobenzo[d]thiazol-6-yl)acetamide - 1019115-45-7." Vulcanchem Product Data, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRnSG7u3s5AHj5XvezZPGYR_4NxrAPFT5lc3ORJvqHPxCEmeIk6lEjeRSbV4lijdmEz5kYWDza99kO1oKwIuDXlNgbEt-q7wg9GGzUNnnOthhONqE6Leh6PKTh4bUed5S8IHnEB4tC]
  • National Institutes of Health (NIH). "Solid-Phase Synthesis of 2-Aminobenzothiazoles." PMC, 2008.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6PkMMw6M8xQJz9uzwnwHCK9ukwrDgickCTRy1HsI9cOpNtf7k1Y845IZ-rSGzVOxvpzNuILeQv4jUqlmBvVpu7Y7_6mqUmy7NMaAzyr4_Knc5bBQHuoFHyJem9pp3gXl19yWoYzxBr2vn1g==]
  • ResearchGate. "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products." Molecules, 2013.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHS1cFbSrAMDuGEGqVv2x1oWlQGROlD070slzwfIbFJyoQAQslQljYp5PTpirFAZZIAo8d4tiAwSct68sjNBFNGhY1v2KyD-oCGYTNmmQ4Xas_AZhQj6Vh8pxiNTWudp6C-30YwUfTMdLV4ee53PXvFPUhX6MccrldJjdiY4UElwR9O2CpMmNuDbcbn87fIqHoW8tCZGpgVvl_0zwBwMdzgVtIAxaOjXqS4y4_xnL_vwfM7E7ydDnoEC5ENSGxY88488TOhhFqcaPUARNiACqoUO9UEhmpUjolUtPMbXSUcUOLj9G6ud6CKR4ZWkaKKSEQ6RfS5P-1brx8PidTR34yaA7g5YdiQlDX5_5Zxq5wrkLiZivbDDSYZ3wfgrtQ52o=]
  • e-learning université Mila. "Electronic effects: inductive and mesomeric effects." Dr. M. Amimour, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQpwdeFWMilaSttUzGgT0jXqqpCdFCwTb8-OhNfSn2v_l_XsZGo5OKvThsG47ErmsGFLhM-O_CAC39HYGDdYV9y3h0iuEGRdu7gSSQ4Z6Rj478oyMu6gIaDIuZFl8e6EghfqcMuvUwHnWTtt0XB_dkjqe6hv7Zo93zRLjL_aVnyjI6n_xBi7wxi8NTM1FxGQaie_kOiTstWArXVzRS5InRpgs0wXbLHCYbNJ_lcIE-VQjg]

Sources

7-Bromo-6-fluorobenzothiazole vs benzoxazole bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 7-Bromo-6-fluorobenzothiazole vs. Benzoxazole Bioisosteres in Lead Optimization

Strategic Context & Bioisosteric Rationale

In medicinal chemistry, the interchange between benzothiazole and benzoxazole scaffolds is a classic bioisosteric strategy used to fine-tune a lead compound's physicochemical properties, target affinity, and pharmacokinetic profile[1]. While both fused bicyclic systems offer a rigid framework for projecting substituents into binding pockets, their electronic and steric differences profoundly impact drug behavior[2].

The specific functionalization seen in 7-bromo-6-fluorobenzothiazole represents an advanced optimization strategy. Rather than utilizing a bare heterocycle, this building block incorporates dual halogenation to solve specific liabilities: the fluorine atom acts as a metabolic shield, while the bromine atom provides a versatile vector for late-stage functionalization[3][4]. This guide objectively compares the performance of this halogenated benzothiazole against standard benzoxazole bioisosteres and provides self-validating protocols for their experimental evaluation.

Physicochemical & Electronic Profiling

The decision to utilize a 7-bromo-6-fluorobenzothiazole over a benzoxazole equivalent is driven by causality in molecular design. The substitution of oxygen (benzoxazole) for sulfur (benzothiazole) alters the heteroaromatic system's electron density, basicity, and lipophilicity.

Table 1: Comparative Profiling of Scaffolds

Parameter7-Bromo-6-fluorobenzothiazoleBenzoxazole BioisostereMechanistic Causality
Heteroatom Effect Sulfur (Soft, polarizable)Oxygen (Hard, highly electronegative)Sulfur increases lipophilicity (higher logP) and acts as a weaker hydrogen bond acceptor. Oxygen draws electron density, lowering the pKa of adjacent functional groups[1].
Metabolic Stability High (Oxidation blocked)Moderate (Prone to ring oxidation)The C6 position is a primary site for CYP450-mediated metabolism. Fluorination at C6 strictly mitigates this liability[3].
Halogen Bonding High (C7-Br acts as donor)None (if unsubstituted)The bromine

-hole can form highly directional orthogonal interactions with backbone carbonyls in kinase hinge regions.
SAR Expansion Excellent (C7-Br handle)Poor (Requires pre-functionalization)The C7-Br bond allows for rapid Structure-Activity Relationship (SAR) expansion via Pd-catalyzed cross-coupling[4].

Logical Design Workflow

BioisostereLogic Lead Lead Compound (Metabolic Liability Identified) BOA Benzoxazole Scaffold (Hard HBA, Lower LogP) Lead->BOA O-for-S Swap BTA Benzothiazole Scaffold (Soft HBA, Higher LogP) Lead->BTA S-for-O Swap BOA->BTA Bioisosteric Comparison Halogenated 7-Bromo-6-fluoro- benzothiazole (Metabolic Block + Cross-Coupling Handle) BTA->Halogenated Halogenation (F, Br Addition)

Caption: Logical decision tree for benzoxazole and halogenated benzothiazole bioisosteric replacement.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in controls to validate the success of both the chemical synthesis and the biological evaluation.

Protocol A: Synthesis & Late-Stage Functionalization

Objective: Synthesize 7-bromo-6-fluorobenzothiazole and utilize the C7 position for SAR expansion via Suzuki-Miyaura coupling. Causality: Bromination must occur prior to deamination to direct the bromine selectively to the C7 position, utilizing the directing effects of the C2-amine and C6-fluoro groups[4].

  • Bromination: Dissolve 2-amino-6-fluorobenzothiazole and sodium acetate in acetic acid. Add bromine (1.0 M in AcOH) dropwise at room temperature. Stir for 1 hour. Neutralize with aqueous

    
     and extract with EtOAc[4].
    
  • Deamination: Dissolve the resulting 2-amino-7-bromo-6-fluorobenzothiazole in THF. Add tert-butyl nitrite (90%) and stir at 50 °C for 7 hours to yield the 7-bromo-6-fluorobenzothiazole core[4].

  • Cross-Coupling: React the core with a boronic acid derivative using

    
     and 
    
    
    
    in 1,4-dioxane/water at 90 °C.
  • Self-Validation (Isotope Tracking): Analyze the intermediate via LC-MS. The successful bromination is validated by the presence of a distinct 1:1 isotopic doublet (M and M+2 peaks) characteristic of a single bromine atom. The success of the cross-coupling is confirmed by the complete disappearance of this doublet and the emergence of the product mass.

Protocol B: Comparative Microsomal Stability Assay (HLM)

Objective: Prove that the 6-fluoro substitution confers superior metabolic stability compared to an unfluorinated benzoxazole bioisostere. Causality: CYP450 enzymes rapidly oxidize electron-rich aromatic rings. The strongly electronegative fluorine atom lowers the HOMO energy of the ring, blocking oxidation.

  • Incubation: Prepare a 1

    
    M solution of the test compound (benzothiazole vs. benzoxazole) in 0.1 M phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
    
  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50

    
    L aliquots and quench in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Self-Validation (Controls):

    • Positive Control: Run Verapamil concurrently; rapid clearance validates that the HLM batch is enzymatically active.

    • Negative Control: Run a parallel assay omitting NADPH. If the compound degrades in the minus-NADPH control, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated metabolism.

Experimental Workflow Diagram

AssayWorkflow Syn Synthesis & Bromination Coupling C7 Suzuki Coupling Syn->Coupling Intermediate LCMS LC-MS Validation Coupling->LCMS Isotope Check HLM HLM Stability Assay LCMS->HLM Pure Compound Data CLint & t1/2 Determination HLM->Data LC-MS/MS

Caption: Self-validating experimental workflow from synthesis to in vitro metabolic stability profiling.

References

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: NIH URL
  • Title: Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals Source: NIH URL
  • Title: Synthesis and biological properties of benzothiazole, benzoxazole, and chromen-4-one analogues of the potent antitumor agent 2-(3,4-dimethoxyphenyl)
  • Title: WO2011100502A1 - 7-aminofuropyridine derivatives Source: Google Patents URL

Sources

Melting Point Characterization of 7-Bromo-6-fluorobenzothiazole: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical framework for the melting point characterization of 7-Bromo-6-fluorobenzothiazole , a critical scaffold in the development of kinase inhibitors (e.g., MALT1 inhibitors).

Executive Summary: The Criticality of Thermal Validation

7-Bromo-6-fluorobenzothiazole (CAS: Intermediate/Proprietary) is a high-value pharmacophore often synthesized via cyclization of 3-bromo-4-fluoroaniline derivatives. In drug development, particularly for MALT1 and other kinase inhibitors, distinguishing this specific regioisomer from its analog, 6-bromo-7-fluorobenzothiazole (CAS: 2306278-05-5), is paramount.

While Nuclear Magnetic Resonance (NMR) confirms the substitution pattern, Melting Point (MP) determination serves as the primary thermodynamic fingerprint for solid-state purity and identity. This guide compares the two industry-standard methods—Capillary Melting Point and Differential Scanning Calorimetry (DSC) —to establish a robust protocol for characterizing this compound.

Comparative Analysis of Characterization Methods

For a halogenated heterocyclic solid like 7-Bromo-6-fluorobenzothiazole, selecting the correct thermal analysis method is a trade-off between throughput and thermodynamic insight.

Method A: Automated Capillary Melting Point (Opto-Electronic)
  • Principle: Light transmission detection through a glass capillary heated at a linear rate.

  • Best For: Routine In-Process Control (IPC), quick purity checks during recrystallization.

  • Limitations: Subject to "sublimation" artifacts common in halogenated aromatics; cannot quantify crystallinity or polymorphic transitions.

Method B: Differential Scanning Calorimetry (DSC)[1][2]
  • Principle: Measures the heat flow difference between the sample and a reference as a function of temperature.[1][2]

  • Best For: Final Product Release, polymorph screening, and precise purity determination (using van't Hoff equation).

  • Advantages: Decouples melting (endothermic) from decomposition (exothermic); provides Enthalpy of Fusion (

    
    ).
    
Performance Matrix: 7-Bromo-6-fluorobenzothiazole[3]
FeatureCapillary Method (Automated)Differential Scanning Calorimetry (DSC)
Precision ±0.3 °C±0.1 °C
Sample Size 2–5 mg1–3 mg
Data Output Range (

)
Thermogram (

)
Impurity Sensitivity Moderate (visual widening)High (peak broadening & depression)
Sublimation Risk High (requires sealed capillaries)Low (hermetic pans used)
Cost/Run LowHigh

Detailed Experimental Protocols

Protocol A: DSC Characterization (The "Gold Standard")[2]

Objective: Determine the thermodynamic melting point (


) and assess solid-state purity.

Materials:

  • Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.

  • Consumables: Tzero Aluminum Hermetic Pans & Lids.

  • Reference: Indium standard (

    
    ).
    

Workflow:

  • Calibration: Verify instrument calibration using Indium at 10°C/min.

  • Sample Prep: Weigh 1.5–3.0 mg of dried 7-Bromo-6-fluorobenzothiazole directly into the aluminum pan.

    • Critical Step: Ensure the sample is flat on the bottom of the pan for optimal thermal contact.

  • Sealing: Hermetically seal the pan to prevent sublimation of the halogenated compound.

  • Method Parameters:

    • Equilibrate: 25°C.

    • Ramp: 5°C/min to 150°C (Note: Slow ramp improves resolution of impurity peaks).

    • Gas: Nitrogen purge at 50 mL/min.

  • Analysis: Integrate the endothermic peak. Report

    
     (extrapolated onset temperature) as the melting point, not the peak maximum.
    
Protocol B: Capillary Method (Routine Screening)

Objective: Rapid confirmation of identity during synthesis steps (e.g., post-bromination).

Materials:

  • Instrument: Büchi M-565 or SRS DigiMelt.

  • Consumables: Borosilicate glass capillaries (closed end).

Workflow:

  • Packing: Introduce 3–4 mm of dry powder into the capillary. Tap firmly to eliminate air pockets (air acts as an insulator, causing lag).

  • Fast Ramp: Heat at 10°C/min to 10°C below the expected MP (approx. 80°C based on analogs).

  • Measurement Ramp: Slow heating to 1.0°C/min .

  • Observation: Record:

    • Collapse Point: First sign of wetting.

    • Meniscus Point: Formation of a liquid meniscus.

    • Clear Point: Complete liquefaction.

  • Criterion: A range >2°C indicates significant impurities (likely regioisomers or residual solvent).

Data Interpretation & Expected Results

Since 7-Bromo-6-fluorobenzothiazole is a structural isomer of the commercially available 6-bromo-7-fluoro analog, their melting points will differ due to crystal packing efficiency.

Hypothetical Characterization Data (Reference)

Note: Exact values depend on the specific polymorph obtained from recrystallization solvents (e.g., Ethanol vs. Heptane).

Parameter7-Bromo-6-fluorobenzothiazole (Target)6-Bromo-7-fluorobenzothiazole (Isomer)
Expected MP Range 98–102 °C (Estimated*)110–115 °C (Typical for 6,7-disubst.)
Peak Shape (DSC) Sharp EndothermSharp Endotherm
Enthalpy (

)
~20–25 kJ/mol~22–28 kJ/mol

*Estimation based on 2-bromo-6-chlorobenzothiazole (


) and structural analogues.

Decision Rule:

  • If your sample melts significantly lower (e.g., 85–90°C) with a broad range (>3°C), it is likely a eutectic mixture of the 6-fluoro and 7-fluoro isomers. Recrystallization is required.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow for characterizing this compound and the decision process for method selection.

Diagram 1: Synthesis & Characterization Lifecycle[4]

G Start Crude Synthesis (Cyclization) Isolation Isolation (Solid) Start->Isolation Screening Capillary MP (Screening) Isolation->Screening Decision Range < 2°C? Screening->Decision Purification Recrystallization (EtOH/H2O) Decision->Purification No (Impure) DSC DSC Analysis (Definitive) Decision->DSC Yes (Pure) Purification->Screening Retest Release Release COA (Identity Confirmed) DSC->Release Tonset Matches Std

Caption: Workflow for validating 7-Bromo-6-fluorobenzothiazole purity, moving from crude screening to definitive DSC thermal analysis.

Diagram 2: Method Selection Decision Tree

D Start Select MP Method SampleType Sample Status? Start->SampleType IPC In-Process / Crude SampleType->IPC Quick Check Final Final Product / Reference SampleType->Final Validation Capillary Automated Capillary (Ramp: 1°C/min) IPC->Capillary DSC DSC (Hermetic Pan) (Ramp: 5°C/min) Final->DSC Output1 Result: Melting Range (Qualitative) Capillary->Output1 Output2 Result: Tonset & Purity % (Quantitative) DSC->Output2

Caption: Decision matrix for selecting between Capillary and DSC methods based on the stage of development.

References

  • World Intellectual Property Organization (WIPO). (2011). WO2011100502A1 - 7-aminofuropyridine derivatives. (Describes synthesis of 7-Bromo-6-fluorobenzothiazole intermediate). Link

  • World Intellectual Property Organization (WIPO). (2024). WO2024059524A1 - Pyrazolylcarboxamide compounds and their use in therapy. (Describes synthesis of 7-bromo-6-fluoro-1,3-benzothiazole, INT 257). Link

  • National Institutes of Health (NIH) - PubChem. (2023). 7-Bromobenzothiazole Compound Summary. Link

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA. Link

  • ChemScene. (2023).[3] 6-Bromo-7-fluorobenzo[d]thiazole Product Data. (Comparator Isomer). Link

Sources

Benchmarking Purity: Elemental Analysis of 7-Bromo-6-fluorobenzothiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Role of the Scaffold

7-Bromo-6-fluorobenzothiazole is a critical halogenated heterocyclic building block, often employed as a precursor in the synthesis of riluzole analogs and other neuroprotective or antitumor agents. Its dual-halogenation pattern (bromine at C7, fluorine at C6) offers unique handles for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C7, nucleophilic aromatic substitution at C6).

However, this high functional density presents a characterization challenge. Standard spectroscopic methods like


H NMR are often insufficient for establishing bulk purity due to the paucity of protons (only three aromatic protons) and the "invisible" nature of inorganic salts or solvent inclusions.

This guide objectively compares Elemental Analysis (EA) against modern orthogonal techniques (HRMS, qNMR), demonstrating why EA remains the "Gold Standard" for validating the bulk purity of this fluorinated scaffold.

Theoretical vs. Experimental Baseline

For a researcher, the "Ground Truth" is the theoretical composition derived from the molecular formula C


H

BrFNS
. Any deviation beyond

typically indicates solvation, inorganic contamination, or incomplete combustion due to halogen interference.
Table 1: Elemental Composition Baseline (MW: 232.07 g/mol )
ElementTheoretical Mass %Acceptable Range (

)
Common Deviation Cause
Carbon (C) 36.23% 35.83% – 36.63%Solvent entrapment (e.g., DCM raises %C)
Hydrogen (H) 1.30% 0.90% – 1.70%Moisture (

) hygroscopicity
Nitrogen (N) 6.04% 5.64% – 6.44%Trapped DMF or TEA salts
Sulfur (S) 13.82% 13.42% – 14.22%Incomplete oxidation (requires

)

Note on Halogens: While C, H, and N are measured directly, Bromine (34.43%) and Fluorine (8.19%) are typically determined via ion chromatography (IC) or titration following oxygen flask combustion, as they poison standard thermal conductivity detectors.

Comparative Analysis: EA vs. Orthogonal Techniques

While High-Resolution Mass Spectrometry (HRMS) is often favored for speed, it fails to capture the "whole sample" picture required for GLP/GMP standards.

Table 2: Performance Matrix
FeatureElemental Analysis (EA) HRMS (Q-TOF/Orbitrap) Quant-NMR (qNMR)
Primary Output Bulk Purity (% w/w)Molecular Identity (m/z)Molar Ratio / Structure
Inorganic Detection Excellent (Values drop proportionally)Poor (Invisible)Poor (Invisible)
Solvent Detection Good (C/H ratios shift)Poor (Ion suppression)Excellent (Distinct peaks)
Sample Destructive? Yes (~2–5 mg)No (<1 mg)No (~10 mg)
Halogen Bias High (F attacks quartz)LowNone
Verdict Required for Bulk Purity Required for ID Best for Potency Assays
Decision Logic for Researchers

The following diagram illustrates when to deploy EA versus HRMS during the 7-Bromo-6-fluorobenzothiazole development cycle.

Purity_Workflow Start Crude 7-Bromo-6-fluorobenzothiazole TLC_LCMS Initial Screen: TLC / LC-MS Start->TLC_LCMS Purification Purification (Column/Recrystallization) TLC_LCMS->Purification NMR 1H/13C/19F NMR (Confirm Structure) Purification->NMR Decision Is material for Biology/GLP? EA Elemental Analysis (CHN) Decision->EA Yes (GLP/Scale-up) Result_Pass Release for Assay Decision->Result_Pass No (Discovery Only) HRMS HRMS (Confirm Identity) HRMS->Decision NMR->HRMS EA->Result_Pass Within ±0.4% Result_Fail Repurify / Dry EA->Result_Fail >0.4% Deviation Result_Fail->Purification Recycle

Figure 1: Analytical validation workflow emphasizing the gatekeeping role of EA in GLP/Scale-up contexts.

Experimental Protocol: Handling Fluorinated Benzothiazoles

Challenge: The presence of Fluorine (F) and Bromine (Br) in 7-Bromo-6-fluorobenzothiazole complicates standard combustion. Fluorine can attack the quartz combustion tube (forming


), leading to low carbon values and instrument damage. Bromine can form volatile species that interfere with 

detection.
Protocol: Optimized CHNS Combustion

Objective: Accurate determination of C, H, N, and S percentages.

Reagents & Equipment:

  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Combustion Aid: Tungstic Oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ).
  • Reference Standard: Sulfanilamide (Standard) or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dry the 7-Bromo-6-fluorobenzothiazole sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace solvents.

    • Why: Benzothiazoles can trap non-polar solvents in the lattice.

  • Weighing:

    • Accurately weigh 1.5 – 2.5 mg of the sample into a tin capsule using a microbalance (precision

      
       mg).
      
    • Critical Step: Add 5–10 mg of

      
        (Vanadium Pentoxide) directly into the tin capsule with the sample.
      
    • Mechanism:

      
       acts as an oxygen donor and "scrubber," preventing the formation of non-volatile metal sulfates and aiding the complete release of Sulfur as 
      
      
      
      . It also helps mitigate fluorine attack on the quartz tube.
  • Combustion Parameters:

    • Furnace Temp: 1150°C (Higher temp required for refractory C-F bonds).

    • Reduction Temp: 850°C (Copper column).

    • Oxygen Boost: Set oxygen dosing to "High" (approx. 15-20 mL) to ensure complete oxidation of the halogenated ring.

  • Data Processing:

    • Run a "Conditioning" blank, followed by 3 K-factors (Standards).

    • Run the sample in triplicate.

    • Acceptance Criteria: The mean of the triplicates must be within 0.4% of the theoretical value (Table 1).

Troubleshooting Deviations
  • High %C (+1-2%): Likely residual solvent (Ethyl Acetate/Hexane). Check

    
    H NMR.
    
  • Low %C, High %N: Incomplete combustion. Increase

    
     dose or increase 
    
    
    
    ratio.
  • Drifting Baseline: Fluorine accumulation in the water trap. Replace the magnesium perchlorate trap.

References

  • PerkinElmer. (2014). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note. Retrieved from

  • Smithers. (2024). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11521350, 7-Bromobenzothiazole. (Analogous structure reference). Retrieved from

  • Malvern Panalytical. (2024). The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis.[1][2] Retrieved from

Sources

Resolving Benzothiazole Regioisomers: A Comprehensive Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioisomer Challenge in Drug Development

Benzothiazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from antimicrobial to targeted anticancer properties (1)[1]. However, the synthesis of substituted benzothiazoles frequently yields a mixture of regioisomers (e.g., 4-, 5-, 6-, or 7-substituted variants on the fused benzene ring). Because the exact position of a substituent drastically alters the electronic distribution, steric profile, and hydrogen-bonding capacity of the molecule, regioisomers typically possess vastly different target affinities and pharmacokinetic profiles.

As an application scientist, I frequently encounter bottlenecks where standard 1D analytical techniques fail to definitively assign regiochemistry. This guide objectively compares the performance of primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing actionable, self-validating protocols for definitive structural elucidation.

Technique Performance Comparison

To select the appropriate analytical workflow, one must balance the available sample amount, required throughput, and the resolving power of the technique.

Table 1: Comparative Matrix of Spectroscopic Techniques for Benzothiazole Regioisomers

TechniqueRegioisomer Resolution PowerSample RequirementThroughputPrimary Utility
1D NMR (¹H, ¹³C) Moderate2–5 mgHighInitial structural confirmation; identifying the C-2 carbon.
2D NMR (HMBC/NOESY) Very High 5–10 mgLowDefinitive connectivity and spatial arrangement mapping.
LC-MS/MS Moderate-High< 1 µgVery High High-throughput screening; fragmentation profiling for DMPK.
FT-IR Low1–2 mgHighFunctional group validation (e.g., distinguishing -NH₂ vs -OH).

The Gold Standard: 2D NMR Spectroscopy

While 1D ¹H NMR is the standard starting point, it frequently falls short for benzothiazole regioisomers due to overlapping multiplet signals in the narrow aromatic region (7.0–8.5 ppm) (2)[2]. Furthermore, while 1D ¹³C NMR provides distinct resonances for the highly deshielded C-2 carbon (typically ~168 ppm) and bridgehead carbons, it cannot independently map connectivity[2].

To break this ambiguity, 2D NMR techniques such as HSQC, HMBC, and NOESY are mandatory (3)[3].

Protocol 1: Self-Validating 2D NMR Workflow
  • Step 1: Sample Preparation Dissolve 5–10 mg of the purified benzothiazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃)[2].

    • Causality: High concentration is required because 2D heteronuclear experiments (like HMBC) rely on the natural abundance of ¹³C (~1.1%), making them inherently insensitive.

    • Self-Validation Check: Inspect the sample clarity. Any particulate matter will distort the magnetic field homogeneity, ruining the 2D line shape. Filter through a plug of glass wool if necessary.

  • Step 2: 1D Baseline Acquisition Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra.

    • Causality: 1D spectra serve as the foundational map. The C-2 carbon of the benzothiazole ring is uniquely deshielded due to its position between the electronegative nitrogen and sulfur atoms[2].

    • Self-Validation Check: Ensure the integration of the ¹H spectrum matches the expected number of protons for the target regioisomer before proceeding to lengthy 2D acquisitions.

  • Step 3: HSQC Acquisition Run a ¹H-¹³C HSQC experiment.

    • Causality: HSQC maps direct one-bond C-H attachments. This separates protonated carbons from quaternary carbons (like the bridgehead C-3a and C-7a), which is critical for identifying the substitution site[3].

    • Self-Validation Check: The number of cross-peaks in the aromatic region must exactly equal the number of aromatic protons integrated in Step 2.

  • Step 4: HMBC Acquisition Set the long-range coupling delay to optimize for J = 8 Hz.

    • Causality: HMBC detects 2- and 3-bond heteronuclear couplings. A substituent at C-6 will show a distinct 3-bond correlation to C-5 and C-7, definitively locking its position on the fused benzene ring[3].

    • Self-Validation Check: Look for the characteristic 3-bond correlation from the H-4 proton to the C-2 carbon. If this is missing, the spectral width or J-coupling delay may be miscalibrated.

  • Step 5: NOESY Acquisition Use a mixing time of 300–500 ms.

    • Causality: NOESY detects spatial proximity (< 5 Å). It is the only way to differentiate isomers when carbon connectivity is ambiguous, such as distinguishing a 4-substituted from a 7-substituted isomer based on spatial interaction with the C-2 position[3].

    • Self-Validation Check: Verify the presence of expected cross-peaks between adjacent aromatic protons (e.g., H-5 and H-6) as an internal positive control for the NOE mixing time.

High-Throughput Alternative: LC-MS/MS Fragmentation

When sample quantities are severely limited (<1 mg) or throughput is prioritized (e.g., during reaction optimization or DMPK profiling), LC-MS/MS serves as a powerful alternative.

Protocol 2: LC-MS/MS Method for Isomer Differentiation
  • Step 1: Chromatographic Separation Use a C18 reverse-phase column with a shallow gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Causality: Regioisomers possess identical molecular weights and highly similar polarities. A shallow gradient maximizes interaction time with the stationary phase, exploiting minute differences in dipole moments for separation.

    • Self-Validation Check: Inject a blank after the sample to ensure no carryover, which could lead to false-positive identification in subsequent runs.

  • Step 2: ESI Ionization Employ Electrospray Ionization (ESI) in positive mode.

    • Causality: Positive mode (ESI+) is chosen because the nitrogen atom in the benzothiazole ring readily accepts a proton to form a stable [M+H]⁺ ion.

    • Self-Validation Check: Monitor the total ion chromatogram (TIC) for the unfragmented [M+H]⁺ precursor. If significant in-source fragmentation is observed, lower the capillary voltage.

  • Step 3: MS/MS Fragmentation & Analysis Isolate the [M+H]⁺ precursor ion and apply a ramped collision energy (10–40 eV).

    • Causality: Collision-Induced Dissociation (CID) induces cleavage of the thiazole ring. The position of the substituent on the benzene ring alters the electron density, directly dictating whether the primary neutral loss is HCN or CS.

    • Self-Validation Check: Ensure the sum of the product ion abundances correlates with the depletion of the precursor ion, confirming that the fragments originate from the target molecule.

Experimental Data Summary

To aid in rapid spectral interpretation, the following table summarizes the key quantitative NMR data for the unsubstituted benzothiazole core and its 2-amino derivative.

Table 2: Typical NMR Spectral Data for Benzothiazole Cores

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Solvent
Benzothiazole H-2: 9.24 Aromatic: 8.14, 8.08, 7.57, 7.50C-2: 168.1 Aromatic: 154.2, 135.1, 133.7, 131.0, 129.0, 127.6Acetone-d₆
2-Aminobenzothiazole NH₂: 7.50 (s) Aromatic: 7.64 (d), 7.34 (d), 7.20 (t), 6.99 (t)C-2: ~166.0 Aromatic: Variable based on substitutionDMSO-d₆

(Data aggregated from standardized spectral databases[2],[3])

Workflow Visualization

The following decision matrix outlines the logical progression for identifying an unknown benzothiazole regioisomer based on sample availability and spectral complexity.

G A Unknown Benzothiazole Regioisomer B 1D ¹H & ¹³C NMR Acquisition A->B G LC-MS/MS Fragmentation Profiling A->G Low Sample Amount (<1mg) C Are Aromatic Signals Clearly Resolved? B->C D Analyze J-Coupling Constants C->D Yes E 2D NMR (HSQC + HMBC) Map C-H Connectivity C->E No H Definitive Regioisomer Assignment D->H F NOESY Determine Spatial Proximity E->F F->H G->H

Decision matrix for the spectroscopic identification of benzothiazole regioisomers.

References

  • Comparative analysis of the spectral data of benzothiazole isomers . Benchchem. 2

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications . ResearchGate. 1

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies . PMC (National Institutes of Health). 3

Sources

Safety Operating Guide

7-Bromo-6-fluorobenzothiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Disposal Protocol for 7-Bromo-6-fluorobenzothiazole

As an advanced heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical intermediates, 7-Bromo-6-fluorobenzothiazole requires strict adherence to specialized waste management protocols. Because this compound contains multiple halogens (bromine and fluorine) alongside a sulfur-nitrogen heteroaromatic ring, improper disposal poses significant environmental persistence risks and severe toxicity hazards[1][2].

This guide provides a comprehensive, field-proven methodology for the safe handling, segregation, and disposal of 7-Bromo-6-fluorobenzothiazole in professional laboratory environments.

Chemical Characterization & Hazard Profile

Before initiating any disposal procedures, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

Table 1: Waste Characterization Data

Parameter Specification / Threshold Rationale for Disposal Handling
Chemical Name 7-Bromo-6-fluorobenzothiazole Full name required on all waste labels; abbreviations are strictly prohibited by EHS regulations[3].
CAS Number 1326715-69-8[4] Used for precise EHS manifesting and tracking.
Waste Classification Halogenated Organic Waste[2] Must be segregated from non-halogenated solvents to prevent adverse reactions and manage disposal costs[5].
Primary Hazards Acute toxicity, aquatic toxicity, irritant[1][2] Necessitates secondary containment and strict PPE compliance during transfer[5][6].

| Combustion Byproducts | HBr, HF, SOx, NOx[7] | Dictates that final disposal must occur via high-temperature incineration equipped with caustic scrubbing[7]. |

Mechanistic Rationale for Disposal Choices (E-E-A-T)

In professional laboratory settings, disposal is not merely throwing chemicals away; it is the first step in a highly regulated chemical treatment pipeline.

The Causality of Segregation: Halogenated solvents and organic solids must be strictly separated from non-halogenated waste, heavy metals, cyanides, and strong oxidizers[3][5]. Mixing halogenated waste with non-halogenated waste automatically classifies the entire volume as halogenated, drastically increasing institutional disposal costs[3][5]. Furthermore, mixing incompatible chemical classes can lead to exothermic reactions, pressurization of sealed waste containers, and catastrophic failure[6].

The Causality of Final Treatment (Incineration): Land disposal of untreated halogenated organic waste is generally prohibited due to the risk of groundwater leaching and environmental persistence[2]. The standard treatment technology is rotary kiln or liquid injection incineration[7]. Because the thermal destruction of 7-Bromo-6-fluorobenzothiazole generates highly corrosive hydrobromic acid (HBr) and hydrofluoric acid (HF) gases, the incinerator must be equipped with high-efficiency caustic scrubbers to neutralize the exhaust before atmospheric release[7].

Step-by-Step Disposal Methodology

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure compliance and safety.

Protocol A: Routine Waste Collection (Liquid & Solid)
  • Preparation & PPE: Ensure the chemical fume hood is operational. Don appropriate Personal Protective Equipment (PPE), including double nitrile or Viton gloves, chemical splash goggles, and a fully buttoned lab coat[6].

  • Container Selection: Select a chemically compatible, leak-proof container (e.g., high-density polyethylene, HDPE). Verification: Inspect the container for cracks and ensure the cap threads are intact and capable of forming a vapor-tight seal[3].

  • Waste Segregation:

    • For Solutions: If the compound is dissolved in an organic solvent (e.g., DCM, DMSO), pour it into a designated "Halogenated Solvent Waste" container[5].

    • For Solids: Place residual powder, contaminated weighing paper, and disposable spatulas into a dedicated solid hazardous waste container[8].

  • Labeling: Attach a Hazardous Waste Tag immediately upon adding the first drop or grain of waste[3][6]. The label must explicitly state "Hazardous Waste", list "7-Bromo-6-fluorobenzothiazole" (along with any solvents), and check the "Halogenated" and "Toxic" hazard boxes[5].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment, away from direct sunlight and incompatible materials[5][6]. Keep the container tightly closed at all times unless actively adding waste[3][5].

  • EHS Transfer: Once the container reaches 3/4 capacity, do not overfill. Submit an online chemical waste collection request to your institution's Environmental Health and Safety (EHS) department for pickup[5][6].

Protocol B: Spill Response & Decontamination
  • Containment: In the event of a spill, immediately secure the area. If the spill is large or you lack appropriate respiratory protection, evacuate and contact EHS immediately[6].

  • Absorption: For small, manageable spills, cover the area with an inert, non-combustible absorbent material such as sand, vermiculite, or specialized spill pads[5][8]. Never use combustible materials like sawdust.

  • Collection: Carefully scoop the absorbed mixture using a non-sparking tool to avoid generating dust[8]. Place the material into a heavy-duty, sealable bag or rigid container.

  • Decontamination: Wipe down the spill area with a suitable solvent (e.g., ethanol or acetone) to remove residual traces[8]. Place all used wipes into the solid halogenated waste container.

Waste Management Workflow

DisposalWorkflow Start Waste Generation: 7-Bromo-6-fluorobenzothiazole StateCheck Determine Physical State Start->StateCheck Solid Solid Waste / Contaminated PPE StateCheck->Solid Powder/Solid Liquid Liquid Solution (e.g., in DCM/DMSO) StateCheck->Liquid Dissolved Segregate Segregate as Halogenated Organic Waste Solid->Segregate Liquid->Segregate Label Label: Hazardous Waste Halogenated, Toxic Segregate->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS EHS Collection & Manifesting SAA->EHS Container 3/4 Full Incineration High-Temp Incineration with Caustic Scrubbing EHS->Incineration Licensed Facility

Decision-making workflow for the segregation and proper disposal of halogenated benzothiazole waste.

References

  • Temple University Environmental Health and Radiation Safety (EHRS). "Halogenated Solvents in Laboratories - Campus Operations." Available at: [Link]

  • Washington State University (WSU) Environmental Health & Safety. "Halogenated Solvents Standard Operating Procedure." Available at: [Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." Available at:[Link]

  • ChemSrc. "7-Bromo-6-fluorobenzothiazole CAS Database." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Benzothiazole Toxicity Assessment." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.